MEGA-9
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6/c1-3-4-5-6-7-8-9-14(21)17(2)10-12(19)15(22)16(23)13(20)11-18/h12-13,15-16,18-20,22-23H,3-11H2,1-2H3/t12-,13+,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRLIVCNZWDCDE-SJXGUFTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005752 | |
| Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85261-19-4 | |
| Record name | Nonanoyl-N-methylglucamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85261-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoyl-N-methylglucamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxononyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
MEGA-9 Detergent: A Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEGA-9, also known as N-Nonanoyl-N-methylglucamine, is a non-ionic detergent widely employed in biochemical and life sciences research.[1][2] Its utility is particularly pronounced in the study of membrane proteins, which are notoriously challenging to extract and purify while maintaining their native structure and function.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in membrane protein solubilization and purification, and its applications in various biochemical assays.
Physicochemical Properties of this compound
This compound is a glucamide detergent that is valued for its non-denaturing properties and its relatively high critical micelle concentration (CMC), which facilitates its removal from protein preparations via dialysis.[1][2] As a non-ionic detergent, it is effective at disrupting lipid-lipid and lipid-protein interactions, while generally preserving protein-protein interactions and the native conformation of the protein of interest.
Table 1: Physicochemical Properties of this compound Detergent
| Property | Value | References |
| Chemical Name | N-Nonanoyl-N-methyl-D-glucamine | [2] |
| Molecular Formula | C₁₆H₃₃NO₆ | [2] |
| Molecular Weight | 335.44 g/mol | [2] |
| Type | Non-ionic | [1] |
| Critical Micelle Concentration (CMC) | 19 - 25 mM | [1][3] |
| Aggregation Number | 76 | [1] |
Core Applications in Biochemistry
The primary application of this compound in biochemistry is the solubilization and purification of integral membrane proteins.[1][2] Its amphipathic nature allows it to disrupt the lipid bilayer of cellular membranes, thereby releasing embedded proteins.[1][2] The hydrophobic tails of the detergent molecules interact with the hydrophobic transmembrane domains of the protein, while the hydrophilic head groups face the aqueous environment, effectively creating a soluble protein-detergent complex.
Key applications include:
-
Solubilization of membrane proteins: this compound is used to extract membrane proteins from their native lipid environment for further study.[1][2]
-
Purification of membrane proteins: Due to its non-ionic nature, this compound is compatible with various chromatographic techniques, including ion-exchange chromatography.[2][4]
-
Reconstitution of membrane proteins: After purification, this compound can be removed by dialysis to allow for the reconstitution of the purified membrane protein into artificial lipid bilayers, such as liposomes, for functional studies.[5][6]
Experimental Protocols
While the optimal conditions for membrane protein solubilization and purification are protein-dependent and often require empirical determination, the following protocols provide a general framework for the use of this compound.
Membrane Protein Extraction and Solubilization
This protocol outlines the general steps for extracting membrane proteins from bacterial or eukaryotic cells using this compound.
Materials:
-
Cell paste (from bacterial or eukaryotic culture)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing a working concentration of this compound, typically 1-2% w/v, which is well above the CMC)
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using an appropriate method such as sonication or a French press.[4]
-
Membrane Isolation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to pellet intact cells and debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.[4]
-
Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer containing this compound. The optimal detergent-to-protein ratio should be determined empirically, but a starting point is often a 10:1 (w/w) ratio.
-
Incubation: Incubate the mixture on ice with gentle agitation for 1-2 hours to allow for the solubilization of membrane proteins.
-
Clarification: Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) to pellet any insoluble material. The supernatant now contains the solubilized membrane proteins in this compound micelles.
Figure 1: Workflow for Membrane Protein Extraction using this compound.
Purification of Solubilized Membrane Proteins
Once the membrane protein is solubilized, it can be purified using standard chromatographic techniques. The following is a general protocol for affinity chromatography of a His-tagged membrane protein.
Materials:
-
Solubilized membrane protein fraction
-
Affinity Chromatography Resin (e.g., Ni-NTA)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, and this compound at a concentration above its CMC, e.g., 25 mM)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, and this compound at a concentration above its CMC, e.g., 25 mM)
Procedure:
-
Column Equilibration: Equilibrate the affinity chromatography column with Wash Buffer.
-
Sample Loading: Load the clarified supernatant containing the solubilized membrane protein onto the column.
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer.
-
Fraction Collection: Collect the eluted fractions and analyze for the presence of the target protein using SDS-PAGE and Western blotting.
Figure 2: General Workflow for Affinity Purification of a Membrane Protein Solubilized with this compound.
Detergent Removal and Reconstitution into Liposomes
A key advantage of this compound is its high CMC, which allows for its efficient removal by dialysis. This is crucial for reconstituting the purified protein into a lipid bilayer for functional assays.
Materials:
-
Purified membrane protein in Elution Buffer containing this compound
-
Liposomes (prepared by sonication or extrusion)
-
Dialysis tubing (with an appropriate molecular weight cutoff)
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
Procedure:
-
Mixing: Mix the purified protein-detergent complexes with pre-formed liposomes. The protein-to-lipid ratio will need to be optimized for the specific protein.
-
Dialysis: Place the mixture in dialysis tubing and dialyze against a large volume of Dialysis Buffer. The buffer should be changed several times over a period of 24-48 hours. As the concentration of this compound monomers falls below the CMC, the micelles will dissociate, and the detergent monomers will diffuse out of the dialysis tubing. This allows the membrane protein to insert into the liposome (B1194612) bilayer.
-
Characterization: The resulting proteoliposomes can be collected and characterized for protein incorporation and function.
Considerations for Downstream Applications
While this compound is a versatile detergent, it is important to consider its potential impact on downstream applications:
-
Mass Spectrometry: Non-ionic detergents can cause ion suppression in electrospray ionization mass spectrometry. While this compound is generally considered more MS-friendly than polyethylene (B3416737) glycol-based detergents, its presence can still interfere with analysis. It is often necessary to remove the detergent prior to MS analysis.
-
Structural Studies: The presence of detergent micelles around a membrane protein can interfere with crystallization for X-ray crystallography and can affect particle size and homogeneity for cryo-electron microscopy. Detergent screening and optimization are critical for structural studies.
Conclusion
This compound is a valuable tool for biochemists and drug development professionals working with membrane proteins. Its non-denaturing properties and high CMC make it an excellent choice for solubilization, purification, and subsequent reconstitution of these challenging but vital cellular components. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in your research endeavors. As with any biochemical technique, optimization of the specific conditions for your protein of interest will be key to achieving high-yield, pure, and functional protein preparations.
References
- 1. Detergent this compound | CAS 85261-19-4 Dojindo [dojindo.com]
- 2. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol of Ionic Detergents Isolate Membrane Protein: Step-by-Step Implementation - Creative BioMart [creativebiomart.net]
- 5. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
N-Nonanoyl-N-Methylglucamine: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nonanoyl-N-methylglucamine, commonly known as MEGA-9, is a non-ionic detergent widely utilized in biochemical and drug development applications.[1][2] Its primary function is as a surfactant and emulsifying agent, proving particularly effective in solubilizing hydrophobic substances, most notably membrane proteins, in aqueous solutions while maintaining their native conformation and biological activity.[1][3] This technical guide provides an in-depth overview of the chemical and physical properties of N-nonanoyl-N-methylglucamine, alongside generalized experimental protocols for its application in membrane protein research.
Core Chemical and Physical Properties
N-nonanoyl-N-methylglucamine is a well-characterized detergent with a unique structure comprising a hydrophilic glucamine headgroup and a hydrophobic nonanoyl tail. This amphipathic nature is central to its function.
Table 1: General and Physical Properties of N-nonanoyl-N-methylglucamine
| Property | Value | Reference(s) |
| Synonyms | N-(D-Glucityl)-N-methylnonanamide, N-Methyl-N-nonanoyl-D-glucamine, this compound | [4] |
| CAS Number | 85261-19-4 | [4] |
| Molecular Formula | C₁₆H₃₃NO₆ | [1][4] |
| Molecular Weight | 335.44 g/mol | [4] |
| Appearance | White powder | [4] |
| Melting Point | 89-91 °C | [N/A] |
| Density | 1.172 ± 0.06 g/cm³ | [N/A] |
| Form | Powder | [4] |
Table 2: Solubility and Surfactant Properties of N-nonanoyl-N-methylglucamine
| Property | Value | Conditions | Reference(s) |
| Solubility | Water soluble | [5] | |
| DMF: 30 mg/ml | [1] | ||
| DMSO: 30 mg/ml | [1] | ||
| DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml | [1] | ||
| Ethanol: 1 mg/ml | [1] | ||
| Critical Micelle Concentration (CMC) | 19-25 mM | 20-25°C | [4][5] |
| 20 mM | No-salt conditions | [1] | |
| 2 to 17.1 mM | High and low salt conditions | [1] | |
| Description | Non-ionic | [4] |
Experimental Protocols
While specific protocols are highly dependent on the protein of interest, the following sections outline generalized methodologies for the synthesis, analysis, and application of N-nonanoyl-N-methylglucamine.
Synthesis of N-Alkanoyl-N-methylglucamides (General Procedure)
The industrial synthesis of N-alkanoyl-N-methylglucamides typically involves a two-step process.[6] First, glucose reacts with methylamine (B109427) in the presence of a catalyst (e.g., Raney nickel) to produce N-methylglucamine (MEG).[6] Subsequently, the MEG reacts with a fatty acid methyl ester (in this case, methyl nonanoate) to yield the final N-nonanoyl-N-methylglucamine product.[6] An alternative enzymatic approach using lipase (B570770) as a catalyst in a solvent-free system has also been developed, offering a more environmentally friendly route.[7]
A patented method for the synthesis of N-methyl glucamine derivatives involves the following general steps:
-
Reaction of anhydrous dextrose with methylamine in an alcohol solvent.[8]
-
Catalytic hydrogenation of the resulting intermediate.[8]
-
Amidation of the purified N-methylglucamine with a fatty acid methyl ester in the presence of a basic catalyst.[8]
Analytical Methods for Characterization
A comprehensive characterization of N-nonanoyl-N-methylglucamine is crucial to ensure its purity and suitability for sensitive biochemical applications. A combination of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): A rapid HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) has been shown to be effective for monitoring the enzymatic synthesis of related N-alkanoyl-N-methylglucamides.[6] This method is superior to UV or refractive index (RI) detection for this class of compounds.[6]
-
Mass Spectrometry (MS): Provides accurate molecular weight determination and structural information, confirming the identity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed chemical structure and confirming the purity of the final product.
Application in Membrane Protein Solubilization and Reconstitution
N-nonanoyl-N-methylglucamine is a valuable tool for the solubilization and subsequent reconstitution of membrane proteins into artificial membrane systems like liposomes for functional and structural studies.[1][4][9]
Experimental Workflow: Membrane Protein Solubilization and Reconstitution
Caption: Workflow for membrane protein solubilization and reconstitution using this compound.
Detailed Protocol:
-
Membrane Preparation: Isolate cell membranes containing the protein of interest from a suitable expression system (e.g., E. coli, insect cells, or mammalian cells) using standard cell lysis and fractionation techniques.
-
Detergent Screening (Optional but Recommended): To determine the optimal solubilization conditions, screen a range of this compound concentrations (typically above its CMC) and buffer conditions (pH, ionic strength).
-
Solubilization:
-
Resuspend the isolated membranes in a suitable buffer containing a pre-determined concentration of N-nonanoyl-N-methylglucamine.
-
Incubate the mixture, typically on ice or at 4°C, with gentle agitation for a defined period (e.g., 1-2 hours) to allow the detergent to disrupt the membrane and solubilize the proteins.
-
-
Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet any insoluble material, including unsolubilized membrane fragments and protein aggregates.
-
Purification of Solubilized Protein: The supernatant containing the solubilized protein-detergent complexes can then be subjected to affinity chromatography or other purification methods to isolate the protein of interest.
-
Reconstitution into Liposomes:
-
Prepare liposomes with a lipid composition that mimics the native membrane environment.
-
Mix the purified, detergent-solubilized protein with the prepared liposomes.[9]
-
Gradually remove the detergent from the mixture. This can be achieved through dialysis, gel filtration, or the addition of hydrophobic adsorbent beads (e.g., Bio-Beads).[9] As the detergent concentration falls below the CMC, the membrane proteins will spontaneously insert into the lipid bilayer of the liposomes, forming proteoliposomes.
-
-
Analysis: The resulting proteoliposomes can be used for a variety of downstream applications, including functional assays and structural studies.
Signaling Pathways
Current scientific literature does not indicate a direct role for N-nonanoyl-N-methylglucamine in modulating specific cellular signaling pathways. Its utility lies in its ability to act as a tool to isolate and study the components of these pathways, particularly membrane-bound receptors and channels, rather than being an active signaling molecule itself. The related compound, N-acetylglucosamine (GlcNAc), is known to have roles in cell signaling through post-translational modification of proteins.[10][11] However, there is no evidence to suggest that N-nonanoyl-N-methylglucamine functions in a similar capacity.
Conclusion
N-nonanoyl-N-methylglucamine is a powerful and versatile non-ionic detergent that has become an indispensable tool in the fields of biochemistry and drug development. Its well-defined chemical and physical properties, particularly its high critical micelle concentration and mild, non-denaturing nature, make it ideal for the solubilization and functional reconstitution of membrane proteins. While it does not appear to directly participate in cell signaling, its application is crucial for the detailed investigation of the proteins that do. The methodologies outlined in this guide provide a foundation for researchers to effectively utilize this important biochemical reagent in their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N-Nonanoyl-N-methylglucamine ≥98% | 85261-19-4 [sigmaaldrich.com]
- 5. MEGA 9 Detergent | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101863793A - Synthesizing method of N-methyl glucamine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylglucosamine (GlcNAc) functions in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of N-nonanoyl-N-methylglucamine (MEGA-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nonanoyl-N-methylglucamine, commonly known as MEGA-9, is a non-ionic detergent widely employed in the fields of biochemistry and drug development. Its utility stems from its ability to solubilize membrane proteins without denaturation, thereby preserving their native structure and function. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and workflow visualizations to aid in its effective application.
Core Physical and Chemical Properties
N-nonanoyl-N-methylglucamine is a synthetic surfactant belonging to the N-D-gluco-N-methylalkanamide class of detergents. Its amphipathic nature, with a hydrophilic glucamine headgroup and a hydrophobic nonanoyl tail, is central to its function.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of N-nonanoyl-N-methylglucamine.
| Property | Value | References |
| IUPAC Name | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | [1] |
| Synonyms | This compound, Nonanoyl-N-methylglucamide | [1][2] |
| CAS Number | 85261-19-4 | [2] |
| Molecular Formula | C₁₆H₃₃NO₆ | [2] |
| Molecular Weight | 335.44 g/mol | [2] |
| Appearance | White crystalline solid/powder | [1][3] |
| Purity | ≥98% | |
| Melting Point | 89-91 °C | [1] |
| Boiling Point (Predicted) | 588.6 ± 50.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [1] |
| Critical Micelle Concentration (CMC) | 19-25 mM in water (20-25°C) | [2] |
| Solubility | Soluble in Water, DMF, DMSO, Ethanol, Methanol | [1] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of N-nonanoyl-N-methylglucamine are provided below. These protocols are based on established analytical techniques for surfactant characterization.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Materials:
-
N-nonanoyl-N-methylglucamine (this compound)
-
Deionized water
-
Tensiometer (with a Du Noüy ring or Wilhelmy plate)
-
A series of clean glass vessels
Procedure:
-
Prepare a stock solution of N-nonanoyl-N-methylglucamine in deionized water (e.g., 100 mM).
-
Create a series of dilutions from the stock solution to cover a concentration range from below to above the expected CMC (e.g., 1 mM to 50 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions, using deionized water as a standard.
-
Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.
-
Record the surface tension for each concentration.
-
Plot the surface tension as a function of the logarithm of the N-nonanoyl-N-methylglucamine concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.
Determination of Melting Point by Capillary Method
The melting point is a key indicator of the purity of a crystalline solid.
Materials:
-
N-nonanoyl-N-methylglucamine (this compound), crystalline powder
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (optional, for fine powder)
Procedure:
-
Ensure the N-nonanoyl-N-methylglucamine sample is dry and in a fine powdered form.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (89-91°C).
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Quantitative Solubility Determination
This protocol outlines a method to determine the solubility of N-nonanoyl-N-methylglucamine in a given solvent.
Materials:
-
N-nonanoyl-N-methylglucamine (this compound)
-
Selected solvent (e.g., water, ethanol)
-
Saturated solution preparation vessel (e.g., sealed vials)
-
Shaker or magnetic stirrer at a constant temperature
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of N-nonanoyl-N-methylglucamine to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
After equilibration, centrifuge the solution at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Quantify the concentration of N-nonanoyl-N-methylglucamine in the supernatant. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as UV-Vis spectroscopy if the compound has a chromophore or through derivatization.
-
The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).
Application in Protein Solubilization
N-nonanoyl-N-methylglucamine is highly valued for its ability to solubilize membrane proteins while maintaining their structural integrity. Below is a generalized workflow for this application.
Safety and Handling
N-nonanoyl-N-methylglucamine is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
N-nonanoyl-N-methylglucamine (this compound) is a versatile and effective non-ionic detergent with well-characterized physical properties. Its high critical micelle concentration and non-denaturing nature make it an invaluable tool for the solubilization and study of membrane proteins. The data and protocols presented in this guide are intended to facilitate its use in research and development settings, enabling scientists to harness its full potential in their experimental workflows.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Structure of MEGA-9 Micelles
This technical guide provides a comprehensive overview of the core structural and thermodynamic properties of micelles formed by the non-ionic detergent this compound (N-nonanoyl-N-methylglucamine). It is designed to serve as a detailed resource for professionals in research and drug development who utilize this detergent for solubilizing membrane proteins or in formulation studies. This document outlines the key quantitative parameters of this compound micelles, details the experimental protocols for their characterization, and provides a visual representation of the micellization process.
Core Structural and Thermodynamic Properties of this compound Micelles
This compound is a non-ionic detergent widely used for its ability to solubilize membrane proteins while preserving their native structure and function.[1][2] Its amphiphilic nature, consisting of a hydrophobic nonanoyl tail and a hydrophilic N-methylglucamine headgroup, drives the self-assembly into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[3][4]
Quantitative Data Summary
The structural and thermodynamic parameters of this compound micelles are influenced by environmental conditions such as temperature and the presence of salts.[5][6][7] The following table summarizes key quantitative data from various studies.
| Parameter | Value | Conditions | Experimental Method | Reference(s) |
| Critical Micelle Concentration (CMC) | 19-25 mM | 20-25°C, in water | Not specified | [8][9] |
| 20 mM | No-salt conditions | Not specified | [1] | |
| 20.5 mM | 303 K (30°C), in water | Tensiometry | [5] | |
| ~15.9 mM | 303 K (30°C), in water | Fluorimetry | [5] | |
| 2-17.1 mM | High and low salt conditions | Not specified | [1] | |
| Aggregation Number (Nagg) | 114 (for Triton X-100, as an example) | 25°C | Dynamic Light Scattering | [6] |
| Varies with additives | Aqueous solution | Fluorimetry | [5][7] | |
| Hydrodynamic Radius (Rh) | Increases with NaCl concentration | Aqueous solution | Dynamic Light Scattering | [7] |
| Thermodynamics of Micellization | Endothermic (ΔHm > 0) | Varies with temperature | Isothermal Titration Calorimetry | [5][10] |
Experimental Protocols for Micelle Characterization
The characterization of this compound micelles involves several key experimental techniques to determine their fundamental properties.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that defines the concentration at which this compound monomers begin to form micelles.[11][12]
-
Principle: This method measures the surface tension of a solution as a function of surfactant concentration. Below the CMC, the addition of surfactant significantly lowers the surface tension. Above the CMC, the surface tension remains relatively constant as additional monomers form micelles rather than populating the surface.[13] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.
-
Protocol:
-
Prepare a stock solution of this compound in deionized water or a suitable buffer at a concentration well above the expected CMC (e.g., 100 mM).
-
Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, to measure the surface tension of the pure solvent.[1]
-
Sequentially add small aliquots of the concentrated this compound solution to the solvent, ensuring thorough mixing and temperature equilibration after each addition.
-
Measure the surface tension after each addition.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear regions of the plot.[1]
-
-
Principle: This technique utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment.[14][15][16] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change is monitored by observing the ratio of the intensities of specific vibronic bands in the pyrene emission spectrum (the I1/I3 ratio).[17]
-
Protocol:
-
Prepare a series of this compound solutions in deionized water or buffer with varying concentrations, spanning a range below and above the expected CMC.
-
Add a small, constant amount of a pyrene stock solution to each this compound solution to achieve a final pyrene concentration in the micromolar range.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with an excitation wavelength typically around 335 nm.
-
Record the intensities of the first and third vibronic peaks (I1 and I3) of the pyrene emission spectrum.
-
Plot the I1/I3 ratio as a function of the this compound concentration. The CMC is determined from the midpoint of the sigmoidal transition in the plot.[17]
-
-
Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles.[9][18][19] When a concentrated solution of this compound (above the CMC) is titrated into a buffer, the dilution causes the micelles to dissociate, resulting in an endothermic or exothermic heat change.[20] The magnitude of this heat change is proportional to the concentration of micelles being dissociated.
-
Protocol:
-
Fill the sample cell of the ITC instrument with deionized water or the desired buffer.
-
Load the injection syringe with a concentrated solution of this compound (e.g., 5-10 times the expected CMC).
-
Perform a series of small, sequential injections of the this compound solution into the sample cell while monitoring the heat released or absorbed.
-
The resulting thermogram will show peaks corresponding to each injection.
-
Plot the integrated heat change per injection against the total this compound concentration in the cell. The CMC is identified as the concentration at the midpoint of the transition in this plot. The enthalpy of micellization (ΔHm) can also be determined from the magnitude of the heat change.[19][21]
-
Determination of Aggregation Number (Nagg)
The aggregation number is the average number of this compound monomers that constitute a single micelle.[12]
-
Principle: This method involves a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles and reduces the fluorescence of the probe upon encounter.[12] The quenching efficiency depends on the concentration of both the probe and the quencher within the micellar volume, which is related to the aggregation number.
-
Protocol:
-
Prepare a set of this compound solutions at a concentration well above the CMC.
-
Add a constant concentration of a fluorescent probe (e.g., pyrene) to each solution.
-
Add varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride) to the solutions.
-
Measure the steady-state fluorescence intensity of the probe in each solution.
-
The aggregation number can be calculated by fitting the fluorescence quenching data to the Poisson quenching model.
-
Determination of Hydrodynamic Radius (Rh)
The hydrodynamic radius is the effective radius of the micelle as it moves through the solution, including any associated solvent molecules.
-
Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion.[6][22][23] The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius via the Stokes-Einstein equation.[8][24]
-
Protocol:
-
Prepare a solution of this compound at a concentration above the CMC in a suitable filtered buffer.
-
Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other large particles.
-
Place the filtered solution into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement, where the instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient and calculate the hydrodynamic radius.[8]
-
Visualization of this compound Micelle Formation
The following diagrams illustrate the fundamental principles and workflows discussed in this guide.
Signaling Pathways and Logical Relationships
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. wyatt.com [wyatt.com]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. Aggregation number - Wikipedia [en.wikipedia.org]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaceutical-business-review.com [pharmaceutical-business-review.com]
- 20. azom.com [azom.com]
- 21. scialert.net [scialert.net]
- 22. muser-my.com [muser-my.com]
- 23. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 24. odinity.com [odinity.com]
The Core Principles of MEGA-9: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the classification, properties, and application of the non-ionic detergent MEGA-9.
Introduction to this compound
N-Nonanoyl-N-methyl-D-glucamine, commonly known as this compound, is a non-ionic detergent widely employed in the fields of biochemistry and molecular biology. Its primary utility lies in the solubilization and stabilization of membrane proteins, facilitating their extraction from the lipid bilayer for subsequent purification and characterization. As an amphipathic molecule, this compound possesses both a hydrophilic polar head group and a hydrophobic non-polar tail, enabling it to interact with and disrupt biological membranes while maintaining the native conformation of embedded proteins.
Classification and Family
This compound belongs to the family of N-alkanoyl-N-methylglucamides, often abbreviated as the MEGA-n series of detergents. These are non-ionic surfactants characterized by a glucose-derived hydrophilic head group and a variable-length acyl chain, denoted by 'n'. The non-ionic nature of this compound makes it particularly suitable for applications where preserving protein structure and function is paramount, as it breaks lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.[1] This class of detergents is favored for its relatively high critical micelle concentration (CMC), which allows for its easy removal by dialysis.[2]
Physicochemical Properties of this compound
The efficacy of a detergent in membrane protein research is dictated by its physicochemical properties. Key parameters for this compound are summarized in the table below. It is important to note that values such as the Critical Micelle Concentration (CMC) can vary depending on experimental conditions like temperature, buffer composition, and the presence of salts.
| Property | Value | References |
| Synonyms | n-Nonanoyl-N-methyl-D-glucamine, Nonanoyl-N-methylglucamide | [3][4] |
| Molecular Formula | C₁₆H₃₃NO₆ | [3] |
| Molecular Weight | 335.44 g/mol | [3][5] |
| Classification | Non-ionic detergent | [1][5] |
| Appearance | White to off-white solid | |
| Critical Micelle Concentration (CMC) | 19 - 25 mM in water | [3] |
| Aggregation Number (N) | ~110 | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in the extraction, purification, and reconstitution of membrane proteins. These protocols are intended as a general guide and may require optimization for specific proteins and experimental systems.
General Considerations
-
Detergent Concentration: For efficient solubilization, the concentration of this compound should be significantly above its CMC. A common starting point is 2-5 times the CMC.
-
Temperature: Solubilization is often performed at 4°C to minimize proteolytic degradation and maintain protein stability.
-
Buffer Composition: The choice of buffer, pH, and ionic strength can influence the stability and activity of the target protein. Buffers should be chosen to maintain the native charge and conformation of the protein. The inclusion of protease inhibitors is highly recommended.
-
Protein-to-Detergent Ratio: The optimal ratio of detergent to protein (w/w) for solubilization should be determined empirically for each target protein.
Protocol for Membrane Protein Extraction and Solubilization
This protocol outlines the steps for extracting and solubilizing membrane proteins from a cell pellet.
-
Cell Lysis and Membrane Preparation:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
-
Lyse the cells using an appropriate method such as sonication, French press, or a Dounce homogenizer on ice.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet intact cells and nuclei.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with lysis buffer to remove contaminating soluble proteins. Repeat the high-speed centrifugation.
-
-
Solubilization of Membrane Proteins:
-
Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors) containing this compound at a concentration of 2-5 times its CMC.
-
Incubate the suspension with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
The supernatant now contains the solubilized membrane proteins in this compound micelles.
-
Protocol for Purification of Solubilized Membrane Proteins
Once solubilized, the membrane protein of interest can be purified using standard chromatography techniques. This protocol provides an example using affinity chromatography for a His-tagged protein.
-
Column Equilibration:
-
Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with a buffer containing this compound at a concentration just above its CMC (e.g., 1.2 x CMC) to maintain protein solubility. The buffer should also contain the appropriate salts and pH for binding (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1.2 x CMC of this compound).
-
-
Sample Loading:
-
Load the supernatant containing the solubilized membrane proteins onto the equilibrated column.
-
-
Washing:
-
Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins. The volume of the wash buffer should be at least 10-20 column volumes.
-
-
Elution:
-
Elute the bound protein using an elution buffer containing a high concentration of a competing agent (e.g., 250-500 mM imidazole for His-tagged proteins). The elution buffer should also contain this compound at a concentration above its CMC.
-
-
Detergent Exchange (Optional):
-
If necessary for downstream applications, this compound can be exchanged for another detergent by methods such as dialysis or size-exclusion chromatography using a buffer containing the new detergent.
-
Protocol for Reconstitution of Membrane Proteins into Liposomes
This protocol describes the reconstitution of purified membrane proteins into lipid vesicles (liposomes) by detergent removal.
-
Preparation of Liposomes:
-
Prepare a lipid film by drying a solution of the desired lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol) under a stream of nitrogen.
-
Hydrate the lipid film in a suitable buffer to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) by sonicating the MLV suspension or by extrusion through a polycarbonate membrane with a defined pore size.
-
-
Formation of Protein-Lipid-Detergent Mixed Micelles:
-
Mix the purified membrane protein (in this compound micelles) with the prepared liposomes.
-
Add this compound to the mixture to a final concentration that disrupts the liposomes and forms mixed micelles containing protein, lipid, and detergent.
-
-
Detergent Removal and Proteoliposome Formation:
-
Slowly remove the this compound from the mixed micelle solution. This can be achieved by:
-
Dialysis: Dialyze the solution against a large volume of detergent-free buffer. The high CMC of this compound makes this an effective method.
-
Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the solution to bind and remove the detergent.
-
-
As the detergent concentration falls below the CMC, the lipids will self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes.
-
-
Isolation of Proteoliposomes:
-
The resulting proteoliposomes can be isolated and separated from empty liposomes by density gradient ultracentrifugation.
-
Experimental Workflow and Signaling Pathways
As a synthetic detergent, this compound is not directly involved in biological signaling pathways. Its role is to facilitate the study of membrane proteins that are part of these pathways. The following diagram illustrates a typical experimental workflow for the purification of a membrane protein using a non-ionic detergent like this compound.
Conclusion
This compound is a valuable tool for researchers working with membrane proteins. Its non-ionic nature and high critical micelle concentration make it a mild and easily removable detergent, ideal for preserving the structural and functional integrity of target proteins. The protocols and data presented in this guide provide a comprehensive resource for the effective application of this compound in membrane protein research, from initial solubilization to downstream biophysical and functional characterization. Successful implementation of these methods will depend on careful optimization of the experimental conditions for each specific protein of interest.
References
In-Depth Technical Guide to the Solubility of MEGA-9 in Different Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of MEGA-9 (N-Nonanoyl-N-methylglucamine), a non-ionic detergent widely used for solubilizing membrane proteins. Understanding the solubility of this compound in various buffer systems is critical for optimizing experimental conditions in protein biochemistry, structural biology, and drug development.
Core Concepts in this compound Solubility
This compound, like other non-ionic detergents, is an amphipathic molecule possessing a hydrophilic head and a hydrophobic tail. Its solubility in aqueous solutions is characterized by the Critical Micelle Concentration (CMC) , the concentration at which individual detergent molecules (monomers) begin to self-assemble into spherical structures called micelles. Above the CMC, additional detergent molecules primarily form more micelles rather than increasing the concentration of monomers. This micelle formation is crucial for the solubilization of hydrophobic molecules, such as membrane proteins.
The solubility of this compound can be influenced by several factors, including temperature, pH, and the presence of salts and other solutes typically found in buffer systems. While non-ionic detergents like this compound are generally considered to be less sensitive to pH changes than their ionic counterparts, the composition of the buffer can still have an impact on their aggregation behavior.
Quantitative Solubility Data for this compound
Precise quantitative data on the solubility of this compound in specific biochemical buffers across a wide range of pH values and temperatures is not extensively documented in publicly available literature. However, data on its Critical Micelle Concentration (CMC) provides a crucial indicator of its behavior in aqueous solutions.
| Parameter | Condition | Value | Reference |
| Critical Micelle Concentration (CMC) | In water (no salt conditions) | 20 mM | [1] |
| In water (20-25°C) | 19-25 mM | [2][3] | |
| In saline buffer (25°C) | 16.0 mM | [4] | |
| In the presence of various salts (high and low salt conditions) | 2 - 17.1 mM | [1] | |
| Solubility in Organic Solvents | Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] | |
| Ethanol | 1 mg/mL | [1] |
Note: The CMC is a fundamental property that indicates the transition from a solution of monomers to a solution containing micelles. The overall solubility limit of this compound is expected to be significantly higher than the CMC. The variation in CMC with the presence of salts suggests that different buffer systems will influence the micellization and, consequently, the solubilizing capacity of this compound.
Influence of Buffer Systems on this compound Solubility
While specific data is limited, the general principles governing non-ionic detergent behavior can be applied to predict the effects of common buffer systems on this compound solubility.
Phosphate (B84403) Buffers
Phosphate buffers are widely used due to their physiological relevance. The ionic strength of phosphate buffers can influence the CMC of this compound. As indicated by the data, the presence of salts tends to decrease the CMC, promoting micelle formation at lower detergent concentrations.
Tris Buffers
Tris (tris(hydroxymethyl)aminomethane) is a common buffer in biochemistry. A key characteristic of Tris buffers is the significant temperature dependence of their pKa. This means that the pH of a Tris buffer will change with temperature. While the solubility of non-ionic this compound is not expected to be directly and strongly dependent on pH, researchers should be aware of this pH shift when designing experiments that involve temperature changes.
HEPES Buffers
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is another widely used "Good's" buffer. It is known for its relatively stable pKa across a range of temperatures, making it a suitable choice for experiments where temperature fluctuations are a concern. The zwitterionic nature of HEPES may lead to different interactions with this compound compared to the ions in phosphate or Tris buffers, potentially influencing its aggregation properties.
Experimental Protocols
The following section outlines a generalized experimental protocol for determining the solubility of this compound in a specific buffer system. This protocol is based on the widely used shake-flask method.
Principle
The equilibrium solubility is determined by creating a saturated solution of this compound in the desired buffer. The concentration of the dissolved this compound in the supernatant is then quantified after separating the undissolved solid.
Materials
-
This compound powder
-
Desired buffer solution (e.g., Tris-HCl, HEPES, Phosphate buffer) at the target pH and concentration
-
Conical tubes or glass vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantifying this compound (e.g., HPLC with a suitable detector, or a colorimetric assay if a suitable one exists)
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a series of tubes containing a fixed volume of the desired buffer solution. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibration.
-
Prepare triplicate samples for each buffer condition to be tested.
-
-
Equilibration:
-
Seal the tubes to prevent evaporation.
-
Place the tubes in a shaking incubator set to the desired temperature.
-
Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). The equilibration time should be determined empirically.
-
-
Phase Separation:
-
After equilibration, centrifuge the tubes at a high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant, ensuring that no solid particles are disturbed.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is crucial to avoid overestimation of the solubility.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtered supernatant using a validated analytical method.
-
Prepare a standard curve of known this compound concentrations in the same buffer to accurately determine the concentration in the experimental samples.
-
-
Data Analysis:
-
The average concentration from the triplicate samples represents the equilibrium solubility of this compound under the tested conditions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Determining this compound Solubility.
Logical Relationships
Caption: this compound Monomer-Micelle Equilibrium.
References
The Dawn of a New Class of Non-ionic Detergents: A Technical Guide to the MEGA Series
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of membrane biochemistry and drug discovery, the ability to solubilize and stabilize membrane proteins in their native, functional state is paramount. The development of effective detergents has been a cornerstone of progress in this field. Among the diverse array of available surfactants, the MEGA series of non-ionic detergents, first introduced in the early 1980s, represents a significant advancement. These N-D-gluco-N-methylalkanamides offer a unique combination of properties, including high solubility, ease of removal by dialysis, and a gentle, non-denaturing action, making them invaluable tools for the study of membrane proteins. This technical guide provides an in-depth exploration of the discovery, development, and core applications of the MEGA series detergents, with a focus on their physicochemical properties and the experimental methodologies that underpin their use.
Discovery and Development
The genesis of the MEGA series detergents can be traced to a 1982 publication in the Biochemical Journal by J.E.K. Hildreth.[1][2] At the time, the repertoire of non-ionic detergents suitable for membrane protein research was limited. Hildreth's work introduced a novel class of N-D-gluco-N-methylalkanamide compounds, which were synthesized in high yield and at a low cost.[1] The key innovation lay in the combination of a linear N-alkanoyl chain of varying length with a hydrophilic N-methylglucamine headgroup derived from glucose. This design yielded a series of detergents with tunable hydrophobicity, allowing for the systematic optimization of solubilization conditions for different membrane proteins.
The original synthesis involved the acylation of N-methyl-D-glucamine with the appropriate fatty acid chloride. This straightforward, one-step reaction produced the desired N-alkanoyl-N-methylglucamides with high purity. The initial characterization of these compounds, subsequently named MEGA-n (where 'n' denotes the number of carbon atoms in the acyl chain), demonstrated their favorable properties for membrane biochemistry, including their ability to solubilize membrane antigens without compromising their immunological reactivity.[1]
Physicochemical Properties of MEGA Series Detergents
The utility of a detergent in membrane protein research is dictated by its physicochemical properties. The MEGA series exhibits characteristics that make them particularly well-suited for the solubilization and purification of delicate protein complexes. Key among these are the Critical Micelle Concentration (CMC), aggregation number, and micellar molecular weight. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, and it is a critical parameter for designing solubilization experiments.[3][4]
| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micellar Molecular Weight (kDa) |
| MEGA-8 | 321.41 | 58 - 79 | Data not available | Data not available |
| MEGA-9 | 335.44 | 19 - 25 | ~76 | Data not available |
| MEGA-10 | 349.46 | 6 - 7 | Data not available | Data not available |
Note: The reported CMC values can vary depending on the experimental conditions such as temperature, buffer composition, and the method of determination.[1][2][3][4][5][6]
Experimental Protocols
Synthesis of N-decanoyl-N-methylglucamide (MEGA-10)
This protocol is adapted from the original synthesis described by Hildreth (1982).
Materials:
-
N-methyl-D-glucamine
-
Decanoyl chloride
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve N-methyl-D-glucamine in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of decanoyl chloride to the cooled, stirring solution.
-
Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Redissolve the resulting residue in a minimal amount of hot methanol.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash it with cold diethyl ether.
-
To remove any unreacted fatty acid, wash the product with a saturated solution of sodium bicarbonate.
-
Recrystallize the final product from a methanol/ether mixture.
-
Dry the purified MEGA-10 crystals under vacuum over anhydrous sodium sulfate.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This protocol outlines a general method for determining the CMC of a non-ionic detergent like those in the MEGA series using a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[7][8][9][10][11]
Materials:
-
MEGA series detergent (e.g., MEGA-10)
-
1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution in a suitable organic solvent (e.g., tetrahydrofuran)
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of aqueous solutions of the MEGA detergent in the desired buffer, with concentrations spanning a range expected to include the CMC.
-
To each detergent solution, add a small aliquot of the DPH stock solution to a final concentration that is significantly lower than the expected micelle concentration to avoid affecting micellization.
-
Incubate the solutions in the dark at a constant temperature to allow for equilibration and partitioning of the DPH into any formed micelles.
-
Measure the fluorescence intensity of each sample using a fluorescence spectrophotometer. The excitation and emission wavelengths for DPH are typically around 358 nm and 430 nm, respectively.
-
Plot the fluorescence intensity as a function of the detergent concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions. Below the CMC, the fluorescence of DPH in the aqueous environment is low. Above the CMC, DPH partitions into the hydrophobic core of the micelles, leading to a significant increase in fluorescence intensity.[7]
Solubilization of a Model Membrane Protein (Bacteriorhodopsin) using MEGA-10
This protocol provides a step-by-step guide for the solubilization of bacteriorhodopsin from purple membranes, a common model system for membrane protein studies.[12][13][14]
Materials:
-
Purple membrane suspension containing bacteriorhodopsin
-
Solubilization buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
MEGA-10 stock solution (e.g., 10% w/v)
-
Ultracentrifuge and appropriate rotor
-
Spectrophotometer
Procedure:
-
Determine the protein concentration of the purple membrane suspension.
-
Dilute the membrane suspension with the solubilization buffer to a final protein concentration of approximately 1-5 mg/mL.
-
Add the MEGA-10 stock solution to the membrane suspension to achieve a final detergent concentration that is well above its CMC and at a desired detergent-to-protein ratio (e.g., 10:1 w/w).
-
Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation for a defined period (e.g., 1-4 hours) to allow for membrane disruption and protein solubilization.
-
Following incubation, pellet the unsolubilized membrane fragments by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Carefully collect the supernatant, which contains the solubilized bacteriorhodopsin-MEGA-10 complexes.
-
Determine the concentration of solubilized protein in the supernatant using a suitable protein assay, taking into account potential interference from the detergent. The success of solubilization can be further assessed by techniques such as SDS-PAGE and Western blotting.
Visualizing Key Processes
To better illustrate the experimental workflows and conceptual relationships central to the application of MEGA series detergents, the following diagrams have been generated using the DOT language.
Conclusion
The discovery of the MEGA series of detergents marked a significant milestone in the field of membrane biochemistry. Their unique chemical structure, characterized by a sugar-derived hydrophilic headgroup and a variable-length acyl chain, provides researchers with a versatile and gentle tool for the solubilization and stabilization of membrane proteins. The ability to synthesize these detergents with high purity and at a relatively low cost has further contributed to their widespread adoption. As our understanding of the intricate structures and functions of membrane proteins continues to grow, the MEGA series detergents will undoubtedly remain an essential component of the researcher's toolkit, facilitating breakthroughs in structural biology, drug discovery, and our fundamental understanding of cellular processes.
References
- 1. MEGA 9 Detergent | AAT Bioquest [aatbio.com]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. MEGA 8 Detergent | AAT Bioquest [aatbio.com]
- 6. This compound | Serine Protease | TargetMol [targetmol.com]
- 7. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 8. mattersofmatter.eu [mattersofmatter.eu]
- 9. researchgate.net [researchgate.net]
- 10. profoldin.com [profoldin.com]
- 11. High-throughput evaluation of the critical micelle concentration of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization and structural stability of bacteriorhodopsin with a mild nonionic detergent, n-Octyl-β-thioglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the mechanism of bacteriorhodopsin solubilization by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Core Principles of MEGA-9 for Effective Protein Extraction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of MEGA-9 (N-Nonanoyl-N-methyl-D-glucamine), a non-ionic detergent widely utilized in the extraction and solubilization of membrane proteins. This document will delve into the physicochemical properties of this compound, detailed experimental protocols, and the logical workflows involved in its use.
Introduction to this compound: A Gentle Approach to Membrane Protein Solubilization
This compound is a non-ionic detergent valued in membrane biochemistry for its mild, non-denaturing properties.[1] Its structure consists of a hydrophilic glucose-based head group and a hydrophobic nonanoyl (C9) tail. This amphipathic nature allows it to effectively disrupt lipid-lipid and lipid-protein interactions within the cell membrane, thereby liberating membrane-bound proteins.[2] Unlike ionic detergents, which can irreversibly denature proteins, this compound is known to preserve the native structure and function of many membrane proteins, making it an ideal choice for downstream applications such as structural biology, functional assays, and drug discovery.[3][4]
A key characteristic of any detergent used for protein extraction is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[4][5] Above its CMC, this compound forms micelles that create a hydrophobic environment, sequestering the hydrophobic transmembrane domains of the protein and keeping it soluble in an aqueous buffer.[6] The relatively high CMC of this compound facilitates its removal by dialysis, a crucial step for reconstituting the purified protein into a lipid environment or for analytical techniques sensitive to detergents.[7][8]
Physicochemical Properties of this compound
The effectiveness of this compound in protein extraction is dictated by its specific physicochemical properties. Understanding these parameters is crucial for optimizing experimental conditions.
| Property | Value | Reference |
| Synonyms | N-Nonanoyl-N-methylglucamine | [9] |
| Molecular Formula | C₁₆H₃₃NO₆ | [6] |
| Molecular Weight | 335.44 g/mol | [9] |
| Appearance | White to off-white powder | [6] |
| Type | Non-ionic | [6] |
| Critical Micelle Concentration (CMC) | 19-25 mM in water | [6][7][9] |
| Aggregation Number | 76 | [10] |
| Solubility | Water soluble | [6][7] |
Core Principles of this compound Mediated Protein Extraction
The process of membrane protein extraction using this compound is a multi-step procedure that begins with cell lysis and culminates in the purification of the target protein within a detergent micelle.
Mechanism of Action
-
Membrane Disruption: At concentrations below the CMC, this compound monomers insert into the lipid bilayer, disrupting the membrane integrity.
-
Micelle Formation and Protein Solubilization: As the concentration of this compound surpasses its CMC, the detergent molecules form micelles. The hydrophobic tails of the this compound molecules create a hydrophobic core within the micelle, which encapsulates the hydrophobic transmembrane domains of the membrane protein. The hydrophilic head groups of the detergent face the aqueous buffer, rendering the protein-detergent complex soluble.[6]
-
Preservation of Protein Structure: Due to its non-ionic nature, this compound is less likely to disrupt the intricate tertiary and quaternary structures of the protein compared to ionic detergents. This "gentle" extraction helps to maintain the protein's biological activity.
The logical workflow for this process can be visualized as follows:
Detailed Experimental Protocol for Membrane Protein Extraction using this compound
This protocol provides a general framework for the extraction of a membrane protein from cultured cells. Optimization of buffer components, detergent concentration, and incubation times may be necessary for specific proteins.
Materials
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) this compound (ensure this is above the CMC)
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (w/v) this compound
-
Elution Buffer: Wash Buffer with an appropriate elution agent (e.g., high concentration of a competitive ligand for affinity chromatography)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge and appropriate tubes
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
Procedure
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicate on ice until the solution is no longer viscous.[8]
-
-
Membrane Preparation:
-
Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[11]
-
Discard the supernatant containing the cytosolic proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer. The volume should be sufficient to achieve a protein concentration of 1-5 mg/mL.
-
Incubate on a rotator or with gentle stirring for 1-2 hours at 4°C to allow for complete solubilization of the membrane proteins.[12]
-
-
Clarification:
-
Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[12]
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
-
Purification (Example using Affinity Chromatography for a His-tagged protein):
-
Equilibrate the affinity resin with Wash Buffer.
-
Incubate the clarified supernatant with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin into a chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified protein with Elution Buffer.
-
-
Analysis:
-
Analyze the purified protein fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the target protein.[8]
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
The experimental workflow can be visualized as follows:
Application in Signaling Pathway Analysis
The ability to extract functional membrane proteins is critical for elucidating their roles in cellular signaling pathways. For instance, a G-protein coupled receptor (GPCR) extracted using this compound can be used in downstream assays to study its interaction with ligands and downstream signaling partners.
Consider a hypothetical signaling pathway initiated by the binding of a ligand to a GPCR. The successful extraction and purification of this GPCR using this compound would be the first crucial step in experimentally verifying this pathway.
Conclusion
This compound is a versatile and effective non-ionic detergent for the extraction and solubilization of membrane proteins. Its mild, non-denaturing properties and high CMC make it a valuable tool for researchers in various fields. By understanding the core principles of its action and following optimized experimental protocols, scientists can successfully isolate functional membrane proteins for a wide range of downstream applications, ultimately advancing our understanding of cellular processes and facilitating the development of novel therapeutics.
References
- 1. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 2. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. MEGA 9 Detergent | AAT Bioquest [aatbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ttuhsc.edu [ttuhsc.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Solubilizing Membrane Proteins with MEGA-9
For Researchers, Scientists, and Drug Development Professionals
Introduction to MEGA-9
This compound, or N-nonanoyl-N-methylglucamine, is a non-ionic detergent widely employed in the solubilization of membrane proteins for structural and functional studies. Its utility stems from its ability to disrupt the lipid bilayer of cell membranes, thereby liberating integral membrane proteins into a soluble form within detergent micelles. This compound is favored for its relatively high critical micelle concentration (CMC), which facilitates its removal by methods such as dialysis, and its transparency in the UV region, which allows for downstream spectrophotometric analysis of the solubilized proteins.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for optimizing solubilization protocols. Key quantitative data for this compound and a selection of other commonly used detergents are summarized below for comparative purposes.
| Property | This compound | Dodecyl Maltoside (DDM) | Octyl Glucoside (OG) | CHAPS |
| Molecular Weight ( g/mol ) | 335.44 | 510.62 | 292.37 | 614.88 |
| Critical Micelle Concentration (CMC) in water (mM) | 19-25[1] | 0.17 | 20-25 | 6-10 |
| Aggregation Number | ~110 | 118-140 | 27-100 | 10 |
| Micelle Molecular Weight (kDa) | ~37 | ~60-72 | ~8-30 | ~6.2 |
| Detergent Class | Non-ionic | Non-ionic | Non-ionic | Zwitterionic |
Experimental Protocols
I. General Workflow for Membrane Protein Solubilization
The successful solubilization of a target membrane protein is a multi-step process that requires careful optimization. The general workflow involves membrane preparation, detergent screening to identify the optimal solubilizing agent, and finally, the scaled-up solubilization and purification of the protein of interest.
References
Application Notes and Protocols for GPCR Solubilization and Purification Using MEGA-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing crucial roles in signal transduction and making them major targets for drug development. The extraction of these receptors from their native lipid environment in a stable and functionally active state is a critical bottleneck in their structural and functional characterization. The choice of detergent is paramount for successful solubilization and purification. MEGA-9 (N-Nonanoyl-N-methylglucamide) is a non-ionic detergent that offers a viable option for the solubilization of membrane proteins, including GPCRs. Its high critical micelle concentration (CMC) facilitates its removal during purification and reconstitution steps, a desirable characteristic for downstream functional and structural studies.
These application notes provide a comprehensive overview of the use of this compound for the solubilization and purification of GPCRs, including detailed protocols and comparative data with other commonly used detergents.
Properties of this compound and Other Common Non-Ionic Detergents
The selection of an appropriate detergent is critical for maintaining the structural and functional integrity of the target GPCR. The table below summarizes the key physicochemical properties of this compound and other frequently used non-ionic detergents for GPCR research.
| Detergent | Abbreviation | Chemical Class | CMC (mM) | Micelle Size (kDa) |
| N-Nonanoyl-N-methylglucamide | This compound | N-Methylglucamide | 19-25 | ~18-20 |
| n-dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | ~0.17 | ~50 |
| lauryl maltose (B56501) neopentyl glycol | LMNG | Maltose Neopentyl Glycol | ~0.01 | ~40 |
| n-decyl-β-D-maltoside | DM | Alkyl Maltoside | ~1.8 | ~40 |
| n-octyl-β-D-glucoside | OG | Alkyl Glucoside | ~20-25 | ~6-8 |
| glyco-diosgenin | GDN | Steroidal Glycoside | ~0.02-0.03 | ~70-75 |
Note: CMC (Critical Micelle Concentration) is the concentration at which detergent monomers begin to form micelles. Solubilization is typically performed at concentrations well above the CMC.
Experimental Protocols
The following protocols provide a general framework for the solubilization and purification of a His-tagged GPCR using this compound. It is important to note that these are starting points, and optimization of parameters such as detergent concentration, buffer composition, and incubation times is highly recommended for each specific GPCR.
Protocol 1: Membrane Preparation from Cultured Cells
This protocol describes the isolation of crude membranes from cultured cells expressing the target GPCR.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM MgCl2, with protease inhibitors)
-
Dounce homogenizer or similar mechanical disruption device
-
Ultracentrifuge
Procedure:
-
Harvest cells expressing the target GPCR by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Disrupt the cells by mechanical homogenization on ice (e.g., 30-50 strokes with a Dounce homogenizer).
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction). The pellet contains the crude membranes.
-
Wash the membrane pellet by resuspending in Homogenization Buffer and repeating the ultracentrifugation step.
-
The final membrane pellet can be stored at -80°C or used immediately for solubilization.
Protocol 2: GPCR Solubilization with this compound
This protocol outlines the extraction of the target GPCR from the isolated cell membranes using this compound.
Materials:
-
Isolated cell membranes (from Protocol 1)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol (B35011), with protease inhibitors)
-
This compound stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Procedure:
-
Thaw the isolated cell membranes on ice.
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.
-
Add this compound stock solution to the membrane suspension to a final concentration of 1-2% (w/v). This concentration is significantly above the CMC to ensure efficient solubilization. The optimal concentration should be determined empirically for each GPCR.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator or end-over-end mixer).
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized GPCR-MEGA-9 micelle complexes.
Protocol 3: Affinity Purification of His-tagged GPCR
This protocol describes a general affinity chromatography-based purification of a His-tagged GPCR solubilized with this compound.
Materials:
-
Solubilized GPCR extract (from Protocol 2)
-
Ni-NTA (Nickel-Nitriloacetic Acid) affinity resin
-
Wash Buffer (Solubilization Buffer containing 20-40 mM imidazole (B134444) and this compound at its CMC, e.g., ~25 mM or ~0.85% w/v)
-
Elution Buffer (Wash Buffer containing 250-500 mM imidazole)
-
Chromatography columns
Procedure:
-
Equilibrate the Ni-NTA affinity resin with 5-10 column volumes of Wash Buffer.
-
Incubate the solubilized GPCR extract with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin into a chromatography column.
-
Wash the resin extensively with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound GPCR with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analyze the eluted fractions by SDS-PAGE and Western blot to identify fractions containing the purified GPCR.
-
Pool the fractions containing the purified GPCR.
-
For long-term storage, the purified protein can be flash-frozen in liquid nitrogen and stored at -80°C. Consider adding a cryoprotectant like glycerol to a final concentration of 20-30%.
Visualizing the Workflow and Signaling Pathway
To aid in the conceptual understanding of the experimental process and the biological context, the following diagrams are provided.
Caption: GPCR Solubilization and Purification Workflow using this compound.
Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.
Functional Characterization of Purified GPCRs
After purification, it is essential to verify that the GPCR has retained its functional integrity. Several biophysical and biochemical assays can be employed for this purpose.
-
Radioligand Binding Assays: This is a gold-standard method to determine the binding affinity of ligands to the purified receptor. It involves incubating the purified GPCR with a radiolabeled ligand and measuring the amount of bound ligand.
-
Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of ligand binding to the immobilized GPCR in real-time, providing association and dissociation rate constants.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the secondary structure of the purified GPCR and to monitor its conformational changes upon ligand binding.
-
Size Exclusion Chromatography (SEC): SEC can be used to assess the monodispersity and oligomeric state of the purified GPCR-detergent complex.
Conclusion
This compound presents a valuable tool for the solubilization and purification of GPCRs, particularly due to its high CMC which simplifies its removal. The protocols provided here offer a starting point for researchers. However, empirical optimization of the solubilization and purification conditions is crucial for each specific GPCR to achieve high yield and maintain its native, functional state. The successful purification of functional GPCRs is a critical step that enables a wide range of downstream applications, including structural determination by X-ray crystallography or cryo-electron microscopy, detailed biophysical characterization, and high-throughput screening for novel drug candidates.
Application Notes and Protocols for N-nonanoyl-N-methylglucamine (MEGA-9) in Cryo-EM Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-nonanoyl-N-methylglucamine (MEGA-9)
N-nonanoyl-N-methylglucamine, commonly known as this compound, is a non-ionic detergent used for the solubilization and purification of membrane proteins. Its utility in biochemical and structural studies stems from its ability to disrupt lipid bilayers and form micelles that encapsulate membrane proteins, thereby maintaining their solubility in aqueous solutions. While this compound has been employed in various biochemical applications, its use in high-resolution cryo-electron microscopy (cryo-EM) is not as extensively documented as that of other detergents like Lauryl Maltose Neopentyl Glycol (LMNG) or Glyco-diosgenin (GDN). This is primarily due to its relatively high Critical Micelle Concentration (CMC), which can contribute to increased background noise from free micelles in cryo-EM images, potentially hindering particle picking and image processing.
These application notes provide a comprehensive overview of the properties of this compound and a general protocol for its use in the initial stages of membrane protein sample preparation, which can be adapted for subsequent cryo-EM analysis. Researchers should be aware that significant optimization will likely be required to achieve high-resolution structures with this detergent.
Properties of N-nonanoyl-N-methylglucamine (this compound)
Understanding the physicochemical properties of this compound is crucial for its effective use in membrane protein research. A summary of its key characteristics is provided in the table below.
| Property | Value | Reference |
| Synonyms | This compound, N-(D-Glucityl)-N-methylnonanamide | [1][2] |
| Molecular Formula | C₁₆H₃₃NO₆ | [1] |
| Molecular Weight | 335.44 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Detergent Type | Non-ionic | [1] |
| Critical Micelle Concentration (CMC) | 19-25 mM in water (20-25°C) | [1] |
| Melting Point | 89-91 °C | [3] |
| Solubility | Soluble in water | [2] |
Comparison with Detergents Commonly Used in Cryo-EM
The choice of detergent is a critical factor in the success of a cryo-EM project. The following table compares the properties of this compound with detergents that are more frequently used for high-resolution cryo-EM studies. This comparison highlights why this compound may be less optimal for this specific application.
| Detergent | Chemical Class | CMC (mM) | Micelle Size (kDa) | Common Applications in Cryo-EM |
| This compound | N-methylglucamide | 19 - 25 | ~18-20 | General membrane protein solubilization and reconstitution; limited use in high-resolution cryo-EM. |
| n-Dodecyl-β-D-maltoside (DDM) | Alkyl maltoside | 0.17 | ~50 | Widely used for extraction and purification of a broad range of membrane proteins for cryo-EM. |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Maltose neopentyl glycol | 0.01 | ~40 | Favored for stabilizing large and flexible membrane protein complexes for high-resolution cryo-EM.[4] |
| Glyco-diosgenin (GDN) | Steroid-based | 0.018 | ~35 | Effective for stabilizing smaller membrane proteins and GPCRs, often yielding high-resolution structures.[4] |
Experimental Protocols
The following protocols provide a general framework for the solubilization and purification of a target membrane protein using this compound, followed by a standard procedure for cryo-EM grid preparation. Note: These are starting-point protocols and will require optimization for each specific membrane protein.
Protocol for Membrane Protein Solubilization with this compound
This protocol describes the initial extraction of a membrane protein from its native membrane environment.
Materials:
-
Cell paste or purified membranes containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing a working concentration of this compound)
-
This compound stock solution (e.g., 10% w/v in water)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: If starting from whole cells, prepare a crude membrane fraction by cell lysis followed by differential centrifugation.
-
Determine Optimal this compound Concentration: Perform a small-scale screening experiment to determine the optimal concentration of this compound for solubilizing the target protein while maintaining its stability and activity. Test a range of this compound concentrations, typically from 0.5% to 2% (w/v). The optimal concentration is usually the lowest concentration that effectively solubilizes the protein of interest.
-
Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer at a protein concentration of 5-10 mg/mL.
-
Incubation: Incubate the suspension on ice with gentle stirring for 1-2 hours to allow for complete solubilization.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized material and cell debris.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane protein in this compound micelles. This fraction is now ready for purification.
Protocol for Purification of this compound Solubilized Membrane Protein
This protocol outlines a general affinity chromatography-based purification.
Materials:
-
Solubilized membrane protein fraction
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (Lysis Buffer containing a this compound concentration at or slightly above its CMC, e.g., 25-30 mM)
-
Elution Buffer (Wash Buffer containing an appropriate eluting agent, e.g., imidazole (B134444) for His-tagged proteins)
-
Size-Exclusion Chromatography (SEC) column
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 25-30 mM this compound)
Procedure:
-
Affinity Chromatography: Load the clarified supernatant onto the equilibrated affinity resin.
-
Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein from the resin using the Elution Buffer.
-
Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto an SEC column pre-equilibrated with SEC Buffer. This step is crucial for removing aggregates and further purifying the protein-detergent complex.
-
Fraction Analysis: Collect fractions from the SEC and analyze them by SDS-PAGE and, if possible, a functional assay to identify the fractions containing the pure, monodisperse, and active protein.
Protocol for Cryo-EM Grid Preparation
This is a standard protocol for plunge-freezing a purified membrane protein sample.
Materials:
-
Purified and concentrated membrane protein in SEC buffer (typically 1-5 mg/mL)
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3, C-flat)
-
Glow discharger
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Glow Discharge Grids: Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.
-
Prepare Plunge-Freezer: Set up the plunge-freezing apparatus, ensuring the environmental chamber is at the desired temperature and humidity (e.g., 4°C and 95% humidity).
-
Apply Sample: Apply 3-4 µL of the purified protein sample to the glow-discharged grid.
-
Blotting: Blot the grid to remove excess liquid, leaving a thin film of the sample across the grid holes. Blotting time and force are critical parameters that need to be optimized.
-
Plunge-Freezing: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
Storage: Transfer the vitrified grid to a grid box for storage in liquid nitrogen until imaging.
Visualizations
The following diagrams illustrate the experimental workflows described above.
Concluding Remarks
N-nonanoyl-N-methylglucamine (this compound) is a viable detergent for the initial solubilization and purification of membrane proteins. However, its high CMC presents a significant challenge for high-resolution cryo-EM due to the potential for high background noise from free micelles. Researchers considering this compound for cryo-EM sample preparation should be prepared for extensive optimization, which may include screening different detergent concentrations, buffer conditions, and potentially exchanging this compound for a detergent with a lower CMC (e.g., LMNG, GDN) after the initial purification steps. The protocols and information provided here serve as a foundational guide for initiating such studies.
References
Application Note: Reconstitution of Membrane Proteins from MEGA-9 Micelles into Liposomes
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the reconstitution of detergent-solubilized integral membrane proteins from MEGA-9 micelles into liposomes, forming functional proteoliposomes. This technique is critical for in vitro functional assays, structural studies, and drug screening.
Introduction
The study of integral membrane proteins (MPs) in their native state is challenging due to the complex and heterogeneous environment of the cell membrane. Reconstituting purified MPs into artificial lipid bilayers, or liposomes, provides a controlled and simplified system to investigate their function and structure.[1][2] This process involves solubilizing the MP from its native membrane using a detergent, followed by the removal of the detergent in the presence of phospholipids, which triggers the self-assembly of the protein into the newly formed lipid bilayer.[3]
This compound (Nonanoyl-N-methylglucamide) is a non-ionic detergent widely used for the solubilization and purification of membrane proteins.[4][5][6] Its key advantage is a relatively high critical micelle concentration (CMC), which facilitates its removal by methods such as dialysis or hydrophobic adsorption.[1][2][4] This application note details a comprehensive protocol for reconstituting MPs using this compound, covering liposome (B1194612) preparation, protein solubilization, detergent removal, and characterization of the final proteoliposomes.
Principle of the Method: Detergent-Mediated Reconstitution
The fundamental principle is the "micelle-to-vesicle transition". The process begins by preparing unilamellar liposomes from a defined lipid composition. In parallel, the purified membrane protein of interest is stabilized in solution by this compound micelles. The protein-detergent complexes are then mixed with the liposomes. The detergent destabilizes the lipid bilayer, leading to the formation of lipid-detergent-protein mixed micelles.[7] The crucial final step is the slow and controlled removal of the detergent. As the detergent concentration drops below its CMC, the mixed micelles collapse, and the system self-assembles into proteoliposomes—closed, spherical lipid bilayers with the membrane protein integrated within them.[8] The rate of detergent removal and the lipid-to-protein ratio are critical parameters that influence the efficiency of reconstitution, protein orientation, and functionality.[9][10]
Caption: Principle of detergent-mediated membrane protein reconstitution.
Data and Parameters
Successful reconstitution requires careful optimization of several parameters. The choice of detergent and its properties, along with the lipid-to-protein ratio (LPR), are paramount for retaining protein activity.
Table 1: Properties of this compound Detergent
| Property | Value | Reference(s) |
| Chemical Name | Nonanoyl-N-methylglucamide | [4] |
| Type | Non-ionic | [5][11] |
| Molecular Weight | 335.4 g/mol | [2][11] |
| CMC (in water, 25°C) | 19 - 25 mM | [2][4][11] |
| Key Feature | High CMC facilitates removal by dialysis | [1][2][5] |
Table 2: Effect of Lipid-to-Protein Ratio (LPR) on Reconstitution Outcomes
The LPR is a critical variable that affects protein incorporation efficiency, orientation, and biological activity.[9][12] It must be empirically optimized for each membrane protein.
| LPR (w/w) | Protein System Example | Observed Outcome | Reference(s) |
| 10:1 | DtpT Transport Protein | No detectable peptide uptake activity. | [10] |
| 20:1 | Na+/K+-ATPase | Lower functional activity (PO₄ production) compared to 10:1 ratio. | [12] |
| 25:1 | Complex I (respiratory) | High protein retention (~46-52%), outward orientation (~72-78%), and activity. | [13][14] |
| 100:1 | DtpT Transport Protein | Highest specific transport activity observed. | [10] |
| 200:1 | DtpT Transport Protein | Highest specific transport activity observed. | [10] |
| 1000:1 | Photosynthetic RC | Optimal conditions for ligand-interaction experiments. | [9] |
| 2000:1 | Photosynthetic RC | Optimal for achieving complete protein incorporation into vesicles. | [9] |
Experimental Protocols
The following sections provide a step-by-step methodology for the reconstitution process.
Experimental Workflow Diagram
References
- 1. MEGA 9 Detergent | AAT Bioquest [aatbio.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. betalifesci.com [betalifesci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Detergent this compound | CAS 85261-19-4 Dojindo [dojindo.com]
- 6. youtube.com [youtube.com]
- 7. pure.rug.nl [pure.rug.nl]
- 8. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of RC-proteoliposomes at different RC/lipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 12. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Application Notes and Protocols: A Step-by-Step Guide for MEGA-9 Detergent Removal by Dialysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
MEGA-9, a non-ionic glucamide detergent, is a valuable tool for the solubilization and purification of membrane proteins. Its high critical micelle concentration (CMC) of 19-25 mM makes it particularly amenable to removal from protein samples through dialysis, a crucial step for downstream applications such as functional assays, structural studies, and drug development.[1] This application note provides a detailed, step-by-step guide for the effective removal of this compound from protein solutions using dialysis.
Principle of Dialysis for Detergent Removal
Dialysis is a separation technique that relies on the principle of selective diffusion across a semi-permeable membrane. The protein-detergent solution is placed within a dialysis bag or cassette, which is then immersed in a large volume of detergent-free buffer (dialysate). The dialysis membrane has a specific molecular weight cut-off (MWCO) that allows small molecules like detergent monomers to pass through freely while retaining the larger protein molecules. Due to the concentration gradient, the detergent monomers diffuse from the sample into the dialysate, effectively reducing the detergent concentration in the protein sample.
Detergents with a high CMC, such as this compound, are readily removed by dialysis because they exist predominantly as monomers at concentrations below their CMC. This facilitates their rapid diffusion across the dialysis membrane.
Key Parameters for Efficient this compound Removal
Several factors influence the efficiency of detergent removal by dialysis. Optimizing these parameters is critical for achieving the desired level of detergent removal while maintaining protein stability and activity.
| Parameter | Recommendation | Rationale |
| Dialysis Buffer Volume | A dialysate volume of at least 200-500 times the sample volume is recommended. | A large buffer volume maintains a steep concentration gradient, driving the diffusion of detergent monomers out of the sample. |
| Buffer Changes | Perform at least three buffer changes. The first two changes can be for 1-2 hours each, followed by an overnight dialysis. | Frequent buffer changes are essential to maintain the concentration gradient and ensure the continuous removal of the detergent. |
| Dialysis Temperature | Typically performed at 4°C. | Low temperatures help to maintain the stability and integrity of most proteins during the extended dialysis process. |
| Stirring | Gentle stirring of the dialysis buffer is recommended. | Stirring prevents the build-up of a localized concentration of detergent around the dialysis membrane, which could slow down the diffusion process. |
| Dialysis Tubing/Cassette MWCO | Select a MWCO that is at least 2-3 times smaller than the molecular weight of the protein of interest. | This ensures the retention of the target protein while allowing the free passage of this compound monomers (Molecular Weight: 335.4 g/mol ). |
Experimental Protocol
This protocol provides a general guideline for the removal of this compound from a protein sample. The specific buffer composition and conditions should be optimized for the particular protein of interest.
Materials
-
Protein sample containing this compound
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (detergent-free)
-
Large beaker or container for dialysis
-
Magnetic stir plate and stir bar
-
Clips for dialysis tubing (if applicable)
Dialysis Buffer Preparation
The composition of the dialysis buffer is critical for maintaining the stability of the target protein. A common starting point is a buffer that is compatible with the downstream application and known to stabilize the protein.
Example Dialysis Buffer:
-
20-50 mM Buffer salt (e.g., Tris-HCl, HEPES, Phosphate) at a pH optimal for the protein
-
100-150 mM NaCl (or other salt to maintain ionic strength)
-
(Optional) 5-10% glycerol (B35011) for protein stabilization
-
(Optional) 1 mM DTT or other reducing agent if the protein contains free cysteines
Step-by-Step Procedure
-
Prepare the Dialysis Membrane: If using dialysis tubing, cut the desired length and prepare it according to the manufacturer's instructions. This often involves boiling in a solution of sodium bicarbonate and EDTA to remove any contaminants. Pre-made dialysis cassettes can typically be used directly after a brief rinse with distilled water.
-
Sample Loading: Carefully load the protein sample into the prepared dialysis tubing or cassette, avoiding the introduction of air bubbles. Securely seal the tubing with clips or close the cassette.
-
First Dialysis Step: Place the sealed dialysis bag/cassette into the beaker containing the freshly prepared, chilled (4°C) dialysis buffer. The buffer volume should be at least 200 times the sample volume.
-
Stirring: Place the beaker on a magnetic stir plate and begin gentle stirring.
-
First Buffer Change: After 1-2 hours of dialysis at 4°C, discard the used dialysis buffer and replace it with an equal volume of fresh, cold buffer.
-
Second Buffer Change: After another 1-2 hours, perform a second buffer change with fresh, cold dialysis buffer.
-
Overnight Dialysis: Allow the dialysis to proceed overnight at 4°C with gentle stirring.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove any excess buffer from the outside of the bag/cassette. Carefully open the bag/cassette and recover the protein sample using a pipette.
-
Quantification of Removal (Optional but Recommended): To ensure the successful removal of this compound to a level that will not interfere with downstream applications, it is advisable to quantify the final detergent concentration.
Quantification of this compound Removal
-
Refractive Index Measurement: This method can be used to determine the concentration of detergents in a solution. It is a sensitive technique that can be applied to various detergents.
-
Mass Spectrometry: Techniques like MALDI-TOF MS can be used for the highly sensitive detection and quantification of detergents, even in complex mixtures and at very low concentrations.
Experimental Workflow
Caption: Step-by-step workflow for the removal of this compound detergent by dialysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Protein Precipitation | The detergent concentration has fallen below the level required to keep the protein soluble. The buffer conditions (pH, ionic strength) are not optimal for the protein in the absence of detergent. | Consider a step-wise dialysis with gradually decreasing detergent concentrations. Optimize the dialysis buffer composition (e.g., adjust pH, salt concentration, add stabilizing agents like glycerol). |
| Sample Volume Increase | Osmotic pressure differences between the sample and the dialysis buffer. | Ensure that the osmolarity of the dialysis buffer is similar to that of the sample, excluding the contribution of the detergent. |
| Inefficient Detergent Removal | Insufficient buffer volume or too few buffer changes. The dialysis time was too short. | Increase the volume of the dialysis buffer and the number of buffer changes. Extend the dialysis time, particularly the overnight step. |
Conclusion
Dialysis is a straightforward and effective method for the removal of the non-ionic detergent this compound from protein samples. By carefully selecting the dialysis membrane and optimizing the buffer composition, volume, and exchange frequency, researchers can efficiently obtain detergent-free protein samples suitable for a wide range of downstream applications in academic and industrial research. The ability to quantify the final detergent concentration is a critical quality control step to ensure the reliability and reproducibility of subsequent experiments.
References
MEGA-9: Application Notes and Protocols for Functional Assays of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEGA-9, or Nonanoyl-N-methylglucamide, is a non-ionic detergent widely employed in the study of membrane proteins. Its utility stems from its ability to gently solubilize proteins from the lipid bilayer, preserving their native structure and function, which is crucial for subsequent functional assays. This document provides detailed application notes and protocols for the use of this compound in the functional analysis of two major classes of membrane proteins: transporters and G-protein coupled receptors (GPCRs).
Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its effective application in membrane protein research.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₃NO₆ | |
| Molecular Weight | 335.4 g/mol | |
| Critical Micelle Concentration (CMC) | 19-25 mM in water | |
| Aggregation Number | Varies with conditions | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Application 1: Solubilization and Functional Reconstitution of the Melibiose (B213186) Transporter
The melibiose transporter (MelB) of Escherichia coli is a well-characterized member of the major facilitator superfamily and serves as an excellent model for studying membrane transport. This compound has been successfully used to solubilize and reconstitute this protein for functional analysis.
Experimental Protocol: Solubilization and Reconstitution of Melibiose Transporter (MelB)
This protocol outlines the steps for solubilizing MelB from E. coli membranes using this compound and subsequently reconstituting it into proteoliposomes for transport assays.
Materials:
-
E. coli membranes expressing MelB
-
Solubilization Buffer: 50 mM potassium phosphate (B84403) (pH 7.5), 20% (v/v) glycerol, 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT)
-
This compound
-
E. coli polar lipids
-
Reconstitution Buffer: 50 mM potassium phosphate (pH 7.5), 100 mM KCl
-
Bio-Beads SM-2
-
Radio-labeled melibiose (e.g., [³H]melibiose)
Protocol:
-
Membrane Preparation:
-
Thaw frozen E. coli membranes expressing MelB on ice.
-
Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Solubilization of MelB:
-
Dilute the membranes with Solubilization Buffer to a final protein concentration of 5 mg/mL.
-
Add this compound to a final concentration of 1.5% (w/v). This concentration is well above the CMC of this compound, ensuring efficient micelle formation.
-
Incubate the mixture on ice for 1 hour with gentle agitation to allow for complete solubilization of the membrane proteins.
-
Clarify the solubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized MelB.
-
-
Preparation of Liposomes:
-
Prepare a solution of E. coli polar lipids in chloroform (B151607) at a concentration of 20 mg/mL.
-
In a round-bottom flask, evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 20 mg/mL by vortexing vigorously.
-
The resulting multilamellar vesicles can be subjected to several freeze-thaw cycles to increase homogeneity.
-
To form unilamellar vesicles, extrude the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Reconstitution of MelB into Proteoliposomes:
-
Mix the solubilized MelB with the prepared liposomes at a lipid-to-protein ratio (LPR) of 20:1 (w/w).
-
Add Bio-Beads SM-2 at a concentration of 80 mg per 1 mg of this compound to the mixture. The Bio-Beads will gradually remove the detergent, leading to the insertion of the protein into the lipid bilayer.
-
Incubate the mixture overnight at 4°C with gentle rocking.
-
Remove the Bio-Beads by decanting the proteoliposome suspension.
-
-
Functional Assay: Melibiose Transport:
-
Load the proteoliposomes with a high concentration of non-radioactive melibiose by incubation.
-
Initiate the transport assay by diluting the loaded proteoliposomes into a buffer containing radio-labeled melibiose.
-
At various time points, take aliquots of the reaction and stop the transport by rapid filtration through a 0.22 µm filter.
-
Wash the filter with ice-cold buffer to remove any external radioactivity.
-
Quantify the amount of radio-labeled melibiose taken up by the proteoliposomes using liquid scintillation counting.
-
The rate of melibiose uptake is a measure of the functional activity of the reconstituted transporter.
-
Experimental Workflow for Melibiose Transporter Functional Assay
Caption: Workflow for the functional reconstitution and assay of the melibiose transporter.
Application 2: Solubilization and Functional Analysis of G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are major drug targets. Their study often requires solubilization from the cell membrane while maintaining their ability to bind ligands and activate G-proteins. While various detergents are used for GPCRs, this compound can be a suitable choice for certain receptors due to its mild, non-denaturing properties.
Comparative Solubilization Efficiency of Different Detergents for a Model GPCR
The choice of detergent is critical for successful GPCR solubilization and subsequent functional studies. The following table summarizes hypothetical comparative data for the solubilization of a model GPCR from HEK293 cell membranes using different detergents.
| Detergent | Concentration (% w/v) | Solubilization Yield (%) | Ligand Binding Activity (%) |
| This compound | 1.0 | 65 | 85 |
| DDM | 0.5 | 80 | 90 |
| LDAO | 0.1 | 95 | 30 |
| CHAPS | 1.0 | 70 | 75 |
Note: This data is illustrative and the optimal detergent and concentration must be determined empirically for each specific GPCR.
Experimental Protocol: GPCR Solubilization and Ligand Binding Assay
This protocol provides a general method for solubilizing a GPCR from mammalian cell membranes using this compound and assessing its function through a radioligand binding assay.
Materials:
-
Mammalian cells (e.g., HEK293) expressing the target GPCR
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, protease inhibitor cocktail
-
Radiolabeled ligand specific for the GPCR
-
Non-specific competitor ligand
-
GF/B glass fiber filters
-
Scintillation fluid
Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the GPCR and wash with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and homogenize using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Lysis Buffer and determine the protein concentration.
-
-
GPCR Solubilization:
-
Dilute the membranes to a protein concentration of 2-5 mg/mL in Solubilization Buffer containing 1% (w/v) this compound.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized GPCR.
-
-
Ligand Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Solubilized GPCR + radiolabeled ligand.
-
Non-specific Binding: Solubilized GPCR + radiolabeled ligand + excess non-specific competitor ligand.
-
-
Incubate the plate at room temperature for 1 hour to reach equilibrium.
-
Rapidly filter the contents of each well through a GF/B glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Specific Binding is calculated as Total Binding - Non-specific Binding.
-
GPCR Signaling Pathway and Experimental Logic
The following diagram illustrates a generic Gs-coupled GPCR signaling pathway and the logical flow of a functional assay to measure downstream signaling (cAMP production). The initial solubilization and reconstitution steps are critical for isolating the receptor in a functional state.
Caption: A generic Gs-coupled GPCR signaling pathway and the corresponding experimental workflow.
Conclusion
This compound is a valuable tool for the functional analysis of membrane proteins. Its non-ionic and mild nature makes it suitable for solubilizing and reconstituting sensitive proteins like transporters and GPCRs while preserving their activity. The protocols and data presented here provide a starting point for researchers to develop and optimize their own functional assays using this compound. Empirical determination of the optimal conditions for each specific membrane protein is crucial for achieving reliable and reproducible results.
Application Notes and Protocols for Preparing Protein Samples with MEGA-9 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEGA-9, a non-ionic detergent, is a valuable tool for the solubilization of membrane proteins prior to analysis by mass spectrometry (MS). Its efficacy in disrupting lipid bilayers while maintaining protein structure makes it a suitable choice for proteomics workflows. Proper sample preparation is critical for successful MS analysis, ensuring efficient protein extraction, digestion, and ionization. These application notes provide detailed protocols for the use of this compound in preparing protein samples for mass spectrometry, along with data presentation and workflow visualizations to guide researchers.
Properties of this compound Detergent
Understanding the physicochemical properties of this compound is essential for its effective use in protein sample preparation.
| Property | Value | Reference |
| Chemical Name | N-Nonanoyl-N-methyl-D-glucamine | |
| Molecular Weight | 349.5 g/mol | |
| Detergent Class | Non-ionic | |
| Critical Micelle Concentration (CMC) | 19-25 mM | |
| Aggregation Number | 80 | |
| Micelle Molecular Weight | ~28,000 Da |
Experimental Protocols
The following protocols outline a general workflow for the preparation of protein samples for mass spectrometry using this compound for protein solubilization. Optimization may be required depending on the specific protein of interest and the downstream mass spectrometry application.
Protocol 1: Membrane Protein Extraction and Solubilization with this compound
This protocol describes the extraction and solubilization of membrane proteins from cultured cells.
Materials:
-
Cell pellet
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound stock solution (10% w/v in water)
-
Dounce homogenizer
-
Microcentrifuge
-
Ultracentrifuge (optional)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
-
Membrane Fraction Isolation:
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Alternatively, for a crude membrane fraction, centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Discard the supernatant containing the cytosolic fraction.
-
-
Solubilization with this compound:
-
Resuspend the membrane pellet in Lysis Buffer.
-
Add this compound stock solution to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.
-
Incubate on a rotator for 1-2 hours at 4°C to allow for complete solubilization of membrane proteins.
-
-
Clarification:
-
Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Protocol 2: In-Solution Digestion of this compound Solubilized Proteins
This protocol details the reduction, alkylation, and tryptic digestion of the solubilized protein sample.
Materials:
-
Solubilized protein sample from Protocol 1
-
1 M Dithiothreitol (DTT)
-
0.5 M Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate (NH4HCO3)
Procedure:
-
Reduction:
-
To the solubilized protein sample, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the this compound concentration to below its CMC (<0.7%). This is crucial for efficient trypsin activity.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
Protocol 3: this compound Detergent Removal
Removal of this compound is critical as it can interfere with downstream liquid chromatography and mass spectrometry.
Method A: Detergent Removal Spin Columns
Commercially available detergent removal spin columns are a convenient and efficient method.
Materials:
-
Detergent removal spin columns
-
Digested peptide sample
Procedure:
-
Follow the manufacturer's instructions for the specific detergent removal resin. This typically involves equilibrating the resin, applying the sample, and collecting the detergent-free peptide solution.
Method B: Dialysis
Dialysis is a classic method for removing small molecules like detergent monomers.
Materials:
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO), typically 3.5 kDa.
-
Dialysis Buffer: 50 mM Ammonium Bicarbonate
Procedure:
-
Transfer the digested peptide sample into the dialysis tubing.
-
Dialyze against a large volume of Dialysis Buffer at 4°C with several buffer changes over 24-48 hours.
Data Presentation
Table 1: Comparison of Detergents for Membrane Protein Extraction and Identification
| Detergent | Concentration Used (%) | Protein Yield (µg/µL) | Number of Unique Peptides Identified | Number of Proteins Identified |
| This compound | ||||
| Detergent X | ||||
| Detergent Y |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing protein samples with this compound for mass spectrometry.
Logical Relationship of Sample Preparation Steps
This diagram shows the logical progression and purpose of each major step in the sample preparation protocol.
Application Notes and Protocols for the Use of MEGA-9 in the Crystallization of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to MEGA-9
N-Nonanoyl-N-methyl-D-glucamine, commonly known as this compound, is a non-ionic detergent widely employed in the study of membrane proteins. Its utility stems from its ability to gently solubilize proteins from the lipid bilayer while preserving their native structure and function, a critical prerequisite for successful crystallization.[1] this compound is characterized by its glucamide headgroup, which confers hydrophilicity, and a nine-carbon alkyl tail that provides the hydrophobicity necessary to interact with the transmembrane domains of proteins. This amphipathic nature allows this compound to form micelles in aqueous solutions, which encapsulate the hydrophobic regions of membrane proteins, rendering them soluble for downstream applications such as purification and crystallization.
A key physicochemical property of any detergent used in membrane protein crystallography is its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. For effective solubilization of membrane proteins, the detergent concentration must be significantly above its CMC.[2]
Properties of this compound
Understanding the physical and chemical properties of this compound is essential for its effective application in membrane protein crystallization. These properties influence its behavior in solution and its interaction with membrane proteins.
| Property | Value | References |
| Chemical Formula | C₁₆H₃₃NO₆ | |
| Molecular Weight | 335.44 g/mol | |
| Critical Micelle Concentration (CMC) | 19 - 25 mM in water | |
| Detergent Class | Non-ionic | [1] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the solubilization, purification, and crystallization of membrane proteins. It is important to note that these are starting points, and optimization is crucial for each specific target protein.
Protocol 1: Solubilization of Membrane Proteins using this compound
This protocol outlines the steps for extracting a target membrane protein from the cell membrane.
Materials:
-
Cell paste or membrane fraction containing the overexpressed target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 1 µg/mL DNase I)
-
Solubilization Buffer (Lysis Buffer containing a specific concentration of this compound)
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a suitable method such as sonication or high-pressure homogenization.
-
Membrane Isolation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. Collect the supernatant and perform an ultracentrifugation step (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer. The optimal concentration of this compound for solubilization is typically 2-5 times its CMC. A good starting point is 50 mM this compound.
-
Incubation: Incubate the mixture on a rocker or rotator for 1-2 hours at 4°C to allow for efficient solubilization.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
Collection: Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.
Protocol 2: Purification of this compound Solubilized Membrane Protein
This protocol describes a general approach for purifying the solubilized membrane protein using affinity chromatography.
Materials:
-
Solubilized protein-detergent complex from Protocol 1
-
Affinity Chromatography Column (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, and this compound at a concentration just above its CMC, e.g., 25 mM)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, and 25 mM this compound)
Procedure:
-
Column Equilibration: Equilibrate the affinity column with several column volumes of Wash Buffer.
-
Binding: Load the clarified supernatant containing the protein-detergent complexes onto the equilibrated column.
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein from the column using Elution Buffer.
-
Further Purification (Optional): For higher purity, the eluted protein can be subjected to size-exclusion chromatography (SEC) using a buffer containing this compound at a concentration above its CMC.
Protocol 3: Crystallization of Membrane Protein in the Presence of this compound
This protocol provides a starting point for setting up crystallization trials using the vapor diffusion method.
Materials:
-
Purified and concentrated membrane protein in a buffer containing this compound
-
Crystallization screens (commercial or custom-made)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
Procedure:
-
Protein Concentration: Concentrate the purified protein to a suitable concentration for crystallization, typically in the range of 5-20 mg/mL. The buffer should contain this compound at a concentration sufficient to maintain protein stability, usually just above its CMC.
-
Crystallization Setup: Set up crystallization trials by mixing the concentrated protein solution with the crystallization screen solutions in various ratios (e.g., 1:1, 1:2, 2:1) in the wells of the crystallization plate. The hanging drop or sitting drop vapor diffusion method is commonly used.[3]
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time.
-
Optimization: Once initial crystals or "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, salt, and additives. The concentration of this compound can also be a critical parameter to optimize.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful membrane protein crystallization. The following diagram illustrates the key stages involved when using a non-ionic detergent like this compound.
Caption: A generalized workflow for membrane protein crystallization using a detergent-based approach.
Case Study: General Considerations
Conclusion
This compound is a valuable tool in the challenging field of membrane protein structural biology. Its mild, non-ionic nature makes it suitable for solubilizing and stabilizing a wide range of membrane proteins for crystallization studies. The provided protocols offer a solid foundation for researchers to begin exploring the use of this compound for their specific protein of interest. Success in membrane protein crystallization is often an iterative process requiring careful optimization of multiple parameters, including the choice and concentration of the detergent. By systematically applying the principles and protocols outlined in these application notes, researchers can increase their chances of obtaining high-quality crystals suitable for structure determination.
References
Protocol for Exchanging MEGA-9 with an Alternative Detergent for Membrane Protein Studies
Application Note
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for exchanging the non-ionic detergent MEGA-9 with a suitable alternative for the stabilization and functional or structural analysis of membrane proteins. This protocol outlines critical considerations, comparative data for common detergents, and detailed experimental procedures for various exchange methods.
Introduction to Detergent Exchange
The solubilization of membrane proteins using detergents is a critical step in their purification and characterization. This compound (N-Nonanoyl-N-methyl-D-glucamine) is a non-ionic detergent frequently used for this purpose due to its gentle nature and ability to solubilize membrane proteins while often preserving their native structure and function.[1][2] However, for downstream applications such as functional assays, crystallography, or cryo-electron microscopy, it is often necessary to exchange this compound for another detergent with more favorable properties for that specific application.[3][4]
Reasons for detergent exchange include:
-
Optimizing protein stability and activity: Different proteins are stabilized to varying degrees by different detergents. Exchanging detergents can enhance long-term stability and maintain or even improve functional activity.[5]
-
Facilitating crystallization: The properties of the detergent micelle, such as size and shape, can significantly influence the formation of well-ordered protein crystals.[6][7]
-
Improving compatibility with analytical techniques: Some detergents can interfere with downstream applications. For example, detergents with strong UV absorbance can hinder protein concentration measurements.[6]
-
Altering micelle properties: The choice of detergent determines the size and aggregation number of the micelles, which can be critical for structural studies.
This guide provides a systematic approach to selecting an alternative detergent and detailed protocols for performing the exchange.
Detergent Properties for Consideration
The selection of a suitable replacement for this compound should be guided by the physicochemical properties of the detergents. The following table summarizes key properties of this compound and several common non-ionic and zwitterionic detergents used in membrane protein research.
| Detergent | Type | Molecular Weight (Da) | CMC (mM) | Aggregation Number |
| This compound | Non-ionic | 335.4 | 19-25 | ~75 |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.6 | 0.17 | 78-149[1][8] |
| Triton X-100 | Non-ionic | ~625 | 0.2-0.9 | 100-155[4][5][9][10] |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | 292.4 | 20-25 | 27-100[7][11][12][13][14] |
| Lauryl Dimethylamine N-oxide (LDAO) | Zwitterionic | 229.4 | 1-2 | ~76[15][16][17][18][19] |
| CHAPS | Zwitterionic | 614.9 | 6-10 | ~10[2][6][20][21] |
| C12E8 | Non-ionic | 538.8 | 0.11 | ~123[3][16][22][23] |
CMC (Critical Micelle Concentration): The concentration at which detergent monomers begin to form micelles. Detergents with a high CMC are generally easier to remove by dialysis.
Aggregation Number: The average number of detergent monomers in a micelle. This, along with the molecular weight, determines the size of the micelle.
Experimental Protocols for Detergent Exchange
There are several established methods for exchanging detergents. The choice of method depends on factors such as the properties of the detergents, the stability of the protein, and the required sample volume and concentration.
Method 1: Dialysis
Dialysis is a gentle method suitable for exchanging detergents with a high Critical Micelle Concentration (CMC), as monomeric detergent molecules can pass through the dialysis membrane while the protein-micelle complex is retained.[24][25]
Protocol:
-
Prepare the Dialysis Buffer: Prepare a buffer of choice (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing the new detergent at a concentration at or slightly above its CMC.
-
Prepare the Sample: Place the protein sample solubilized in this compound into a dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO), typically 10-50 kDa, ensuring the protein is retained.
-
Dialysis: Immerse the dialysis cassette in the dialysis buffer at 4°C. The volume of the dialysis buffer should be at least 200-500 times the volume of the sample.[8]
-
Buffer Exchange: Gently stir the dialysis buffer. Allow dialysis to proceed for 4-6 hours.
-
Repeat: Change the dialysis buffer and repeat the dialysis step at least two more times to ensure complete exchange. An overnight dialysis for the final exchange is recommended.[8]
Troubleshooting:
-
Protein Precipitation: If the protein precipitates, the new detergent may not be suitable for maintaining its solubility. Consider screening a wider range of detergents.
-
Incomplete Exchange: For detergents with low CMCs, dialysis is inefficient. Consider one of the alternative methods below.
Method 2: On-Column Exchange using Affinity Chromatography
This is a highly effective method, particularly for tagged proteins (e.g., His-tagged), as it allows for detergent exchange while the protein is immobilized on a chromatography resin.[26][27]
Protocol:
-
Prepare Buffers:
-
Binding Buffer: Buffer compatible with the affinity resin (e.g., for Ni-NTA: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) containing this compound at its working concentration.
-
Wash Buffer: Same as the binding buffer, but with the new detergent at its working concentration (typically 1-2x CMC).
-
Elution Buffer: Binding buffer containing a high concentration of the eluting agent (e.g., 250-500 mM Imidazole) and the new detergent.
-
-
Equilibrate Column: Equilibrate the affinity column with 5-10 column volumes (CV) of Binding Buffer.
-
Bind Protein: Load the protein sample onto the column.
-
Wash and Exchange: Wash the column with 10-20 CV of Wash Buffer. This step removes the original detergent (this compound) and replaces it with the new detergent.
-
Elute Protein: Elute the protein with the Elution Buffer.
-
Desalting (Optional): If the eluting agent interferes with downstream applications, perform a buffer exchange using a desalting column into the final buffer containing the new detergent.[28][29]
Troubleshooting:
-
Protein Elutes During Wash: This may indicate a weak interaction between the protein and the resin. Try reducing the flow rate or the number of column volumes for the wash step.
-
Poor Recovery: The new detergent might affect the protein's interaction with the resin. Screen different detergents or consider a different purification tag.
Method 3: Size-Exclusion Chromatography (SEC)
SEC, or gel filtration, separates molecules based on their size. This method can be used for detergent exchange if there is a significant size difference between the protein-detergent complex and the micelles of the new detergent.[24][30][31][32]
Protocol:
-
Select Column: Choose a size-exclusion column with a fractionation range appropriate for the size of the protein-detergent complex.
-
Prepare Mobile Phase: Prepare a buffer of choice containing the new detergent at its working concentration.
-
Equilibrate Column: Equilibrate the SEC column with at least 2 column volumes of the mobile phase.
-
Inject Sample: Inject the concentrated protein sample solubilized in this compound onto the column.
-
Elute and Collect: Elute the sample with the mobile phase at a constant flow rate. Collect fractions corresponding to the protein peak. The protein will elute in the buffer containing the new detergent.
Troubleshooting:
-
Co-elution of Protein and Micelles: If the protein-detergent complex and the new detergent micelles are of similar size, this method will not be effective.
-
Dilution of Sample: SEC can lead to sample dilution. The starting sample should be sufficiently concentrated.
Method 4: Spin Columns
Detergent removal/exchange spin columns are a rapid and convenient method for small sample volumes.[33][34][35][36] These columns often contain a resin that binds the detergent, allowing the protein to be recovered in a new buffer.
Protocol:
-
Prepare the Spin Column:
-
Resuspend the resin in the column.
-
Remove the storage buffer by centrifugation according to the manufacturer's instructions (e.g., 1,500 x g for 1 minute).[35]
-
-
Equilibrate the Resin:
-
Add an equilibration buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) without detergent to the column.
-
Centrifuge to remove the buffer. Repeat this step 2-3 times.
-
-
Apply Sample and Exchange:
-
Apply the protein sample in this compound to the resin.
-
Incubate for a short period (e.g., 2 minutes) at room temperature.
-
Add the new buffer containing the desired detergent to the column.
-
-
Elute the Protein:
-
Place the spin column in a clean collection tube.
-
Centrifuge to collect the protein sample, now in the new detergent-containing buffer.
-
Troubleshooting:
-
Low Protein Recovery: The protein may be binding non-specifically to the resin. Check the manufacturer's guidelines for protein compatibility.
-
Inefficient Detergent Removal: Ensure the correct resin-to-sample ratio is used as per the manufacturer's protocol.
Choosing the Right Detergent and Method
The optimal detergent and exchange method will be protein-dependent. A systematic approach is recommended.
References
- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 2. researchgate.net [researchgate.net]
- 3. C12E8 Constituent of ATLAS G2127 and LUBROL PX. Non-ionic detergent useful for solubilization of membrane-bound proteins in their native state. Aggregation number: 123; HLB number: 13.1. | 3055-98-9 [sigmaaldrich.com]
- 4. Triton<SUP>™</SUP> X-100 Non-ionic detergent and emulsifier | Sigma-Aldrich [sigmaaldrich.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. agscientific.com [agscientific.com]
- 7. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 8. Anatrace.com [anatrace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Triton X-100 - Wikipedia [en.wikipedia.org]
- 11. thomassci.com [thomassci.com]
- 12. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anatrace.com [anatrace.com]
- 14. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 15. researchgate.net [researchgate.net]
- 16. pure.rug.nl [pure.rug.nl]
- 17. caymanchem.com [caymanchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Refractive index-based determination of detergent concentration and its application to the study of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CHAPS Detergent | AAT Bioquest [aatbio.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Aggregation and Microstructure in Aqueous Solutions of the Nonionic Surfactant C12E8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 26. researchgate.net [researchgate.net]
- 27. conductscience.com [conductscience.com]
- 28. Buffer Exchange and Desalting for Affinity Chromatography [sigmaaldrich.com]
- 29. Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 30. cytivalifesciences.com [cytivalifesciences.com]
- 31. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 32. harvardapparatus.com [harvardapparatus.com]
- 33. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 34. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 35. assets.fishersci.com [assets.fishersci.com]
- 36. bitesizebio.com [bitesizebio.com]
Application Notes: MEGA-9 for Gentle Cell Lysis and Organelle Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of intact and functional organelles is a critical step for a multitude of applications in cell biology, proteomics, and drug discovery. The choice of detergent for the initial cell lysis is paramount, as it must selectively permeabilize the plasma membrane without compromising the integrity of intracellular organelles such as mitochondria, nuclei, and the endoplasmic reticulum. MEGA-9, a non-ionic N-acyl-N-methylglucamide detergent, presents a valuable tool for such gentle cell lysis. Its non-denaturing properties help in preserving the native structure and function of proteins and organelle membranes, making it an excellent candidate for inclusion in organelle isolation protocols.[1][2]
Non-ionic detergents like this compound are characterized by their uncharged, hydrophilic headgroups, which allows them to disrupt lipid-lipid and lipid-protein interactions with minimal protein denaturation.[1][3] This is in contrast to ionic detergents that can disrupt protein-protein interactions and lead to denaturation. The primary mechanism of non-denaturing detergents is to associate with the hydrophobic regions of membrane proteins, rendering them soluble in aqueous solutions.[4]
Principle of Selective Permeabilization
The key to successful organelle isolation is the selective permeabilization of the plasma membrane while leaving the membranes of intracellular organelles intact. This can be achieved by carefully titrating the concentration of a mild, non-ionic detergent. The differing lipid and cholesterol compositions of the plasma membrane versus organellar membranes allow for this selectivity. For instance, the plasma membrane of mammalian cells has a higher cholesterol content compared to mitochondrial membranes.[5] Detergents like digitonin (B1670571) are known to interact with cholesterol, leading to the selective rupture of the plasma membrane at low concentrations.[5][6] While the specific interactions of this compound with membrane components are less characterized in this context, as a non-ionic detergent, it can be optimized to achieve a similar selective permeabilization.
Advantages of this compound in Organelle Isolation
-
Mild, Non-Denaturing Action: Preserves the native conformation and biological activity of isolated organelles and their constituent proteins.[1][2]
-
High Critical Micelle Concentration (CMC): this compound has a relatively high CMC, which allows for its use at concentrations sufficient for cell lysis without excessive micelle formation that could interfere with downstream applications.[5]
-
Dialyzable: Its monomeric form can be readily removed from the preparation by dialysis if required.[6]
Quantitative Data Summary
For effective and reproducible experiments, understanding the properties of this compound is crucial. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | Nonanoyl-N-methyl-D-glucamine | |
| Molecular Weight | 335.4 g/mol | [5] |
| Critical Micelle Conc. (CMC) | 19-25 mM (in water) | [6][7] |
| Aggregation Number | Varies with conditions | |
| Appearance | White to off-white solid | |
| Solubility | Water soluble | [7] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the isolation of mitochondria and nuclei from cultured mammalian cells. It is critical to note that the optimal concentration of this compound must be empirically determined for each cell type and target organelle to achieve the desired balance between efficient plasma membrane lysis and organelle integrity.
Protocol 1: Isolation of Intact Mitochondria using this compound
This protocol is adapted from standard mitochondrial isolation procedures that utilize differential centrifugation. The key step is the initial gentle lysis of the plasma membrane with this compound.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB):
-
250 mM Sucrose (B13894)
-
20 mM HEPES-KOH, pH 7.4
-
10 mM KCl
-
1.5 mM MgCl₂
-
1 mM EDTA
-
1 mM EGTA
-
Protease inhibitor cocktail (add fresh)
-
-
This compound stock solution (e.g., 10% w/v in water)
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.
-
Cell Lysis with this compound:
-
Resuspend the cell pellet in ice-cold MIB at a concentration of approximately 10⁷ cells/mL.
-
Add this compound to a final concentration in the range of 0.01% to 0.1% (w/v). This is a critical step that requires optimization. Start with a lower concentration and assess lysis efficiency and mitochondrial integrity.
-
Incubate on ice for 5-10 minutes with gentle agitation.
-
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 10-15 gentle strokes with a loose-fitting pestle to aid in cell disruption.
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new tube.
-
Centrifuge the supernatant at 7,000-10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[1]
-
-
Washing the Mitochondrial Pellet: Discard the supernatant and gently wash the mitochondrial pellet with MIB. Resuspend the pellet in a small volume of MIB and centrifuge again at 7,000-10,000 x g for 15 minutes at 4°C.
-
Final Mitochondrial Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Resuspend in an appropriate buffer for downstream applications.
Protocol 2: Isolation of Intact Nuclei using this compound
This protocol outlines a method for isolating nuclei, which are more robust than mitochondria but still require gentle lysis conditions to maintain their integrity.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Nuclei Isolation Buffer (NIB):
-
10 mM Tris-HCl, pH 7.4
-
10 mM NaCl
-
3 mM MgCl₂
-
0.5% (v/v) Nonidet P-40 (alternative: optimize this compound concentration)
-
Protease inhibitor cocktail (add fresh)
-
-
This compound stock solution (e.g., 10% w/v in water)
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Sucrose cushion (e.g., 1.8 M Sucrose in NIB without detergent)
Procedure:
-
Cell Harvesting and Washing: Follow steps 1 and 2 from the mitochondrial isolation protocol.
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold NIB at a concentration of 10⁷ cells/mL. Instead of Nonidet P-40, add this compound to a final concentration in the range of 0.05% to 0.5% (w/v). Optimization is crucial.
-
Incubate on ice for 10 minutes.
-
-
Homogenization: Use a Dounce homogenizer with a tight-fitting pestle to lyse the cells completely (20-30 strokes).
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the crude nuclei.
-
Purification through Sucrose Cushion (Optional but Recommended):
-
Resuspend the crude nuclear pellet in NIB (without detergent).
-
Carefully layer the resuspended pellet onto a sucrose cushion.
-
Centrifuge at 3,000 x g for 20 minutes at 4°C. The nuclei will pellet at the bottom of the tube, while lighter contaminants will remain at the interface.
-
-
Final Nuclear Pellet: Carefully aspirate the supernatant and the sucrose cushion. The pellet contains the purified nuclei. Resuspend in a suitable buffer for your downstream analysis.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the key steps.
Caption: Workflow for organelle isolation using this compound.
Caption: Principle of selective plasma membrane permeabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible membrane permeabilization of mammalian cells treated with digitonin and its use for inducing nuclear reprogramming by Xenopus egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanical Forces Used for Cell Fractionation Can Create Hybrid Membrane Vesicles [ijbs.com]
- 4. Protocol: Optimised methodology for isolation of nuclei from leaves of species in the Solanaceae and Rosaceae families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective permeabilization for the high-throughput measurement of compartmented enzyme activities in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MEGA-9 for Membrane Protein Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing MEGA-9 concentration for membrane protein extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane protein extraction?
This compound (N-Nonanoyl-N-methyl-D-glucamine) is a non-ionic detergent. It is used to solubilize membrane proteins by disrupting the lipid bilayer of cell membranes and forming micelles around the hydrophobic regions of the protein, thereby extracting them into a soluble form. Its non-ionic nature makes it generally milder than ionic detergents, which helps in preserving the native structure and function of the target protein.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For effective solubilization of membrane proteins, the detergent concentration must be above its CMC. The CMC of this compound is typically in the range of 19-25 mM. However, this value can be influenced by factors such as temperature, pH, and ionic strength of the buffer.[1] It is crucial to work above the CMC to ensure an adequate supply of micelles for encapsulating the membrane proteins.
Q3: How does salt concentration in the buffer affect the CMC of this compound?
The addition of salts to a solution of non-ionic detergents like this compound generally leads to a decrease in the CMC. This "salting-out" effect means that micelles will form at a lower detergent concentration in the presence of salt. The magnitude of this effect depends on the specific salt and its concentration. For instance, increasing concentrations of NaCl can lower the CMC of this compound. This is an important consideration when formulating your extraction buffer, as high salt concentrations may require a different optimal this compound concentration.
Q4: What are the signs of successful membrane protein extraction?
Successful extraction can be initially assessed by monitoring the amount of total protein in the soluble fraction after centrifugation of the cell lysate. A significant increase in the protein concentration in the supernatant after detergent treatment compared to a control without detergent suggests successful solubilization. Further confirmation is typically achieved through techniques like SDS-PAGE and Western blotting to specifically detect the target membrane protein in the soluble fraction.
Q5: Can this compound be used for all types of membrane proteins?
While this compound is a versatile detergent, its effectiveness can be protein-dependent. The optimal detergent for a particular membrane protein is often determined empirically. For some proteins, especially those with very large hydrophobic domains or complex structures, other detergents or mixtures of detergents might be more effective. It is often recommended to perform a detergent screening with a panel of different detergents to identify the best one for your specific target protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Extracted Protein | 1. Inefficient cell lysis: The detergent cannot access the membrane if the cells are not adequately broken open.2. Suboptimal this compound concentration: The concentration may be too low (below the CMC) or not high enough to effectively solubilize the protein.3. Insufficient incubation time: The detergent may not have had enough time to interact with the membrane and protein.4. Inappropriate buffer conditions: pH and ionic strength can affect detergent efficiency and protein stability. | 1. Optimize lysis method: Ensure complete cell disruption using appropriate mechanical methods (e.g., sonication, French press) before adding the detergent.2. Titrate this compound concentration: Perform a pilot experiment with a range of this compound concentrations (e.g., 0.5% to 2% w/v) to determine the optimal concentration for your target protein.3. Increase incubation time: Extend the incubation period with the detergent (e.g., from 30 minutes to 2-4 hours) at a controlled temperature (e.g., 4°C).4. Optimize buffer: Screen different pH values (e.g., 6.0-8.5) and salt concentrations (e.g., 50-500 mM NaCl) to find the optimal conditions for your protein. |
| Protein is Insoluble or Aggregates After Extraction | 1. Detergent concentration dropped below CMC: This can happen during subsequent purification steps if the buffers do not contain an adequate amount of detergent.2. Protein instability in this compound: The detergent may not be suitable for maintaining the stability of your specific protein.3. Incorrect buffer composition: The pH or ionic strength may be promoting aggregation. | 1. Maintain this compound above CMC: Ensure all buffers used after the initial extraction step (e.g., for chromatography) contain this compound at a concentration above its CMC.2. Screen other detergents: Test a panel of different non-ionic or zwitterionic detergents to find one that maintains the solubility and stability of your protein.3. Add stabilizing agents: Include additives like glycerol (B35011) (10-20%), cholesterol analogs, or specific lipids in your buffers to improve protein stability. |
| Loss of Protein Activity | 1. Denaturation by the detergent: Although mild, this compound can still denature some sensitive proteins.2. Disruption of protein-lipid interactions: Essential lipids required for protein function may have been stripped away during extraction. | 1. Use a milder detergent: If protein function is critical, consider screening even milder detergents.2. Supplement with lipids: Add a lipid mixture to the extraction and purification buffers to help maintain the native lipid environment of the protein. |
| High Background of Contaminating Proteins | 1. Incomplete removal of soluble proteins: Cytosolic proteins may not have been sufficiently separated from the membrane fraction.2. Non-specific extraction: The this compound concentration might be too high, leading to the solubilization of a wide range of proteins. | 1. Improve membrane preparation: Perform a thorough washing of the membrane pellet before solubilization to remove cytosolic contaminants.2. Optimize this compound concentration: Use the lowest effective concentration of this compound that solubilizes your target protein without excessive extraction of other proteins. |
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the specific membrane protein, the cell type, and the buffer conditions. The following tables provide a summary of key properties of this compound and a general guideline for starting concentrations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-Nonanoyl-N-methyl-D-glucamine | |
| Molecular Weight | 335.44 g/mol | |
| Detergent Type | Non-ionic | |
| Critical Micelle Concentration (CMC) | 19-25 mM (~0.64% - 0.84% w/v) | [1] |
| Aggregation Number | Varies with conditions | |
| Micelle Molecular Weight | Varies with conditions |
Table 2: General Starting Concentrations for this compound in Membrane Protein Extraction
| Application | Starting this compound Concentration (% w/v) | Notes |
| Initial Screening | 1.0% | A good starting point for many membrane proteins. |
| Optimization Range | 0.5% - 2.0% | Titrate within this range to find the optimal concentration. |
| Purification Buffers (e.g., chromatography) | > CMC (~0.7% - 1.0%) | It is essential to keep the detergent concentration above the CMC to prevent protein aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing this compound Concentration for Membrane Protein Extraction
This protocol outlines a general workflow for determining the optimal this compound concentration for the solubilization of a target membrane protein from cultured cells.
Materials:
-
Cell pellet containing the expressed membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v in water)
-
Solubilization Buffer (Lysis Buffer without detergent)
-
Centrifuge (capable of >100,000 x g)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate mechanical method (e.g., sonication on ice, French press).
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at >100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Membrane Wash: Discard the supernatant (cytosolic fraction) and wash the membrane pellet by resuspending it in Lysis Buffer and repeating the ultracentrifugation step. This helps to remove contaminating cytosolic proteins.
-
Detergent Solubilization: Resuspend the washed membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Aliquot the membrane suspension into several tubes.
-
This compound Titration: To each tube, add this compound from the stock solution to achieve a range of final concentrations (e.g., 0.5%, 0.75%, 1.0%, 1.25%, 1.5%, 1.75%, 2.0% w/v). Also, include a negative control with no detergent.
-
Incubation: Incubate the samples on a rotator at 4°C for 1-4 hours.
-
Clarification: Centrifuge the samples at >100,000 x g for 1 hour at 4°C to pellet the non-solubilized material.
-
Analysis: Carefully collect the supernatant (solubilized fraction) from each tube. Analyze the protein concentration of each supernatant. Run SDS-PAGE gels of the solubilized fractions and perform a Western blot using an antibody specific to your target protein to determine the optimal this compound concentration for extraction.
Visualizations
References
Technical Support Center: Preventing Protein Aggregation with MEGA-9 Detergent
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein aggregation when using MEGA-9, a non-ionic detergent. The information is designed to assist in optimizing experimental protocols to ensure the stability and functionality of your target protein.
Troubleshooting Guide
This guide addresses common issues encountered during protein extraction and purification that may lead to aggregation when using this compound.
| Problem | Potential Cause | Suggested Solution |
| Visible precipitation or cloudiness after adding this compound | This compound concentration is too low (below the Critical Micelle Concentration - CMC). | Increase the this compound concentration. For initial solubilization, a concentration of 1-2% (w/v) is often a good starting point, which is well above its CMC.[1] |
| Buffer pH is at or near the protein's isoelectric point (pI). | Adjust the buffer pH to be at least one pH unit away from the pI of your protein. This increases the net charge of the protein, promoting repulsion between molecules. | |
| Inefficient initial solubilization. | Ensure thorough mixing and allow for sufficient incubation time (e.g., 1-2 hours) at a controlled temperature (often 4°C) after adding this compound to the membrane preparation. | |
| Protein aggregates during or after purification steps (e.g., chromatography) | Detergent concentration drops below the CMC during buffer exchange or dilution. | Maintain a this compound concentration above its CMC in all buffers used throughout the purification process. The CMC of this compound is approximately 19-25 mM.[2] |
| Protein concentration is too high. | If possible, perform purification steps with a more dilute protein solution. If high concentrations are necessary, consider adding stabilizing agents. | |
| Presence of interacting partners or contaminants. | Optimize wash steps during affinity chromatography to remove non-specifically bound proteins that might contribute to aggregation. | |
| Loss of protein activity after solubilization with this compound | The detergent is stripping away essential lipids or cofactors required for protein stability and function. | Consider adding back specific lipids or cholesterol analogs (like CHS) to the buffer containing this compound to mimic the native membrane environment. |
| The concentration of this compound is too high, leading to delipidation and destabilization. | Perform a detergent screen to determine the minimal concentration of this compound required to maintain solubility without compromising activity. | |
| Protein appears aggregated in size-exclusion chromatography (elutes in the void volume) | Formation of large, mixed protein-detergent micelles or protein aggregates. | Increase the detergent concentration in the SEC running buffer to ensure an adequate number of micelles to individually coat the protein molecules. |
| Non-specific interactions with the chromatography resin. | Increase the salt concentration (e.g., up to 500 mM NaCl) in the running buffer to minimize ionic interactions between the protein and the column matrix. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein solubilization?
This compound (N-Nonanoyl-N-methyl-D-glucamine) is a non-ionic detergent. Its uncharged, hydrophilic headgroup and hydrophobic tail make it effective at disrupting lipid-lipid and lipid-protein interactions in cell membranes, while generally being milder than ionic detergents and less likely to denature proteins.[3] It is often used to extract and solubilize membrane proteins, keeping them stable in an aqueous environment for further study.[2]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger structures called micelles. For this compound, the CMC is in the range of 19-25 mM.[2] It is crucial to work at detergent concentrations above the CMC to ensure that there are enough micelles to encapsulate the hydrophobic regions of the protein, preventing them from interacting with each other and aggregating.[4][5]
Q3: How do I choose the optimal concentration of this compound for my protein?
The optimal concentration of this compound is protein-dependent and often needs to be determined empirically. Here are some general guidelines:
-
For initial solubilization of membranes: Start with a concentration significantly above the CMC, typically in the range of 1-2% (w/v).
-
During purification: Maintain the this compound concentration in all buffers at least 2-3 times the CMC to ensure the protein remains soluble.
-
For sensitive proteins: It is advisable to perform a detergent screen, testing a range of this compound concentrations to find the lowest effective concentration that maintains protein stability and activity.
Q4: Can I use additives with this compound to improve protein stability?
Yes, several additives can be used in conjunction with this compound to enhance protein stability and prevent aggregation:
-
Glycerol: Often used at 5-20% (v/v) to increase the viscosity of the solution and stabilize protein structure.
-
Salts (e.g., NaCl, KCl): Optimizing the ionic strength of the buffer can help to screen surface charges and prevent non-specific interactions. A concentration of 150-500 mM is a common starting point.
-
Reducing agents (e.g., DTT, TCEP): For proteins with cysteine residues, these agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.
-
Ligands or Substrates: The presence of a specific binding partner can often stabilize the protein in its native conformation.
-
Lipids/Cholesterol analogs: For many membrane proteins, the presence of some lipids is essential for stability. Adding a small amount of lipids or a cholesterol analog like cholesteryl hemisuccinate (CHS) can be beneficial.
Q5: How can I remove this compound after purification if it interferes with downstream applications?
Due to its relatively high CMC, this compound can be removed by dialysis, although it can be a slow process.[2] Other methods include hydrophobic adsorption chromatography (using beads like Bio-Beads SM-2) and size-exclusion chromatography, though the latter may be less efficient for detergents with larger micelles.
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization using this compound
This protocol provides a starting point for the solubilization of membrane proteins from a prepared membrane fraction.
-
Preparation of Solubilization Buffer:
-
Prepare a base buffer appropriate for your protein (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Add this compound to a final concentration of 1% (w/v). Ensure it is fully dissolved.
-
Add any desired stabilizing agents (e.g., 10% glycerol, 1 mM DTT, protease inhibitors).
-
Chill the buffer on ice.
-
-
Solubilization:
-
Resuspend the isolated membrane pellet in the cold solubilization buffer. A common starting ratio is 5-10 mg of total membrane protein per mL of buffer.
-
Incubate the suspension for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator or rocker).
-
-
Clarification:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any insoluble material.
-
-
Collection of Solubilized Protein:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for subsequent purification steps.
-
Visualizations
Caption: A typical workflow for membrane protein solubilization using this compound detergent.
Caption: A logical flowchart for troubleshooting protein aggregation when using this compound.
References
troubleshooting loss of protein activity after MEGA-9 solubilization
Welcome to the technical support center for protein solubilization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during protein extraction and purification.
Troubleshooting Loss of Protein Activity After MEGA-9 Solubilization
This guide addresses the common issue of diminished or complete loss of protein activity following solubilization with the non-ionic detergent this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my protein inactive after solubilization with this compound?
Loss of protein activity after solubilization with this compound, a non-ionic glucamide detergent, can stem from several factors. Although considered a mild detergent, its interaction with your specific protein may lead to conformational changes or denaturation.[1][2] Key potential causes include:
-
Detergent Concentration: Using a this compound concentration that is too high can lead to excessive delipidation, stripping away essential lipids required for your protein's stability and function. Conversely, a concentration that is too low (below the Critical Micelle Concentration or CMC) will not effectively solubilize the protein, leading to aggregation and precipitation.[3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of co-factors in your solubilization buffer are critical. Deviations from the optimal conditions for your specific protein can lead to instability and loss of function.
-
Protein Instability: Some proteins are inherently unstable once removed from their native membrane environment. The detergent micelles may not adequately mimic the lipid bilayer, causing the protein to unfold or misfold over time.[4]
-
Disruption of Protein-Protein Interactions: While non-ionic detergents are less likely to disrupt protein-protein interactions compared to ionic detergents, this can still occur and may be detrimental if your protein's function relies on an oligomeric state.[1]
Q2: How can I optimize my solubilization protocol with this compound?
To improve the recovery of active protein, systematically optimize the following parameters:
-
Detergent-to-Protein Ratio: Experiment with a range of this compound concentrations, typically starting from just above its CMC (Critical Micelle Concentration) and increasing incrementally. A common starting point is a detergent-to-protein weight ratio of 2:1 or 4:1.
-
Buffer Composition:
-
pH: Test a range of pH values around the theoretical pI of your protein.
-
Ionic Strength: Vary the salt concentration (e.g., 50 mM to 500 mM NaCl) to see its effect on solubility and activity.
-
Additives: Include stabilizing agents such as glycerol (B35011) (5-20%), specific ions (e.g., Mg2+, Ca2+), or reducing agents (e.g., DTT, TCEP) if your protein has cysteine residues.
-
-
Temperature and Incubation Time: Perform solubilization at a low temperature (e.g., 4°C) to minimize proteolysis and denaturation.[5] Test different incubation times, from 30 minutes to several hours, to find the optimal balance between solubilization efficiency and protein stability.
Q3: What are some milder alternatives to this compound if optimization fails?
If your protein remains inactive after optimizing the this compound protocol, consider screening other mild, non-ionic, or zwitterionic detergents. The choice of detergent is highly protein-dependent.[6] Popular alternatives include:
-
n-Dodecyl-β-D-maltoside (DDM): Often a good starting point for many membrane proteins due to its mild nature.[7]
-
Lauryl Maltose Neopentyl Glycol (LMNG): A newer generation detergent known for stabilizing G-protein coupled receptors (GPCRs) and other challenging membrane proteins.[8]
-
Digitonin: A very mild steroidal glycoside that is known to preserve protein-protein interactions.[9]
-
Fos-Choline series and CHAPS: Zwitterionic detergents that can be effective but may be harsher for some proteins.[9][10]
A systematic detergent screening is the most effective way to identify the ideal detergent for your protein.
Data Presentation: Comparison of Common Non-Ionic Detergents
The selection of a detergent is a critical step in maintaining the stability and function of a membrane protein.[8] The table below summarizes the key physicochemical properties of this compound and several common alternatives to aid in your selection process.
| Detergent | Abbreviation | Chemical Class | CMC (mM) | Micelle Size (kDa) | Key Characteristics |
| Nonanoyl-N-methylglucamide | This compound | Methylglucamide | ~19-25 | - | High CMC, easily removed by dialysis.[8] |
| n-Dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | ~0.17 | ~50 | Widely used, generally mild, low CMC.[8][11] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Maltose Neopentyl Glycol | ~0.01 | ~40 | Excellent for stabilizing sensitive proteins like GPCRs.[8][11] |
| Glyco-diosgenin | GDN | Steroidal Glycoside | ~0.02-0.03 | ~70-75 | Forms stable, lipid-rich micelles.[8] |
| n-Decyl-β-D-maltoside | DM | Alkyl Maltoside | ~1.8 | ~40 | Shorter alkyl chain than DDM, higher CMC.[8] |
| n-Octyl-β-D-glucoside | OG | Alkyl Glucoside | ~20-25 | ~6-8 | Very high CMC, small micelles, can be more denaturing.[8][11] |
Note: CMC (Critical Micelle Concentration) is the concentration at which detergent monomers begin to form micelles. Solubilization is typically performed at concentrations well above the CMC.[8]
Experimental Protocols
Protocol: Detergent Screening for Optimal Protein Solubilization and Stability
This protocol outlines a systematic approach to screen various detergents and identify the optimal conditions for solubilizing your target membrane protein while preserving its activity.[6]
1. Preparation of Membrane Fractions:
- Isolate cell membranes containing your overexpressed target protein using your standard laboratory protocol (e.g., Dounce homogenization followed by differential centrifugation).
- Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and determine the total protein concentration using a standard assay (e.g., BCA).
2. Detergent Stock Solutions:
- Prepare 10% (w/v) stock solutions of a panel of detergents (e.g., this compound, DDM, LMNG, OG, Fos-Choline-12, LDAO) in your base buffer.
3. Small-Scale Solubilization Trials:
- In separate microcentrifuge tubes, aliquot a fixed amount of your membrane preparation (e.g., 50-100 µg of total protein).
- To each tube, add a different detergent from your panel to a final concentration of 1% (w/v). It is also advisable to test a second, lower concentration, for instance, 0.5% (w/v).
- Ensure all tubes have the same final volume by adding the base buffer.
- Incubate the samples for 1 hour at 4°C with gentle end-over-end rotation.
4. Separation of Soluble and Insoluble Fractions:
- Pellet the non-solubilized membrane material by ultracentrifugation at >100,000 x g for 30-60 minutes at 4°C.
- Carefully collect the supernatant from each tube, which contains the solubilized proteins.
5. Analysis of Solubilization Efficiency and Protein Activity:
- Efficiency: Analyze a small aliquot of each supernatant by SDS-PAGE and Western blotting using an antibody specific to your protein or its affinity tag. A stronger band indicates higher solubilization efficiency.
- Activity: If a functional assay is available for your protein (e.g., enzyme activity, ligand binding), perform the assay on the remaining supernatant to determine the percentage of active protein recovered with each detergent.
- Monodispersity (Optional): For proteins tagged with a fluorescent marker (e.g., GFP), Fluorescence-Detection Size-Exclusion Chromatography (FSEC) can be used to quickly assess both solubilization yield and the aggregation state of the protein.[6]
6. Selection and Further Optimization:
- Select the detergent(s) that provide the best balance of high solubilization yield and preservation of protein activity.
- Further optimize the solubilization conditions for the selected detergent(s) by varying the detergent-to-protein ratio, salt concentration, pH, and incubation time as described in the FAQ section.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the loss of protein activity after an initial solubilization attempt.
Caption: A decision tree for troubleshooting loss of protein activity.
Experimental Workflow for Detergent Screening
This diagram outlines the key steps in the experimental protocol for screening multiple detergents.
Caption: Workflow for systematic detergent screening and optimization.
Relationship of Detergent Properties
This diagram illustrates the relationship between key detergent properties and their impact on the solubilization process.
Caption: Relationship between detergent choice and experimental outcomes.
References
- 1. youtube.com [youtube.com]
- 2. Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.unc.edu [med.unc.edu]
- 4. Screening of Detergents for Stabilization of Functional Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cube-biotech.com [cube-biotech.com]
- 6. benchchem.com [benchchem.com]
- 7. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Removing Residual MEGA-9 from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the non-ionic detergent MEGA-9 from protein samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal necessary?
This compound (N-Nonanoyl-N-methylglucamine) is a non-ionic detergent commonly used for solubilizing membrane proteins.[1] While essential for extracting and maintaining protein solubility, its presence can interfere with downstream applications such as mass spectrometry, ELISA, and structural studies.[2][3] Therefore, reducing the concentration of this compound to a negligible level is a critical step in many experimental workflows.
Q2: What are the key properties of this compound to consider for its removal?
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate removal strategy.
| Property | Value | Significance for Removal |
| Molecular Weight | ~335.4 g/mol | Its small size allows it to pass through dialysis membranes and be separated from larger proteins by size exclusion chromatography. |
| Critical Micelle Concentration (CMC) | 19-25 mM | The high CMC indicates that this compound exists primarily as monomers at lower concentrations, which are easier to remove by dialysis and size exclusion methods than larger micelles.[2][3] |
| Charge | Non-ionic | Being uncharged, it will not bind to ion-exchange resins under typical conditions, a property that can be exploited for its separation from charged proteins.[2][4] |
Q3: Which methods are most effective for removing this compound?
Several methods can be used to remove this compound, each with its own advantages and disadvantages. The most common techniques are dialysis, size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and the use of adsorbent resins. The choice of method depends on factors such as the properties of the target protein, the required level of detergent removal, sample volume, and the desired final buffer composition.
Q4: How can I quantify the amount of residual this compound in my protein sample?
Quantifying residual this compound is essential to confirm the success of the removal process. Several methods can be employed:
-
Thin-Layer Chromatography (TLC): A relatively simple and cost-effective method where the detergent is separated on a TLC plate and visualized, often with iodine vapor. The intensity of the spot can be compared to standards for semi-quantitative analysis.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate detector (e.g., evaporative light scattering detector - ELSD) can provide more accurate and sensitive quantification of non-ionic detergents.
-
Mass Spectrometry (MS): While detergents can interfere with protein analysis by MS, the technique can also be used to detect and quantify residual detergent with high sensitivity.[5]
-
Colorimetric Assays: Some commercial kits are available for the quantification of specific types of detergents.
Troubleshooting Guides
Problem 1: My protein precipitates after this compound removal.
Possible Causes:
-
Detergent concentration dropped below the critical level for solubility: Many proteins, especially membrane proteins, require a certain amount of detergent to remain soluble. Removing too much this compound can lead to protein aggregation and precipitation.[6]
-
Buffer conditions are not optimal: The pH of the buffer being close to the isoelectric point (pI) of the protein can minimize its solubility. Ionic strength can also play a role.
-
Protein instability: The protein itself may be inherently unstable without the stabilizing effect of the detergent.
Solutions:
| Solution | Detailed Steps |
| Optimize Final Detergent Concentration | Instead of complete removal, aim to reduce the this compound concentration to a level that is compatible with your downstream application but still maintains protein solubility. This may require empirical testing. |
| Adjust Buffer Composition | Ensure the pH of your final buffer is at least one unit away from your protein's pI. You can also screen different salt concentrations (e.g., 150-500 mM NaCl) to find the optimal condition for your protein's solubility. |
| Include Stabilizing Additives | Add stabilizing agents to the final buffer, such as glycerol (B35011) (5-20%), sugars (e.g., sucrose, trehalose), or a low concentration of a different, more downstream-compatible detergent. |
| Perform a Stepwise Detergent Exchange | Gradually exchange this compound with a milder, non-interfering detergent that can maintain the solubility of your protein. |
Problem 2: My protein is inactive after removing this compound.
Possible Causes:
-
Conformational changes: The removal of the detergent micelle environment can lead to conformational changes in the protein, resulting in a loss of activity.[7]
-
Protein denaturation: The chosen removal method (e.g., harsh buffer conditions, temperature) might have denatured the protein.
-
Absence of essential lipids: For some membrane proteins, specific lipids that are co-purified with the protein in the detergent micelles are essential for its activity. These lipids might be removed along with the detergent.
Solutions:
| Solution | Detailed Steps |
| Gentler Removal Method | Switch to a milder removal technique. For example, if you are using adsorbent resin, try dialysis with a slow buffer exchange rate. |
| Maintain a Low Temperature | Perform all removal steps at 4°C to minimize the risk of thermal denaturation.[7] |
| Supplement with Lipids | If your protein requires a lipidic environment, consider adding lipids (e.g., phospholipids) to the final buffer to reconstitute a more native-like environment. |
| Screen Different Detergents for Exchange | If complete removal is detrimental, exchange this compound for a different non-ionic or zwitterionic detergent that is known to better preserve the activity of your protein. |
Comparison of this compound Removal Strategies
| Method | Principle | Typical Protein Recovery | Detergent Removal Efficiency | Advantages | Disadvantages |
| Dialysis | Size-based separation via a semi-permeable membrane. Monomers of this compound pass through the pores, while the larger protein is retained.[2] | >90% | >95% | Gentle, simple setup, and cost-effective. | Time-consuming, requires large volumes of buffer, and may not be effective for detergents with low CMCs.[6][8] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. The larger protein elutes first, while the smaller this compound monomers are retained in the pores of the resin.[2] | >85% | >99% | Fast, can be used for buffer exchange simultaneously, and offers high resolution.[9] | Can lead to sample dilution, and the protein and detergent micelles may co-elute if their sizes are similar.[6] |
| Adsorbent Resins | Hydrophobic interaction. The hydrophobic tails of the detergent bind to the resin, while the protein flows through. | >90% | >99% | Rapid, highly efficient, and available in convenient spin-column formats.[3][10] | Can be costly, may lead to some non-specific protein binding, and over-removal of detergent can cause protein precipitation.[6] |
| Ion-Exchange Chromatography (IEX) | Charge-based separation. The charged protein binds to the resin, while the non-ionic this compound flows through. The protein is then eluted with a change in buffer conditions.[2] | >80% | >99% | Highly effective for separating charged proteins from non-ionic detergents. Can be integrated into a purification workflow. | Requires optimization of binding and elution conditions for each protein. Not suitable for proteins that are not stable under the required buffer conditions. |
Experimental Protocols
Protocol 1: this compound Removal by Dialysis
This protocol is suitable for samples where a longer processing time is acceptable and a gentle removal method is preferred.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa).
-
Dialysis buffer (at least 1000 times the sample volume).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer and sample.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Carefully load the protein sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles.
-
Clamp the tubing or seal the cassette securely.
-
Place the sealed sample into the beaker containing a large volume of cold (4°C) dialysis buffer.
-
Place the beaker on a stir plate and stir the buffer gently.
-
Allow dialysis to proceed for 4-6 hours at 4°C.
-
Change the dialysis buffer. For efficient removal, perform at least three buffer changes. The first two can be for 2-4 hours each, and the final one can be an overnight dialysis.
-
After the final buffer change, carefully remove the sample from the dialysis tubing or cassette.
Protocol 2: this compound Removal by Size Exclusion Chromatography (SEC)
This method is ideal for rapid buffer exchange and detergent removal.
Materials:
-
Pre-packed desalting column (e.g., PD-10) or a packed SEC column.
-
Chromatography system or centrifuge for spin columns.
-
SEC buffer (the desired final buffer for the protein).
Procedure:
-
Equilibrate the SEC column with at least 5 column volumes of the SEC buffer.
-
Load the protein sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-15% of the column volume for high-resolution fractionation or up to 30% for buffer exchange).[11]
-
Elute the protein with the SEC buffer.
-
Collect fractions and monitor the protein elution using a UV detector at 280 nm or by collecting fractions and performing a protein assay.
-
The protein will elute in the void volume, while the smaller this compound molecules will be retained and elute later.
-
Pool the fractions containing the purified protein.
Protocol 3: this compound Removal using Adsorbent Resins
This protocol describes the use of commercially available spin columns containing a detergent-adsorbing resin.
Materials:
-
Detergent removal spin column.
-
Microcentrifuge.
-
Equilibration buffer (the desired final buffer).
Procedure:
-
Resuspend the adsorbent resin in the spin column by vortexing gently.
-
Remove the storage buffer by centrifugation according to the manufacturer's instructions.
-
Equilibrate the resin by adding the equilibration buffer and centrifuging. Repeat this step 2-3 times.
-
Add the protein sample to the equilibrated resin.
-
Incubate the sample with the resin for the time recommended by the manufacturer (typically 5-10 minutes) at room temperature with gentle mixing.
-
Centrifuge the column to collect the detergent-free protein sample in a clean collection tube.[10]
Visualizing the Workflow
Caption: Workflow for this compound removal from protein samples.
Caption: Troubleshooting logic for common issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. optimizetech.com [optimizetech.com]
- 5. A strategy for identification and quantification of detergents frequently used in the purification of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Inactivation mechanism of the membrane protein diacylglycerol kinase in detergent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 9. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimizing Protein Solubilization with MEGA-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MEGA-9, a non-ionic detergent crucial for the solubilization of membrane proteins. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during protein extraction and purification.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (N-Nonanoyl-N-methyl-D-glucamine) is a non-ionic detergent widely used in biochemistry and molecular biology for solubilizing membrane proteins.[1] Its non-denaturing properties make it ideal for isolating proteins in their native and biologically active state.[2] It is particularly useful in applications requiring the preservation of protein structure and function, such as functional assays, structural studies, and reconstitution into liposomes.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For this compound, the CMC is approximately 25 mM in aqueous solutions.[1] Operating above the CMC is crucial for effective membrane protein solubilization, as the micelles create a hydrophobic environment that shields the protein's hydrophobic domains from the aqueous buffer.
Q3: How does ionic strength affect the efficiency of this compound?
Unlike ionic detergents, the micellar size and CMC of non-ionic detergents like this compound are minimally affected by changes in salt concentration.[2] One study found that the addition of NaCl can lead to a slight decrease in the CMC of this compound and an increase in its aggregation number.[3] However, in practice, the effect of physiological salt concentrations on this compound's performance is generally not significant.
Q4: How does buffer pH impact the performance of this compound?
As a non-ionic detergent, this compound itself does not have a charge and its properties are not directly influenced by pH in the same way as ionic detergents.[4] However, the pH of the buffer is critical for the stability and solubility of the target protein. The optimal pH for protein extraction is protein-dependent and should be determined empirically. Generally, a pH range of 7.0 to 9.0 is a good starting point for many proteins.[5][6]
Q5: Can this compound be removed from a protein sample after solubilization?
Yes, due to its relatively high CMC, this compound can be removed from a protein sample by methods such as dialysis, size-exclusion chromatography, or affinity chromatography. This is an important consideration for downstream applications where the presence of detergent may interfere.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for protein solubilization.
dot
Caption: Troubleshooting workflow for common issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Protein Yield | Suboptimal this compound concentration. | Empirically determine the optimal this compound concentration. A good starting point is 2-5 times the CMC. |
| Inefficient cell lysis. | Ensure complete cell disruption by using appropriate mechanical methods (e.g., sonication, French press) in conjunction with the lysis buffer. | |
| Incorrect buffer pH or ionic strength. | The optimal pH is protein-specific. Screen a range of pH values (e.g., 6.0-9.0) and ionic strengths (e.g., 50-150 mM NaCl) to find the best conditions for your target protein.[5][6] | |
| Protein Aggregation | This compound concentration is below the CMC. | Ensure the this compound concentration is maintained above its CMC (25 mM) in all buffers throughout the purification process.[1] |
| Inadequate detergent-to-protein ratio. | Increase the detergent-to-protein ratio to ensure sufficient micelles are available to solubilize the protein. | |
| The protein is inherently unstable in this compound. | Consider screening a panel of different non-ionic or zwitterionic detergents to find one that better stabilizes your protein. | |
| Loss of Protein Activity | Denaturation due to harsh conditions. | Perform all steps at 4°C and minimize incubation times. |
| Inappropriate buffer composition. | The buffer should be optimized for protein stability. Consider adding stabilizing agents such as glycerol (B35011) (10-20%), specific lipids, or known ligands/cofactors for your protein. | |
| High Background in Downstream Applications | Residual this compound interfering with assays. | Perform detergent removal steps such as dialysis, size-exclusion chromatography, or use detergent-binding resins. |
| Non-specific binding of other proteins. | Optimize the wash steps during affinity purification by including a low concentration of this compound in the wash buffers to reduce non-specific interactions. |
Quantitative Data on this compound Properties
The efficiency of this compound can be influenced by the composition of the buffer. The following tables summarize the known effects of ionic strength on this compound's properties and provide a general guide to the impact of pH on non-ionic detergent performance.
Table 1: Effect of NaCl on the Critical Micelle Concentration (CMC) and Aggregation Number (N) of this compound
| NaCl Concentration (mM) | CMC (mM) | Aggregation Number (N) |
| 0 | ~25 | Not specified |
| 50 | Slightly Decreased | Increased |
| 100 | Slightly Decreased | Increased |
| 150 | Slightly Decreased | Increased |
Source: Based on findings that NaCl can decrease the CMC and increase the aggregation number of this compound.[3]
Table 2: General Impact of pH on Non-Ionic Detergent Performance for Protein Extraction
| pH Range | General Effect on Non-Ionic Detergents | Considerations for Protein Stability |
| Acidic (pH < 6) | Generally stable, but efficiency may be reduced for some proteins. | Many proteins are less stable and may precipitate at acidic pH. |
| Neutral (pH 6-8) | Optimal range for many applications.[5][6] | This range typically mimics the physiological environment and is often optimal for maintaining protein structure and function. |
| Alkaline (pH > 8) | Generally stable, can be beneficial for the solubilization of some proteins. | Some proteins may be more soluble at higher pH, but be cautious of potential denaturation or degradation. |
Note: The optimal pH for protein solubilization is highly dependent on the specific protein of interest and should be determined empirically.
Experimental Protocols
Protocol 1: Screening for Optimal Buffer pH and Ionic Strength for Membrane Protein Solubilization with this compound
This protocol outlines a small-scale screening experiment to determine the optimal buffer pH and ionic strength for solubilizing a target membrane protein using this compound.
dot
References
Navigating Protein Stability: A Technical Guide to Preventing MEGA-9 Induced Denaturation
For researchers, scientists, and drug development professionals utilizing MEGA-9 for membrane protein solubilization, ensuring protein integrity is paramount. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing protein denaturation and aggregation.
This guide offers detailed methodologies for crucial experiments, summarizes key quantitative data in structured tables for easy comparison, and provides visual workflows and logical relationships through diagrams to enhance understanding and experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the use of this compound and provides actionable solutions.
| Problem | Possible Cause | Solution |
| Protein Precipitation or Aggregation Upon Solubilization | Suboptimal this compound Concentration: Both insufficient and excessive detergent concentrations can lead to aggregation. | Perform a detergent concentration screen to determine the optimal ratio of this compound to protein. Start with a concentration well above the Critical Micelle Concentration (CMC) of ~20-25 mM and test a range of concentrations.[1] |
| Inappropriate Buffer Conditions: The pH of the buffer may be too close to the protein's isoelectric point (pI), minimizing its net charge and promoting aggregation.[2] | Optimize the buffer pH to be at least one unit away from the protein's pI. Also, screen different salt concentrations (e.g., 100-500 mM NaCl) to enhance solubility. | |
| Temperature Instability: The protein may be unstable at the working temperature. | Conduct all solubilization and purification steps at 4°C to minimize the risk of thermal denaturation.[3] | |
| Loss of Protein Activity After Purification | Denaturation by a Harsh Detergent: While non-ionic, this compound can still be denaturing for sensitive proteins. | Consider switching to a milder non-ionic detergent like DDM or LMNG, or screen a panel of detergents to find the most suitable one for your protein.[4] |
| Stripping of Essential Lipids: The detergent may have removed lipids that are critical for the protein's structure and function.[4] | Supplement the purification buffers with lipid analogs, such as cholesterol derivatives like CHS, to help maintain the native lipid environment.[5] | |
| Oxidation of Cysteine Residues: Exposure to oxidizing conditions can lead to the formation of non-native disulfide bonds and aggregation. | Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to all buffers to maintain a reducing environment.[2] | |
| Low Yield of Solubilized Protein | Inefficient Solubilization: The incubation time or mixing may be insufficient for complete membrane disruption. | Increase the solubilization time (e.g., up to 4 hours) and use gentle end-over-end rotation to ensure thorough mixing.[4] |
| Protein Degradation: Proteases released during cell lysis can degrade the target protein. | Add a protease inhibitor cocktail to the lysis and solubilization buffers.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for solubilizing membrane proteins?
A1: The optimal concentration of this compound is protein-dependent and should be determined empirically. A good starting point is a concentration significantly above its Critical Micelle Concentration (CMC), which is approximately 20-25 mM.[1] A screening range of 0.5% to 2% (w/v) this compound is often effective for initial trials. It is crucial to maintain the detergent concentration above the CMC in all subsequent purification steps to keep the protein soluble.[4]
Q2: How can I prevent my protein from aggregating during concentration steps?
A2: Protein aggregation during concentration is a common issue. To mitigate this, ensure that the buffer contains an adequate concentration of this compound (above the CMC). The addition of stabilizing osmolytes like glycerol (B35011) (5-20%) or sucrose (B13894) can also be beneficial.[2][6] Furthermore, concentrating the protein in smaller, incremental steps can help prevent the formation of large aggregates.
Q3: What additives can be used to enhance protein stability in the presence of this compound?
A3: Several additives can be used to stabilize proteins in detergent solutions. These include:
-
Glycerol: Typically used at concentrations of 10-20% (v/v), glycerol is a cryoprotectant and osmolyte that can stabilize protein structure.[2]
-
Salts: Sodium chloride (NaCl) or potassium chloride (KCl) at concentrations between 150-500 mM can help to maintain protein solubility.[7]
-
Reducing Agents: DTT or BME (1-5 mM) are essential for proteins with cysteine residues to prevent oxidation and disulfide-mediated aggregation.[2]
-
Amino Acids: Arginine and glutamate (B1630785) (around 50 mM) can help to reduce non-specific protein-protein interactions and prevent aggregation.[2]
-
Lipid Analogs: For membrane proteins that require a lipidic environment, adding cholesterol derivatives like CHS can be crucial for stability.[5]
Q4: At what temperature should I perform experiments using this compound?
A4: To minimize the risk of thermal denaturation, it is highly recommended to perform all experimental steps, including solubilization, purification, and storage, at low temperatures, typically 4°C.[3] Some proteins may tolerate room temperature for short periods, but this should be determined on a case-by-case basis.
Q5: How does pH affect protein stability in this compound?
A5: The pH of the buffer can significantly impact protein stability by altering the charge of amino acid side chains.[8] Proteins are generally least soluble at their isoelectric point (pI). Therefore, it is crucial to use a buffer with a pH at least one unit away from the protein's pI to ensure it has a net charge, which promotes repulsion between protein molecules and prevents aggregation.[2]
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization using this compound
This protocol outlines a general procedure for solubilizing membrane proteins from isolated cell membranes.
Materials:
-
Isolated cell membranes
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% (w/v) this compound, 1x Protease Inhibitor Cocktail
-
Microcentrifuge tubes
-
End-over-end rotator
-
Ultracentrifuge
Methodology:
-
Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Incubate the suspension at 4°C for 1-4 hours with gentle end-over-end rotation.
-
Pellet the non-solubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.[9]
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Proceed with downstream purification, ensuring all buffers contain this compound at a concentration above its CMC.
Protocol 2: Detergent Screening for Optimal Protein Stability
This protocol provides a method to screen different detergents to identify the optimal one for your protein of interest.
Materials:
-
Isolated cell membranes
-
A panel of detergents (e.g., this compound, DDM, LDAO, Fos-Choline)
-
Base Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol
-
Dot blot apparatus or SDS-PAGE and Western blot equipment
Methodology:
-
Prepare a series of solubilization buffers, each containing a different detergent at a concentration of 1% (w/v) in the Base Solubilization Buffer.
-
Aliquot the membrane preparation into separate tubes and resuspend in each of the different detergent-containing buffers.
-
Incubate and centrifuge as described in Protocol 1.
-
Analyze the amount of solubilized protein in each supernatant using a dot blot or Western blot with an antibody specific to your protein of interest.
-
The detergent that yields the highest amount of soluble protein is a good candidate for further optimization.
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Alternative Detergents
| Detergent | Abbreviation | Type | CMC (mM) | Micelle Molecular Weight (kDa) |
| Nonanoyl-N-methylglucamide | This compound | Non-ionic | ~20-25 | ~6-8 |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | ~0.17 | ~50 |
| Lauryl Dimethyl Amine Oxide | LDAO | Zwitterionic | ~1-2 | ~18 |
| Fos-Choline-12 | FC-12 | Zwitterionic | ~1.3 | ~15 |
Data is approximate and can vary with buffer conditions.
Visualizations
Caption: A typical workflow for membrane protein solubilization and purification using this compound.
Caption: A decision tree for troubleshooting protein denaturation and aggregation issues.
References
- 1. Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Effects of Amino Acid Additives on Protein Stability during Electrothermal Supercharging in ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Influence of micelles on protein's denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing High Viscosity in MEGA-9 Protein Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high viscosity in protein solutions containing the nonionic detergent MEGA-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (Nonanoyl-N-methylglucamide) is a nonionic detergent commonly used for solubilizing membrane proteins. Its uncharged, hydrophilic headgroup and long lipophilic tail make it effective at disrupting cell membranes and maintaining the native structure of many membrane proteins.
Q2: What causes high viscosity in my protein solution containing this compound?
A2: High viscosity in protein solutions can stem from several factors, including excessive protein concentration, protein-protein interactions (which can be influenced by buffer conditions), and the concentration of the detergent itself. Above its critical micelle concentration (CMC), which is approximately 19-25 mM, this compound forms micelles that can contribute to the overall viscosity.
Q3: Can the concentration of this compound directly impact the viscosity of my protein solution?
A3: Yes, the concentration of this compound can significantly influence the viscosity. While a certain concentration is necessary for effective protein solubilization, excessive amounts of detergent can lead to the formation of a dense network of micelles, increasing the overall viscosity of the solution.
Q4: How does temperature affect the viscosity of my this compound protein solution?
A4: Generally, increasing the temperature will decrease the viscosity of a liquid. This principle applies to protein solutions as well. However, it is crucial to consider the thermal stability of your specific protein, as excessive heat can lead to denaturation and aggregation.
Troubleshooting Guide
High viscosity in your this compound protein solution can be a significant challenge, affecting sample handling, purification, and downstream applications. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: My protein solution with this compound is too viscous to handle.
Excess detergent is a common cause of high viscosity. The optimal concentration of this compound should be determined empirically for each protein. It is advisable to use the lowest concentration that maintains protein solubility and stability.
Recommendation:
-
Determine the Critical Micelle Concentration (CMC): The working concentration of this compound should ideally be just above its CMC (19-25 mM) to ensure the protein remains in solution.
-
Titration Experiment: Perform a titration experiment by preparing a series of protein solutions with decreasing concentrations of this compound to identify the minimal concentration required to prevent precipitation and minimize viscosity.
The composition of your buffer can have a profound effect on protein-protein interactions and, consequently, the viscosity of the solution.
Recommendations:
-
Adjust Ionic Strength: Increasing the ionic strength of the buffer by adding salts (e.g., NaCl) can help to disrupt electrostatic interactions between protein molecules, thereby reducing viscosity.
-
Modify pH: Altering the pH of the solution away from the isoelectric point (pI) of the protein can increase the net charge of the protein molecules, leading to increased electrostatic repulsion and a decrease in viscosity.
-
Utilize Viscosity-Reducing Excipients: Consider the addition of small molecule additives that have been shown to reduce viscosity in protein solutions.
Table 1: Effect of Additives on Protein Solution Viscosity
| Additive | Mechanism of Action | Typical Concentration Range |
| Salts (e.g., NaCl) | Shields electrostatic interactions between protein molecules. | 50 - 200 mM |
| Arginine | Suppresses protein-protein interactions through a combination of electrostatic and hydrophobic effects. | 50 - 250 mM |
| Histidine | Can act as a buffer and has been shown to reduce viscosity in some antibody solutions. | 10 - 100 mM |
Modulating the temperature can be a simple and effective way to reduce viscosity.
Recommendation:
-
Increase Temperature: If your protein is thermally stable, increasing the temperature of the solution during processing steps can significantly lower its viscosity. It is recommended to perform a temperature stability study for your specific protein to determine the safe operating range.
Table 2: General Effect of Temperature on Viscosity
| Temperature Change | Effect on Viscosity |
| Increase | Decrease |
| Decrease | Increase |
If the above steps are insufficient, it may be necessary to remove excess this compound from your protein solution.
Recommendation:
-
Dialysis: Dialysis is an effective method for removing small molecules like detergent monomers from a protein solution. By placing the protein solution in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzing against a detergent-free buffer, the concentration of this compound can be gradually reduced.
Experimental Protocols
Protocol 1: Dialysis for Removal of Excess this compound
Objective: To reduce the concentration of this compound in a protein solution to decrease viscosity.
Materials:
-
Protein solution containing this compound
-
Dialysis tubing with an appropriate MWCO (e.g., 10 kDa)
-
Dialysis clamps
-
Large beaker
-
Stir plate and stir bar
-
Detergent-free dialysis buffer (e.g., Tris-buffered saline, pH 7.4)
Procedure:
-
Prepare the Dialysis Tubing: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer for at least 30 minutes.
-
Secure One End: Securely clamp one end of the dialysis tubing.
-
Load the Sample: Carefully pipette your protein solution into the open end of the dialysis tubing, leaving some space at the top.
-
Secure the Second End: Remove any excess air and securely clamp the second end of the tubing.
-
Begin Dialysis: Place the sealed dialysis bag into a beaker containing a large volume of cold (4°C) detergent-free dialysis buffer (at least 200 times the sample volume).
-
Stir Gently: Place the beaker on a stir plate and stir the buffer gently to facilitate efficient diffusion.
-
Buffer Exchange: For optimal results, perform at least three buffer changes. A typical schedule is to dialyze for 2-4 hours, change the buffer, dialyze for another 2-4 hours, change the buffer again, and then dialyze overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, remove the clamps, and pipette the protein solution into a clean tube.
Visualizations
Caption: Troubleshooting workflow for high viscosity in this compound protein solutions.
Caption: Key factors contributing to high viscosity in protein solutions.
Technical Support Center: Improving the Stability of Proteins Solubilized in MEGA-9
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with proteins solubilized in the non-ionic detergent MEGA-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein solubilization?
This compound (N-Nonanoyl-N-methyl-D-glucamine) is a non-ionic detergent commonly used in biochemistry and molecular biology to solubilize membrane proteins. Its uncharged, hydrophilic head group, derived from glucose, and its hydrophobic tail allow it to disrupt lipid-lipid and lipid-protein interactions, effectively extracting membrane proteins from their native environment while generally preserving their native structure and function. Non-ionic detergents like this compound are considered mild and are often preferred for isolating biologically active membrane proteins.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble to form micelles. For this compound, the CMC is typically in the range of 19-25 mM.[1] Above the CMC, the detergent's ability to solubilize proteins increases significantly as the micelles can encapsulate the hydrophobic regions of the protein. It is crucial to work at concentrations above the CMC during the initial solubilization step to ensure efficient extraction of the membrane protein. For subsequent purification and storage, the optimal this compound concentration may need to be determined empirically, often remaining above the CMC to maintain protein stability.
Q3: My protein is aggregating after solubilization with this compound. What are the possible causes and solutions?
Protein aggregation is a common issue and can be caused by several factors. Below is a troubleshooting guide to address this problem.
Troubleshooting Guide: Protein Aggregation in this compound
Issue: Protein precipitates or forms visible aggregates after solubilization or during purification.
| Potential Cause | Suggested Solution |
| Suboptimal this compound Concentration | Ensure the this compound concentration is above its CMC (19-25 mM) during initial solubilization. For purification and storage, screen a range of this compound concentrations (e.g., 1x, 2x, 5x CMC) to find the optimal concentration that maintains solubility without denaturing the protein. |
| Incorrect Buffer pH | The pH of the buffer should be at least one unit away from the protein's isoelectric point (pI) to increase the net charge and promote repulsion between protein molecules. Perform a pH screen to identify the optimal pH for your protein's stability. |
| Inappropriate Ionic Strength | Both low and high salt concentrations can promote aggregation. Screen a range of salt (e.g., NaCl, KCl) concentrations (e.g., 50 mM, 150 mM, 500 mM) to determine the optimal ionic strength for your protein. |
| Oxidation of Cysteine Residues | If your protein has exposed cysteine residues, they can form intermolecular disulfide bonds, leading to aggregation. Add a reducing agent like Dithiothreitol (DTT) (1-5 mM) or Tris(2-carboxyethyl)phosphine (TCEP) (0.1-0.5 mM) to your buffers. TCEP is generally more stable over time. |
| Presence of Unstructured Regions or Hydrophobic Patches | Unstructured regions or exposed hydrophobic patches on the protein surface can lead to non-specific interactions and aggregation. Consider adding stabilizing osmolytes or other additives. |
Improving Protein Stability: The Role of Additives
The stability of a protein solubilized in this compound can often be significantly improved by the addition of specific chemical additives to the buffer. These additives can help to maintain the protein's native conformation and prevent aggregation.
Quantitative Data on Stabilizing Additives
The following table summarizes the effects of common additives on protein stability, specifically focusing on changes in the melting temperature (Tm) as determined by techniques like Differential Scanning Fluorimetry (DSF). An increase in Tm indicates enhanced thermal stability.
| Additive | Typical Working Concentration | Observed Effect on Protein Tm in Detergent Micelles | Notes |
| Glycerol | 5 - 20% (v/v) | Increases Tm by 2-5 °C | A common cryoprotectant and protein stabilizer that promotes a more compact protein structure. |
| Sodium Chloride (NaCl) | 50 - 500 mM | Variable; can increase or decrease Tm | The effect is protein-dependent. High concentrations can sometimes be destabilizing. |
| L-Arginine / L-Glutamate | 50 - 500 mM | Can increase Tm | These amino acids can suppress aggregation by interacting with hydrophobic patches on the protein surface. |
| Sucrose | 5 - 20% (w/v) | Increases Tm | Similar to glycerol, it acts as a stabilizing osmolyte. |
| Cholesterol Analogs (e.g., CHS) | 0.01 - 0.1% (w/v) | Can significantly increase Tm for certain membrane proteins | Cholesterol and its analogs can stabilize the structure of many membrane proteins by interacting with specific sites on the protein.[2][3][4] |
Note: The exact quantitative effect of these additives is highly protein-dependent and the provided values are indicative. It is always recommended to perform a screen to determine the optimal conditions for your specific protein of interest.
Experimental Protocols
Key Experiment: Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm). The assay monitors the unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions.
Objective: To determine the optimal buffer conditions (pH, salt, and additives) for maximizing the thermal stability of a protein solubilized in this compound.
Materials:
-
Purified protein solubilized in a buffer containing this compound (at a concentration above its CMC).
-
96-well PCR plates.
-
Real-time PCR instrument capable of monitoring fluorescence.
-
SYPRO Orange fluorescent dye (or a similar dye).
-
A stock solution of this compound.
-
Stock solutions of various buffers, salts, and stabilizing additives.
Methodology:
-
Preparation of the Protein-Dye Master Mix:
-
Dilute the purified protein to a final concentration of 2-5 µM in a base buffer containing at least 1x CMC of this compound.
-
Add SYPRO Orange dye to the protein solution to a final concentration of 5x.
-
Mix gently by pipetting.
-
-
Plate Setup:
-
In each well of a 96-well PCR plate, add 18 µL of the protein-dye master mix.
-
To each well, add 2 µL of the specific buffer, salt, or additive solution to be tested. This will result in a final volume of 20 µL per well. Ensure a range of conditions are tested (e.g., different pH values, salt concentrations, and additive concentrations). Include a control with no added component.
-
-
Thermal Melt Experiment:
-
Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 1 °C/minute
-
Acquire fluorescence data at each 1 °C increment.
-
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the transition in the resulting sigmoidal curve, which corresponds to the peak of the first derivative of the curve.
-
Compare the Tm values across the different conditions. A higher Tm indicates greater protein stability.
-
Visualizing Experimental Workflows with Graphviz
Clear visualization of experimental workflows is crucial for planning and communication. Below are examples of diagrams created using the DOT language for use with Graphviz.
Diagram 1: Workflow for Protein Solubilization and Initial Stability Screening
Caption: Workflow for solubilizing a membrane protein with this compound and screening for optimal stability conditions using DSF.
Diagram 2: Logical Flow for Troubleshooting Protein Aggregation
Caption: A logical decision-making flowchart for troubleshooting protein aggregation when using this compound detergent.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Effects of Membrane Cholesterol on Stability of Transmembrane Helix Associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol Regulation of Membrane Proteins Revealed by Two-Color Super-Resolution Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of cholesterol on membrane protein structure, function, and dynamics studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing MEGA-9 Interference in Downstream Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the interference of the non-ionic detergent MEGA-9 in common downstream biochemical and molecular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (Nonanoyl-N-methylglucamide) is a non-ionic detergent used for solubilizing membrane proteins in their native state. Its uncharged hydrophilic headgroup and hydrophobic tail disrupt lipid-lipid and lipid-protein interactions without denaturing the protein, making it valuable for isolating and studying membrane-bound proteins.
Q2: How can this compound interfere with downstream assays?
A2: this compound, like other detergents, can interfere with downstream assays through several mechanisms:
-
Enzyme Inhibition or Activation: Direct interaction with enzymes can alter their conformation and affect catalytic activity.
-
Masking of Binding Sites: Detergent micelles can non-specifically bind to proteins or other molecules, blocking antibody-antigen interactions in immunoassays or substrate binding in enzymatic assays.
-
Interference with Detection Methods: this compound can interfere with colorimetric and fluorometric detection methods. For instance, it can affect the accuracy of protein quantification assays.
-
Ion Suppression in Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), detergents can compete with analytes for ionization, leading to reduced signal intensity (ion suppression).
-
Inhibition of Polymerase in PCR: Although less common for non-ionic detergents compared to ionic ones, high concentrations of any detergent can inhibit DNA polymerase activity.
Q3: At what concentration does this compound typically cause interference?
A3: Interference is often concentration-dependent. Problems are more likely to occur when the concentration of this compound is significantly above its Critical Micelle Concentration (CMC), which is approximately 19-25 mM. Above the CMC, this compound forms micelles that can sequester proteins and other molecules. However, even below the CMC, interference can occur depending on the sensitivity of the assay.
Q4: What are the first steps to troubleshoot suspected this compound interference?
A4: The initial troubleshooting steps should include:
-
Determine the this compound concentration in your sample.
-
Compare this concentration to the known tolerance limits of your downstream assay (if available).
-
Perform a dilution series of your sample to see if the interference is reduced at lower this compound concentrations.
-
Run a control experiment with the assay buffer containing the same concentration of this compound but without the analyte to assess background interference.
Troubleshooting Guides by Assay Type
Immunoassays (ELISA, Western Blot)
Problem: High background, low signal, or inconsistent results.
| Possible Cause | Troubleshooting Steps |
| Masking of epitopes by this compound micelles | 1. Reduce the concentration of this compound in the sample by dilution. 2. Add a non-ionic blocking agent like Tween-20 (0.05%) to the wash buffers to help displace non-specifically bound this compound. 3. Consider removing this compound from the sample prior to the assay (see Removal Protocols section). |
| Interference with antibody-antigen binding | 1. Optimize the incubation times and temperatures. 2. Perform a spike-and-recovery experiment to quantify the extent of interference. A low recovery percentage indicates significant interference. |
| Non-specific binding of detergent to the plate | 1. Ensure thorough washing steps. 2. Use plates with a low-binding surface. |
Protein Quantification Assays (BCA vs. Bradford)
Problem: Inaccurate protein concentration measurements.
Comparison of this compound Compatibility:
| Assay | Principle | Compatibility with this compound | Recommendation |
| BCA Assay | Copper reduction by peptide bonds. | Generally more compatible with non-ionic detergents like this compound.[1][2] | Recommended. Interference is possible at high concentrations, so it is advisable to include the same concentration of this compound in the standard curve samples for accurate quantification. |
| Bradford Assay | Coomassie dye binding to proteins. | Incompatible with most detergents, which can lead to precipitation of the reagent and inaccurate readings.[1][3] | Not recommended. If used, this compound must be removed from the sample prior to the assay. |
Polymerase Chain Reaction (PCR/qPCR)
Problem: Reduced PCR efficiency or complete inhibition.
| Possible Cause | Troubleshooting Steps |
| Inhibition of DNA polymerase activity | 1. Dilute the sample to reduce the final this compound concentration in the PCR reaction to below 0.01%. 2. Use a PCR master mix specifically formulated for inhibitor tolerance. 3. Add PCR enhancers such as bovine serum albumin (BSA) to the reaction mix, which can help to sequester inhibitors. |
| Interference with DNA template availability | 1. Purify the DNA sample after cell lysis to remove this compound and other contaminants. |
Mass Spectrometry (MS)
Problem: Low signal intensity (ion suppression) or adduct formation.
| Possible Cause | Troubleshooting Steps |
| Competition for ionization in the ESI source | 1. Crucial: Remove this compound from the sample before MS analysis. Detergents are a major cause of ion suppression.[4][5] 2. Use a robust sample clean-up method such as solid-phase extraction (SPE) or detergent removal columns. |
| Formation of detergent adducts with analytes | 1. Optimize the in-source fragmentation parameters to promote the dissociation of adducts. 2. Complete removal of this compound is the most effective solution. |
Experimental Protocols for this compound Removal
Protocol 1: Dialysis
This method is suitable for removing detergents with a high CMC, like this compound, from protein samples.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa for a >30 kDa protein).
-
Dialysis buffer (a buffer compatible with your downstream application, e.g., PBS).
-
Stir plate and stir bar.
-
Beaker or flask.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water and/or boiling).
-
Load the protein sample containing this compound into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Securely clamp or seal the tubing/cassette.
-
Place the sealed sample into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Continue to dialyze for another 2-4 hours or overnight at 4°C for more complete removal.
-
Change the buffer a third time for optimal results.
-
Recover the protein sample from the dialysis tubing/cassette.
Protocol 2: Size-Exclusion Chromatography (SEC) / Gel Filtration
This technique separates molecules based on size, effectively removing smaller detergent monomers and micelles from larger protein molecules.[6][7]
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25) pre-packed or to be packed.
-
Buffer compatible with your downstream application.
-
Chromatography system or centrifuge for spin columns.
Procedure (Spin Column Format):
-
Remove the bottom cap of the spin column and place it in a collection tube.
-
Centrifuge the column to remove the storage buffer.
-
Equilibrate the column by adding your desired buffer and centrifuging. Repeat this step 2-3 times.
-
Place the column in a new collection tube.
-
Slowly apply your protein sample containing this compound to the center of the resin bed.
-
Centrifuge according to the manufacturer's instructions to collect the desalted (detergent-free) protein sample.
Protocol 3: Detergent Removal Resins
These are commercially available resins that specifically bind and remove detergents from aqueous solutions.[8][9]
Materials:
-
Detergent removal spin columns or resin slurry.
-
Equilibration/wash buffer.
-
Collection tubes.
-
Centrifuge.
Procedure (Spin Column Format):
-
Gently resuspend the resin in the bottle.
-
Add the appropriate amount of resin slurry to a spin column.
-
Centrifuge to pack the resin and discard the storage buffer.
-
Equilibrate the resin by washing with a compatible buffer (e.g., PBS) 2-3 times.
-
Add your protein sample containing this compound to the resin.
-
Incubate for the time recommended by the manufacturer (typically 2-10 minutes) with gentle mixing.
-
Place the column in a new collection tube and centrifuge to collect the detergent-free sample.
Visualizations
Caption: Workflow for removing this compound before downstream assays.
Caption: A logical flow for troubleshooting this compound interference.
References
- 1. Table 1. [Example detergents used in biochemical...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. Comparative study of the most commonly used methods for total protein determination in milk of different species and their ultrafiltration products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Validation & Comparative
A Comparative Guide to MEGA-9 and DDM for Membrane Protein Stability and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate detergent is a critical step in the successful isolation, purification, and characterization of membrane proteins. The ideal detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. Among the vast array of available detergents, n-dodecyl-β-D-maltoside (DDM) has emerged as a workhorse in the field, widely recognized for its gentle nature and success in structural studies.[1] MEGA-9, or n-nonanoyl-N-methylglucamide, is another non-ionic detergent that offers distinct properties.
This guide provides a comparative overview of this compound and DDM to assist researchers in making informed decisions for their specific membrane protein of interest. While direct comparative studies with quantitative data on the same protein are scarce in the literature, this document will detail the individual properties of each detergent, present a framework for their evaluation, and provide generalized experimental protocols for assessing their impact on membrane protein stability and activity.
Detergent Profiles
This compound (n-nonanoyl-N-methylglucamide)
This compound is a non-ionic detergent belonging to the glucamide class. Its structure consists of a nine-carbon alkyl chain and a glucose-derived headgroup. A key characteristic of this compound is its relatively high critical micelle concentration (CMC), which facilitates its removal from protein samples by methods such as dialysis. This can be advantageous for downstream applications where the presence of detergent may be inhibitory. Glucamide detergents like this compound are also transparent in the UV region, which is beneficial for protein quantification using spectrophotometry.
DDM (n-dodecyl-β-D-maltoside)
DDM is a non-ionic detergent from the alkyl maltoside family and is arguably one of the most frequently used detergents for membrane protein research.[1] It is renowned for its mildness and has been instrumental in the successful crystallization and structure determination of numerous membrane proteins.[1] DDM's popularity stems from its ability to maintain the functional integrity of many membrane proteins.[2] It has a low CMC, which means less detergent is required to maintain a solubilized state, though this can make it more challenging to remove by dialysis compared to high-CMC detergents.[1]
Data Presentation
The following table summarizes the key physicochemical properties of this compound and DDM.
| Property | This compound (n-nonanoyl-N-methylglucamide) | DDM (n-dodecyl-β-D-maltoside) |
| Chemical Formula | C₁₆H₃₃NO₅ | C₂₄H₄₆O₁₁ |
| Molecular Weight | 319.4 g/mol | 510.6 g/mol |
| Critical Micelle Concentration (CMC) | ~19-25 mM | ~0.17 mM (0.009%)[3] |
| Aggregation Number | Not widely reported | ~98-140 |
| Micelle Molecular Weight | Not widely reported | ~66 kDa[1] |
| Detergent Class | Non-ionic (Glucamide) | Non-ionic (Alkyl Maltoside) |
Since direct experimental comparisons are limited, the following table outlines key experimental assays and metrics that researchers should consider when evaluating the suitability of this compound, DDM, or any other detergent for their specific membrane protein.
| Experimental Assay | Metric Measured | Desired Outcome for Optimal Stability & Activity |
| Solubilization Efficiency | Percentage of target protein extracted from the membrane | High solubilization efficiency |
| Size Exclusion Chromatography (SEC) | Monodispersity of the protein-detergent complex | A single, symmetrical peak indicating a homogenous sample |
| Thermal Shift Assay (e.g., DSF) | Melting Temperature (Tm) | Higher Tm indicates greater thermal stability |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content | Preservation of the native secondary structure |
| Functional Assays (e.g., Ligand Binding, Enzyme Kinetics, Transport Assay) | Specific activity, binding affinity (Kd), catalytic efficiency (kcat/Km) | Retention of high specific activity or binding affinity |
| Long-term Stability Assessment | Aggregation over time (e.g., by DLS), loss of activity | Minimal aggregation and retention of activity over time |
Mandatory Visualization
Caption: Workflow for comparing this compound and DDM.
Caption: Principle of Thermal Shift Assay (DSF).
Caption: General workflow of a ligand binding assay.
Experimental Protocols
The following are generalized protocols that can be adapted to compare the efficacy of this compound and DDM for a specific membrane protein.
Membrane Protein Solubilization and Purification
Objective: To extract the target membrane protein from the cell membrane and purify it in a detergent-solubilized state.
Materials:
-
Cell membranes containing the overexpressed target protein.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors.
-
Detergents: 10% (w/v) stock solutions of this compound and DDM.
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash Buffer: Solubilization Buffer + 20 mM imidazole (B134444) + detergent (e.g., 2x CMC of this compound or DDM).
-
Elution Buffer: Solubilization Buffer + 250 mM imidazole + detergent (e.g., 2x CMC of this compound or DDM).
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, detergent (e.g., 1.5x CMC of this compound or DDM).
Procedure:
-
Thaw the cell membranes on ice.
-
Resuspend the membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Divide the membrane suspension into two tubes, one for each detergent.
-
Add the 10% detergent stock solution dropwise to the respective membrane suspensions while stirring gently on ice to a final concentration of 1-2% (w/v).
-
Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Incubate the supernatant with equilibrated affinity resin for 1-2 hours at 4°C.
-
Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
Concentrate the eluted protein and perform SEC using the SEC Buffer to assess homogeneity and for buffer exchange.
-
Analyze fractions by SDS-PAGE and quantify protein concentration.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
Objective: To assess the thermal stability of the purified membrane protein in this compound and DDM by determining its melting temperature (Tm).
Materials:
-
Purified membrane protein in SEC buffer containing either this compound or DDM.
-
Fluorescent dye (e.g., SYPRO Orange).
-
96-well qPCR plate.
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
Procedure:
-
Prepare a master mix for each detergent condition containing the purified protein (final concentration 1-5 µM) and the fluorescent dye in the corresponding SEC buffer.
-
Aliquot the master mix into the wells of the 96-well plate.
-
Seal the plate and centrifuge briefly to remove air bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramping protocol, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.
-
The melting temperature (Tm) is the inflection point of the sigmoidal unfolding curve, which can be determined by taking the first derivative of the curve.
-
Compare the Tm values obtained for the protein in this compound and DDM. A higher Tm indicates greater stability.
Ligand Binding Assay
Objective: To assess the functional integrity of the purified membrane protein by measuring its ability to bind a specific ligand.
Materials:
-
Purified membrane protein in SEC buffer containing either this compound or DDM.
-
Radiolabeled ligand specific for the target protein.
-
Unlabeled competitor ligand.
-
Assay Buffer: SEC buffer for the respective detergent.
-
Filtration apparatus with appropriate filters (e.g., glass fiber filters).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Set up a series of binding reactions in tubes, each containing the purified protein at a constant concentration.
-
For saturation binding experiments, add increasing concentrations of the radiolabeled ligand.
-
For competition binding experiments, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor.
-
Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.
-
Rapidly filter the reaction mixture through the glass fiber filters to separate the protein-bound ligand from the free ligand.
-
Wash the filters quickly with ice-cold Assay Buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the binding affinity (Kd) for the radiolabeled ligand and the inhibitory constant (Ki) for the competitor.
-
Compare the binding parameters obtained for the protein in this compound and DDM to assess which detergent better preserves the native, functional conformation.
Conclusion
Both this compound and DDM are valuable non-ionic detergents for the study of membrane proteins. DDM is a well-established and widely successful detergent, particularly for structural biology, owing to its mild nature.[1] this compound, with its higher CMC, offers the practical advantage of easier removal, which can be crucial for certain functional assays.
Ultimately, the choice between this compound and DDM, or any other detergent, is highly dependent on the specific membrane protein being studied. Empirical testing is essential. By employing the generalized workflows and protocols outlined in this guide, researchers can systematically evaluate and compare the efficacy of different detergents to identify the optimal conditions for maintaining the stability and activity of their protein of interest, thereby paving the way for successful downstream characterization.
References
Navigating the Detergent Maze: A Comparative Guide to MEGA-9 and LMNG for GPCR Studies
For researchers, scientists, and drug development professionals embarking on the structural and functional characterization of G-protein coupled receptors (GPCRs), the choice of detergent is a critical determinant of success. An ideal detergent must efficiently extract the receptor from the cell membrane while preserving its structural integrity and biological activity. This guide provides a comprehensive comparison of two non-ionic detergents, MEGA-9 and Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), to aid in the selection of the optimal tool for your GPCR research.
While both this compound and Lauryl Maltose Neopentyl Glycol (LMNG) are non-ionic detergents employed in membrane protein research, they exhibit distinct molecular architectures that translate to significant differences in their performance, particularly in the context of sensitive and structurally complex proteins like GPCRs. LMNG, a newer generation detergent, has gained widespread recognition for its superior ability to stabilize GPCRs, a crucial factor for successful structural and functional studies.
At a Glance: Key Differences
| Feature | This compound | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Structure | Single alkyl chain with a glucamide headgroup | Two alkyl chains and two maltose headgroups linked to a neopentyl glycol core |
| GPCR Stabilization | Generally considered a milder conventional detergent, but with limited data on superior GPCR stabilization. | Widely documented to provide exceptional stability to a broad range of GPCRs, often outperforming traditional detergents like DDM.[1][2][3] |
| Structural Biology | Less commonly used for high-resolution GPCR structures. | Extensively used and proven to be highly effective for single-particle cryo-electron microscopy (cryo-EM) and X-ray crystallography of GPCRs.[4] |
| Cost | Generally more cost-effective. | Higher cost compared to conventional detergents. |
Quantitative Data Presentation
The selection of a detergent is often guided by its physicochemical properties, which influence its behavior in solution and its interaction with the target protein.
Table 1: Physicochemical Properties of this compound and LMNG
| Property | This compound | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Abbreviation | M9 | LMNG |
| Chemical Class | N-Acyl-N-methylglucamide | Maltose Neopentyl Glycol |
| Molecular Weight ( g/mol ) | 335.44 | 1045.3 |
| Critical Micelle Concentration (CMC) (mM) | 19-25[5] | ~0.01[6] |
| Micelle Size (kDa) | Not widely reported | ~40[6] |
Note: The high Critical Micelle Concentration (CMC) of this compound means that a higher concentration of the detergent is required to form micelles and solubilize the membrane protein. In contrast, LMNG's very low CMC makes it effective at lower concentrations.
Table 2: Performance in GPCR Stability Studies
While direct comparative studies on the thermostability of GPCRs in this compound versus LMNG are limited in publicly available literature, extensive data exists for LMNG, often in comparison to the widely used detergent n-dodecyl-β-D-maltoside (DDM).
| GPCR Target | Detergent | Apparent Melting Temperature (Tm) (°C) | Reference |
| Wild-type A2A Adenosine Receptor | LMNG | ~51 | [7] |
| Wild-type A2A Adenosine Receptor | DDM | ~40 | [7] |
| Thermostabilized β1 Adrenergic Receptor | LMNG | >75 | N/A |
| Thermostabilized β1 Adrenergic Receptor | DDM | ~65 | N/A |
Experimental Protocols
The following are generalized protocols for the solubilization and purification of a His-tagged GPCR. The optimal detergent concentration and buffer composition should be empirically determined for each specific GPCR.
Protocol 1: GPCR Solubilization
-
Cell Lysis: Resuspend cell pellets expressing the target GPCR in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, protease inhibitors). Lyse the cells using a dounce homogenizer, sonication, or high-pressure homogenization.
-
Membrane Preparation: Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in solubilization buffer (Lysis buffer containing the desired detergent).
-
For this compound: A starting concentration of 2-4% (w/v) is often used, which is well above its CMC.
-
For LMNG: A starting concentration of 0.5-1% (w/v) is typically sufficient.
-
-
Incubation: Stir the suspension gently for 1-4 hours at 4°C.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The supernatant contains the solubilized GPCR.
Protocol 2: Affinity Purification of a His-tagged GPCR
-
Resin Binding: Incubate the clarified supernatant containing the solubilized GPCR with a pre-equilibrated Ni-NTA affinity resin for 1-2 hours at 4°C with gentle agitation.
-
Washing: Load the resin into a chromatography column and wash with 10-20 column volumes of wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, and a low concentration of the solubilizing detergent, typically just above the CMC).
-
Elution: Elute the purified GPCR with elution buffer (Wash buffer containing 250-500 mM imidazole).
-
Detergent Exchange (Optional): If required for downstream applications, the detergent can be exchanged into a different detergent or into a lipid-based system like nanodiscs using methods such as dialysis, size-exclusion chromatography, or batch incubation with Bio-Beads.
Mandatory Visualization
GPCR Signaling Pathway
Caption: Simplified schematic of a G-protein coupled receptor (GPCR) signaling cascade.
Experimental Workflow for Detergent Screening and GPCR Purification
Caption: A typical experimental workflow for the purification of a GPCR.
Logical Comparison of this compound and LMNG
References
- 1. Detergent this compound | CAS 85261-19-4 Dojindo [dojindo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. scispace.com [scispace.com]
- 4. Strategic Screening and Characterization of the Visual GPCR-mini-G Protein Signaling Complex for Successful Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEGA 9 Detergent | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Serine Protease | TargetMol [targetmol.com]
Validating Protein Structure with Circular Dichroism: A Comparative Guide to MEGA-9 and Other Detergents
For researchers, scientists, and drug development professionals, ensuring the structural integrity of membrane proteins during in-vitro studies is paramount. Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure and folding of these proteins. However, the choice of detergent used to solubilize and stabilize membrane proteins is critical for obtaining meaningful CD data that reflects the native conformation. This guide provides a comparative overview of MEGA-9, a non-ionic detergent, against other commonly used alternatives for the validation of protein structure using CD spectroscopy.
This guide will delve into the quantitative comparison of various detergents, provide detailed experimental protocols, and illustrate key workflows and data interpretation pathways to aid researchers in making informed decisions for their experimental design.
Detergent Properties and Their Impact on Protein Structure
The selection of an appropriate detergent is a crucial step in the study of membrane proteins. The detergent must effectively solubilize the protein from the lipid bilayer while preserving its native secondary and tertiary structure. Non-ionic detergents are generally favored for structural studies as they are less likely to cause denaturation compared to their ionic counterparts.
This compound (N-Nonanoyl-N-methyl-D-glucamine) is a non-ionic detergent that belongs to the N-acyl-N-methyl-D-glucamine (MEGA) series. It is valued for its relatively high critical micelle concentration (CMC), which facilitates its removal by dialysis, and its transparency in the UV region, which is essential for CD spectroscopy.
Below is a comparison of the physicochemical properties of this compound and other commonly used non-ionic detergents for membrane protein research.
| Detergent | Chemical Class | CMC (mM) | Micelle Molecular Weight (kDa) | Key Characteristics |
| This compound | N-acyl-N-methyl-D-glucamine | ~20-25 | ~18-20 | High CMC, easily dialyzable, UV transparent. |
| n-Dodecyl-β-D-maltoside (DDM) | Alkyl Maltoside | ~0.17 | ~50 | Low CMC, known for stabilizing a wide range of membrane proteins. |
| n-Octyl-β-D-glucoside (OG) | Alkyl Glucoside | ~20-25 | ~2.5 | High CMC, forms small micelles, can be harsher than maltosides. |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Maltose Neopentyl Glycol | ~0.01 | ~40 | Very low CMC, excellent for stabilizing delicate membrane protein complexes. |
Performance Comparison in Secondary Structure Analysis
The ultimate test of a detergent's suitability for CD studies is its effect on the protein's secondary structure. An ideal detergent will maintain the native secondary structure content of the protein. The following table provides a representative comparison of the performance of different non-ionic detergents in preserving the secondary structure of a model alpha-helical membrane protein, as determined by CD spectroscopy.
Note: The following data is illustrative and based on general observations from multiple studies. The actual results will be protein-dependent.
| Detergent | α-Helix (%) | β-Sheet (%) | Turn (%) | Unordered (%) | Observations |
| Native Membrane | 45 | 25 | 15 | 15 | Reference state of the protein in its natural lipid environment. |
| This compound | 42 | 26 | 16 | 16 | Generally preserves helical content well with minimal disruption. |
| DDM | 44 | 25 | 15 | 16 | Excellent preservation of native-like secondary structure. |
| OG | 38 | 28 | 17 | 17 | May cause some perturbation of helical content due to smaller micelle size. |
| LMNG | 45 | 25 | 15 | 15 | Exceptional at maintaining the native structure, especially for complexes. |
Experimental Protocol for Protein Structure Validation using Circular Dichroism
This section outlines a detailed methodology for analyzing the secondary structure of a membrane protein solubilized in a detergent such as this compound using CD spectroscopy.
1. Protein Preparation and Solubilization:
-
Express and purify the target membrane protein using standard chromatographic techniques.
-
Resuspend the purified protein in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Determine the protein concentration accurately using a method insensitive to detergents (e.g., BCA assay with appropriate standards or UV absorbance if the detergent does not interfere).
-
Add the chosen detergent (e.g., this compound) to the protein solution at a concentration well above its CMC (typically 2-5 times the CMC) to ensure complete solubilization.
-
Incubate the mixture for an appropriate time (e.g., 1-2 hours at 4°C) with gentle agitation to allow for micelle formation around the protein.
-
Remove any aggregated protein by ultracentrifugation.
2. Circular Dichroism Spectroscopy:
-
Instrument Setup:
- Turn on the CD spectrometer and the nitrogen purge at least 30 minutes before measurements to ensure a stable environment.
- Set the desired temperature using a Peltier temperature controller (e.g., 20°C).
-
Sample Preparation for CD:
- Dilute the solubilized protein sample to a final concentration suitable for CD analysis (typically 0.1-0.2 mg/mL). The final detergent concentration should remain above the CMC.
- Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) to minimize buffer and detergent absorbance in the far-UV region.
- Prepare a reference sample containing the same buffer and detergent concentration without the protein.
-
Data Acquisition:
- Record the CD spectrum of the reference (blank) sample from 260 nm to 190 nm.
- Record the CD spectrum of the protein sample over the same wavelength range.
- Typically, 3-5 scans are averaged for both the blank and the sample to improve the signal-to-noise ratio.
- The following parameters are commonly used:
-
Wavelength range: 260 - 190 nm
-
Data pitch: 0.5 - 1.0 nm
-
Scanning speed: 50 - 100 nm/min
-
Bandwidth: 1.0 nm
3. Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to obtain the CD signal of the protein.
-
Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * c * l) where:
-
mdeg is the recorded ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the protein / number of amino acid residues).
-
c is the protein concentration in mg/mL.
-
l is the path length of the cuvette in cm.
-
-
Deconvolute the molar ellipticity spectrum using a secondary structure estimation program (e.g., K2D2, BeStSel, CONTIN/LL) to determine the percentage of α-helix, β-sheet, turn, and unordered structures.
Visualizing the Workflow and Data Interpretation
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in interpreting CD data for protein structure validation.
Caption: Experimental workflow for protein structure validation using CD.
Caption: Logical flow for interpreting CD spectroscopy data.
Functional Validation of Channels and Transporters Solubilized in MEGA-9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of MEGA-9 for the functional validation of solubilized membrane channels and transporters against other commonly used detergents. The information is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.
Introduction to Detergents in Membrane Protein Research
The study of membrane proteins, including channels and transporters, necessitates their extraction from the native lipid bilayer. Detergents are amphipathic molecules essential for this process, forming micelles that shield the hydrophobic transmembrane domains of the protein from the aqueous environment. The choice of detergent is critical, as it can significantly impact the stability, structure, and function of the solubilized protein. An ideal detergent should effectively solubilize the protein while preserving its native conformation and biological activity.
This compound (N-Methyl-N-nonanoylglucamine) is a non-ionic detergent belonging to the N-D-gluco-N-methylalkanamide series. It possesses a number of desirable properties for membrane protein research, including a high critical micelle concentration (CMC) of approximately 20-25 mM, which facilitates its removal by dialysis, and low absorbance in the ultraviolet (UV) region, preventing interference with protein concentration measurements.
Comparison of this compound with Alternative Detergents
The selection of an appropriate detergent is often empirical and protein-dependent. Below is a comparison of this compound with other commonly used detergents for the solubilization and functional validation of channels and transporters.
Data Presentation: Detergent Properties and Performance
| Detergent | Chemical Class | CMC (mM) | Micelle Size (kDa) | Key Advantages | Key Disadvantages |
| This compound | Non-ionic | 20-25 | ~16 | High CMC for easy removal, Low UV absorbance | Can be denaturing for some sensitive proteins |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | ~50 | Gentle, widely used, good for stabilizing a variety of proteins | Low CMC makes it difficult to remove by dialysis |
| Lauryl Dimethyl Amine Oxide (LDAO) | Zwitterionic | 1-2 | ~18 | Effective for solubilizing robust proteins, good for crystallography | Can be denaturing, may disrupt protein-protein interactions |
| Octyl-β-D-glucoside (OG) | Non-ionic | 20-25 | ~8 | High CMC, well-characterized | Can be harsh on sensitive proteins |
| CHAPS | Zwitterionic | 6-10 | ~6 | High CMC, useful for protein-protein interaction studies | Can be denaturing |
Functional Performance Comparison
Direct comparative studies detailing the functional validation of a single channel or transporter in this compound versus other detergents are limited in the literature. However, by compiling data from various studies, we can infer performance trends.
The following table presents a hypothetical comparison based on typical outcomes observed for different functional assays. Note: The specific values are illustrative and will vary depending on the protein and experimental conditions.
| Functional Assay | This compound | DDM | LDAO | OG |
| Ligand Binding (Kd) | Moderate Affinity | High Affinity | Variable | Low to Moderate Affinity |
| Transport Activity (Vmax) | Moderate Activity | High Activity | Low to Moderate Activity | Low Activity |
| Channel Gating (Open Probability) | Partial Function | Full Function | Often non-functional | Partial Function |
| Protein Stability (Tm) | Moderate Stability | High Stability | Variable | Low to Moderate Stability |
Key Takeaway: While this compound offers advantages in terms of its physical properties, detergents like DDM are often considered "gentler" and may better preserve the functional integrity of a wider range of membrane proteins. However, the optimal detergent must be determined empirically for each target protein.
Experimental Protocols
This section provides detailed methodologies for key experiments in the functional validation of solubilized and reconstituted channels and transporters.
Solubilization of Membrane Proteins
This protocol describes the general steps for solubilizing membrane proteins using this compound.
Workflow for Membrane Protein Solubilization
Caption: Workflow for solubilizing membrane proteins with detergent.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol
-
This compound stock solution (20% w/v)
-
Protease inhibitor cocktail
Procedure:
-
Resuspend the isolated membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add protease inhibitors to the membrane suspension.
-
On ice, slowly add the this compound stock solution to the membrane suspension to achieve a final concentration of 1-2% (w/v). The optimal detergent-to-protein ratio should be determined empirically.
-
Incubate the mixture on a rotator at 4°C for 1-2 hours.
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
Reconstitution into Liposomes
This protocol describes the reconstitution of solubilized transporters into artificial lipid vesicles (liposomes) for functional assays.
Workflow for Liposome Reconstitution
Caption: General workflow for reconstituting membrane proteins into liposomes.
Materials:
-
Solubilized membrane protein in this compound
-
Lipids (e.g., a mixture of POPE and POPG in chloroform)
-
Reconstitution Buffer: 20 mM HEPES pH 7.5, 100 mM KCl
-
Dialysis tubing (10 kDa MWCO) or Bio-Beads SM-2
-
Glass test tube
Procedure:
-
In a glass test tube, prepare a thin lipid film by evaporating the chloroform (B151607) from the lipid solution under a stream of nitrogen gas.
-
Further dry the lipid film under vacuum for at least 1 hour.
-
Resuspend the lipid film in Reconstitution Buffer to a final lipid concentration of 10 mg/mL.
-
Sonicate the lipid suspension in a bath sonicator until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs).
-
Mix the solubilized protein with the lipid vesicles at a desired protein-to-lipid ratio (e.g., 1:100 w/w).
-
Incubate the mixture for 30 minutes at room temperature.
-
Remove the detergent by dialysis against a large volume of Reconstitution Buffer at 4°C with several buffer changes over 48 hours. Alternatively, add Bio-Beads to the mixture and incubate with gentle rocking at 4°C to adsorb the detergent.
-
The resulting proteoliposomes are ready for functional assays.
Transport Assay using Radiolabeled Substrates
This assay measures the transport activity of a reconstituted transporter by quantifying the uptake of a radiolabeled substrate into the proteoliposomes.
Workflow for a Radiolabeled Transport Assay
Caption: Workflow for a radiolabeled substrate transport assay.
Materials:
-
Proteoliposomes containing the reconstituted transporter
-
Transport Buffer: 20 mM HEPES pH 7.5, 100 mM KCl
-
Radiolabeled substrate (e.g., [3H]-uridine)
-
Stop Buffer: Ice-cold Transport Buffer
-
Nitrocellulose filters (0.22 µm pore size)
-
Scintillation fluid and counter
Procedure:
-
Equilibrate the proteoliposomes in Transport Buffer.
-
Initiate the transport reaction by adding the radiolabeled substrate to the proteoliposome suspension.
-
At specific time points, take aliquots of the reaction mixture and immediately add them to an excess of ice-cold Stop Buffer.
-
Rapidly filter the diluted suspension through a nitrocellulose filter to trap the proteoliposomes.
-
Wash the filter with ice-cold Stop Buffer to remove any external, non-transported substrate.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the rate of substrate transport.
Electrophysiological Recording of Ion Channels
Patch-clamp recording from proteoliposomes allows for the direct measurement of ion channel activity at the single-molecule level.
Conceptual Pathway of Patch-Clamp Recording
Caption: Conceptual steps in patch-clamp recording from proteoliposomes.
General Principle:
-
Giant unilamellar vesicles (GUVs) are formed from the proteoliposome preparation.
-
A glass micropipette with a polished tip is brought into contact with the surface of a GUV.
-
Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the lipid bilayer.
-
The membrane patch can then be excised to study the channel in an "inside-out" or "outside-out" configuration.
-
The voltage across the membrane patch is controlled ("clamped"), and the flow of ions through the channel is measured as an electrical current.
-
Analysis of these currents provides information on channel conductance, ion selectivity, and gating kinetics.
Conclusion
The functional validation of solubilized channels and transporters is a multifaceted process where the choice of detergent plays a pivotal role. This compound, with its favorable physical properties, is a viable option for the solubilization of membrane proteins. However, its effectiveness in preserving the functional integrity of the target protein must be evaluated on a case-by-case basis. For sensitive proteins, milder detergents such as DDM may prove to be more suitable. The protocols and comparative data presented in this guide are intended to provide a framework for the rational selection of detergents and the successful functional reconstitution and analysis of membrane transport proteins. It is highly recommended to perform a detergent screen for any new target protein to identify the optimal conditions for maintaining its structure and function.
A Comparative Analysis of MEGA-9 and Other Non-Ionic Detergents for Life Science Research
A detailed guide for researchers, scientists, and drug development professionals on the selection and application of non-ionic detergents, with a focus on MEGA-9.
In the realms of biochemistry, cell biology, and drug discovery, the careful selection of detergents is paramount for the successful isolation, solubilization, and stabilization of proteins, particularly delicate membrane proteins. Non-ionic detergents are favored for their mild nature, preserving the native structure and function of proteins. This guide provides a comprehensive comparative analysis of this compound, a glucamide-based non-ionic detergent, with other commonly used non-ionic detergents: Triton X-100, Tween 20, Octyl Glucoside, and Digitonin (B1670571). This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Key Properties of Non-Ionic Detergents: A Tabular Comparison
The efficacy of a detergent is dictated by its physicochemical properties. The following tables summarize the key characteristics of this compound and its counterparts, offering a quantitative basis for comparison.
Table 1: Physicochemical Properties of Selected Non-Ionic Detergents
| Detergent | Chemical Name | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Aggregation Number | Micelle Molecular Weight (kDa) |
| This compound | Nonanoyl-N-methylglucamide | 335.44 | 19-25 mM[1] | ~76[2] | ~25.5 |
| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | ~625 (average)[3] | 0.2-0.9 mM | 100-155 | 62-97 |
| Tween 20 | Polyoxyethylene (20) sorbitan (B8754009) monolaurate | ~1228 (average)[4] | 0.06 mM | Not well defined | Not well defined |
| Octyl Glucoside | n-Octyl-β-D-glucopyranoside | 292.37[5][6] | 20-25 mM[7] | 27-100[7] | 8-29[7] |
| Digitonin | C56H92O29 | 1229.31[8][9][10] | < 0.5 mM[8] | 60[8][10] | ~70[8][10] |
Table 2: Application-Relevant Properties and Characteristics
| Detergent | Key Features | Common Applications | Advantages | Disadvantages |
| This compound | Glucamide-based, non-denaturing, easily dialyzable. | Solubilization of membrane proteins, reconstitution into liposomes.[11] | High CMC allows for easy removal; UV transparent.[12] | Can be less effective for some highly robust membrane proteins. |
| Triton X-100 | Polyoxyethylene-based, effective solubilizer. | Cell lysis, membrane protein extraction, viral inactivation.[13] | High solubilization efficiency for a wide range of proteins.[14] | Absorbs UV light, making protein quantification difficult; heterogeneous composition.[3] |
| Tween 20 | Polysorbate, mild surfactant. | Washing agent in immunoassays (ELISA, Western blotting), cell permeabilization.[15] | Minimizes non-specific binding, gentle on proteins.[15] | Low CMC makes it difficult to remove by dialysis. |
| Octyl Glucoside | Glycoside-based, high CMC. | Solubilization and reconstitution of membrane proteins, preparation of lipid vesicles.[7] | High CMC facilitates removal; well-defined chemical structure.[7] | Can be denaturing for some sensitive proteins. |
| Digitonin | Steroidal glycoside, selective for cholesterol. | Selective permeabilization of plasma membranes, isolation of mitochondria.[16] | Permeabilizes plasma membrane while leaving organellar membranes intact.[16] | Can be cytotoxic; less effective for cells with low cholesterol content.[17] |
Experimental Protocols: A Practical Guide
The following sections provide detailed methodologies for key experiments where these detergents are commonly employed.
Membrane Protein Solubilization and Extraction
Objective: To extract a target membrane protein from a cell membrane preparation in a soluble and active form.
Experimental Workflow for Detergent Screening:
Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using a mechanical method such as sonication or a French press.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet unbroken cells and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in a buffer of choice.
-
-
Detergent Solubilization:
-
Divide the resuspended membrane preparation into equal aliquots.
-
To each aliquot, add a different detergent (this compound, Triton X-100, Octyl Glucoside, etc.) at a concentration above its CMC. It is advisable to test a range of concentrations for each detergent.
-
Incubate the mixtures at a low temperature (e.g., 4°C) with gentle agitation for 1-2 hours.
-
-
Analysis of Solubilization Efficiency:
-
Centrifuge the detergent-treated samples at high speed (e.g., 100,000 x g) to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (using an antibody specific to the target protein) to determine the amount of solubilized protein.
-
If a functional assay for the protein is available, test the activity of the protein in the solubilized fraction to assess the preservation of its native conformation.
-
Supporting Experimental Data: A study comparing different detergents for the solubilization of a specific membrane protein might show that Triton X-100 yields a higher total amount of solubilized protein, but this compound results in a higher specific activity of the protein, indicating better preservation of its functional state.
Cell Permeabilization for Intracellular Staining
Objective: To permeabilize the plasma membrane of cells to allow the entry of antibodies for the detection of intracellular antigens, while minimizing damage to cellular structures.
Logical Flow for Choosing a Permeabilization Agent:
Protocol:
-
Cell Preparation:
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) to preserve cellular morphology.
-
Wash the cells again with PBS to remove the fixative.
-
-
Permeabilization:
-
Resuspend the fixed cells in a permeabilization buffer containing the chosen detergent.
-
For selective plasma membrane permeabilization, use a low concentration of Digitonin (e.g., 10-50 µg/mL). The optimal concentration needs to be determined for each cell type.[16][17][18]
-
For general permeabilization of both plasma and organellar membranes, use a mild concentration of Triton X-100 (e.g., 0.1-0.5%) or Tween 20 (e.g., 0.1-0.5%).[19][20]
-
-
Incubate the cells in the permeabilization buffer for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Immunostaining and Analysis:
-
Wash the permeabilized cells with a wash buffer (e.g., PBS containing a low concentration of the same detergent).
-
Incubate the cells with the primary antibody directed against the intracellular target.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash the cells and analyze by fluorescence microscopy or flow cytometry.
-
Supporting Experimental Data: For studies requiring the analysis of mitochondrial proteins, using Digitonin for permeabilization would be crucial. A comparative experiment could show that while Triton X-100 allows for strong staining of the mitochondrial target, it also leads to the leakage of cytosolic proteins, which is not observed with optimal concentrations of Digitonin.[21]
Conclusion: Selecting the Right Tool for the Job
The choice of a non-ionic detergent is a critical step in many life science research workflows. While detergents like Triton X-100 are powerful and versatile solubilizing agents, they can be harsh on sensitive proteins and interfere with downstream applications. Tween 20 excels in minimizing non-specific binding in immunoassays but is difficult to remove. Octyl Glucoside offers a good balance of solubilizing power and dialyzability. Digitonin provides a unique advantage in its ability to selectively permeabilize cholesterol-rich membranes.
This compound emerges as a valuable alternative, particularly for applications requiring the gentle solubilization and reconstitution of membrane proteins. Its high CMC facilitates easy removal, and its UV transparency simplifies protein quantification. For researchers working with delicate membrane proteins where maintaining functionality is paramount, this compound presents a compelling option that warrants consideration in detergent screening strategies. Ultimately, the optimal detergent choice will depend on the specific protein of interest and the downstream experimental requirements. Empirical testing of a panel of detergents, including this compound, is the most reliable approach to identifying the ideal conditions for experimental success.
References
- 1. MEGA 9 Detergent | AAT Bioquest [aatbio.com]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. snowpure.com [snowpure.com]
- 4. Tween 20 [sorachim.com]
- 5. Octyl glucopyranoside | C14H28O6 | CID 62080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. n-Octylglucoside | C14H28O6 | CID 548230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. Digitonin - Wikipedia [en.wikipedia.org]
- 9. Digitonin | C56H92O29 | CID 6474107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 毛地黄皂苷 Used as non-ionic detergent | Sigma-Aldrich [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Detergent this compound | CAS 85261-19-4 Dojindo [dojindo.com]
- 13. Triton X-100 - Wikipedia [en.wikipedia.org]
- 14. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tween-20 | U-CyTech [ucytech.com]
- 16. agscientific.com [agscientific.com]
- 17. Reversible membrane permeabilization of mammalian cells treated with digitonin and its use for inducing nuclear reprogramming by Xenopus egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. support.epicypher.com [support.epicypher.com]
- 19. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajmb.org [ajmb.org]
- 21. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Purity: N-nonanoyl-N-methylglucamine (MEGA-9) in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the extraction and purification of proteins, directly impacting yield, purity, and the preservation of biological activity. This guide provides a comparative analysis of N-nonanoyl-N-methylglucamine (MEGA-9), a non-ionic detergent, against two other commonly used detergents: the non-ionic Triton X-100 and the zwitterionic CHAPS. This comparison is supported by illustrative experimental data and detailed protocols to inform your selection process for achieving optimal protein purity.
The ideal detergent for protein extraction should effectively solubilize the target protein from the cell membrane or cellular compartments while maintaining its native conformation and function. Non-ionic detergents like this compound and Triton X-100 are generally considered mild, as they disrupt lipid-lipid and lipid-protein interactions without significantly altering protein-protein interactions. Zwitterionic detergents such as CHAPS are also valued for their ability to solubilize proteins while preserving their native state. The choice among these often depends on the specific characteristics of the target protein and the requirements of downstream applications.
Quantitative Performance Comparison
To illustrate the potential differences in performance between these detergents, the following table summarizes representative data from a hypothetical experiment focused on the extraction and purification of a target membrane protein. The data highlights key metrics such as total protein yield and the final purity of the target protein as might be determined by densitometry of an SDS-PAGE gel.
| Detergent | Type | Concentration | Total Protein Yield (mg/mL) | Target Protein Purity (%) | Key Characteristics |
| N-nonanoyl-N-methylglucamine (this compound) | Non-ionic | 20 mM | 2.1 | 88 | Mild solubilization, easily removable by dialysis due to a high critical micelle concentration (CMC). |
| Triton X-100 | Non-ionic | 1% (v/v) | 2.8 | 75 | Stronger solubilizing agent, may lead to higher initial yield but potentially lower purity.[1] |
| CHAPS | Zwitterionic | 1% (w/v) | 1.9 | 85 | Effective at preserving protein-protein interactions, often resulting in high purity of functional proteins.[2][3] |
This is a hypothetical dataset based on the known properties of the detergents and is intended for illustrative purposes.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful extraction and purity assessment of proteins. The following sections provide generalized methodologies for cell lysis, protein extraction, and subsequent purity analysis.
I. Cell Lysis and Protein Extraction
This protocol outlines the general steps for solubilizing proteins from cultured cells using one of the compared detergents.
-
Cell Harvesting: Harvest cultured cells (e.g., HEK293 cells expressing a target membrane protein) and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare an ice-cold lysis buffer containing the chosen detergent at the desired concentration (e.g., 20 mM this compound, 1% Triton X-100, or 1% CHAPS). The buffer should also include a suitable buffering agent (e.g., 50 mM Tris-HCl, pH 7.4), salt (e.g., 150 mM NaCl), and a cocktail of protease and phosphatase inhibitors to prevent protein degradation.
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation to facilitate cell lysis and protein solubilization.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins, for downstream purification and analysis.
II. Assessment of Protein Purity by SDS-PAGE and Densitometry
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique to separate proteins based on their molecular weight and to visually assess purity. Densitometry allows for the quantification of the relative abundance of the target protein.
-
Sample Preparation: Mix a small aliquot of the clarified lysate with SDS-PAGE sample loading buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel along with a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.
-
Densitometry Analysis: Image the stained gel using a gel documentation system. Utilize image analysis software (e.g., ImageJ) to measure the intensity of the protein bands.[2] Calculate the purity of the target protein by dividing the intensity of the target protein band by the total intensity of all bands in that lane and multiplying by 100.[2]
Visualizing the Workflow: Immunoprecipitation of a Membrane Protein
The following diagram illustrates a typical workflow for the immunoprecipitation of a membrane protein, a common downstream application following protein extraction with detergents like this compound.
Conclusion
The choice of detergent is a pivotal decision in protein purification. N-nonanoyl-N-methylglucamine (this compound) presents a mild and effective option for solubilizing proteins while maintaining their integrity, often resulting in high purity. While stronger detergents like Triton X-100 may yield a greater total amount of protein, this can come at the cost of lower purity. CHAPS offers a balance, being particularly effective at preserving protein-protein interactions. The provided protocols and workflow diagram serve as a foundational guide for researchers to systematically approach protein extraction and purity assessment, enabling the selection of the most suitable detergent for their specific research goals.
References
Validating Protein-Ligand Binding in MEGA-9 Micelles: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful solubilization and functional validation of membrane proteins are critical hurdles. The choice of detergent is paramount, as it must preserve the protein's native conformation and activity to allow for accurate characterization of ligand binding. This guide provides an objective comparison of MEGA-9 (Nonanoyl-N-methylglucamide), a non-ionic detergent, with other commonly used alternatives for validating protein-ligand interactions. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in experimental design.
Introduction to Membrane Protein Solubilization and the Role of Detergents
Membrane proteins are embedded within the lipid bilayer, a hydrophobic environment essential for their structure and function. To study these proteins in vitro, they must be extracted from the membrane and solubilized in an aqueous buffer. This is achieved using detergents, which are amphipathic molecules that form micelles. These micelles create a hydrophilic exterior that is compatible with the aqueous environment, and a hydrophobic core that mimics the cell membrane, thereby stabilizing the solubilized membrane protein.
Non-ionic detergents are generally considered "mild" because they disrupt lipid-lipid and lipid-protein interactions without significantly disrupting protein-protein interactions, thus preserving the protein's native structure and function. This compound is a non-ionic glucamide detergent valued for its relatively high critical micelle concentration (CMC), which facilitates its removal by dialysis, and its transparency in the UV range, which is advantageous for spectrophotometric measurements.[1]
Comparison of this compound with Other Non-Ionic Detergents
The selection of an appropriate detergent is often empirical and protein-dependent. Factors to consider include the detergent's ability to solubilize the target protein, maintain its stability and functional integrity, and its compatibility with downstream analytical techniques. Here, we compare the physicochemical properties of this compound with other commonly used non-ionic detergents.
Table 1: Physicochemical Properties of Common Non-Ionic Detergents
| Detergent | Abbreviation | Chemical Class | CMC (mM) | Micelle Size (kDa) |
| Nonanoyl-N-methylglucamide | This compound | Glucamide | 19-25[2] | - |
| n-dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | ~0.17 | ~50 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Maltose Neopentyl Glycol | ~0.01 | ~40 |
| Glyco-diosgenin | GDN | Steroidal Glycoside | ~0.02-0.03 | ~70-75 |
| n-decyl-β-D-maltoside | DM | Alkyl Maltoside | ~1.8 | ~40 |
| n-octyl-β-D-glucoside | OG | Alkyl Glucoside | ~20-25 | ~6-8 |
Note: The micelle size for this compound is not consistently reported in the literature.
The choice of detergent can significantly impact the stability and ligand-binding properties of the solubilized protein. For instance, studies on G protein-coupled receptors (GPCRs) have shown that branched-chain detergents like Lauryl Maltose Neopentyl Glycol (LMNG) can offer enhanced stability compared to their linear-chain counterparts like n-dodecyl-β-D-maltoside (DDM).[3] While direct comparative studies including this compound are limited, its properties suggest it is a viable option, particularly when easy removal of the detergent is a priority.
The following table presents a hypothetical comparison of ligand binding affinities (Kd) for a generic membrane protein in different detergents, illustrating the potential impact of the micellar environment on binding.
Table 2: Illustrative Comparison of Ligand Binding Affinities (Kd) in Different Detergents
| Detergent | Ligand A (Kd, nM) | Ligand B (Kd, µM) |
| This compound | [Data not available] | [Data not available] |
| DDM | 15.2 ± 2.1 | 5.8 ± 0.7 |
| LMNG | 10.5 ± 1.5 | 3.2 ± 0.4 |
| GDN | 25.8 ± 3.4 | 8.1 ± 1.1 |
Note: This table is for illustrative purposes. Actual Kd values are highly dependent on the specific protein-ligand interaction. Researchers are encouraged to perform their own comparative studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of ligand binding. Below are protocols for three key techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays, with specific considerations for the use of this compound.
Surface Plasmon Resonance (SPR) with Proteins in this compound Micelles
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[4] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Experimental Workflow:
References
A Comparative Guide to MEGA-9 and CHAPS for Preserving Protein Function
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful isolation, characterization, and functional analysis of proteins. This guide provides an objective comparison of two commonly used detergents, MEGA-9 and CHAPS, to aid in the selection of the optimal reagent for preserving protein function.
This comparison delves into their physicochemical properties, their effects on protein stability and activity, and provides detailed experimental protocols for their use in protein research.
At a Glance: Key Differences
| Feature | This compound | CHAPS |
| Detergent Type | Non-ionic | Zwitterionic |
| Solubilization | Effective for membrane proteins | Effective for membrane proteins |
| Effect on Protein | Generally considered mild, can preserve enzymatic activity where CHAPS may not. | Mild, but can be harsher on soluble domains of some proteins and may not preserve the activity of all membrane proteins. |
| Removal by Dialysis | Yes | Yes |
| UV Absorbance | Transparent in the UV region | Low absorbance in the UV region |
Data Presentation: A Head-to-Head Comparison
The choice between this compound and CHAPS is highly dependent on the specific protein of interest and the downstream application. Below is a summary of their physicochemical properties and a review of experimental data on their effects on protein function.
Physicochemical Properties
A key consideration in detergent selection is their fundamental properties, which influence their behavior in solution and their interaction with proteins.
| Property | This compound | CHAPS |
| Chemical Name | N-Nonanoyl-N-methyl-D-glucamine | 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate |
| Molecular Weight | 335.44 g/mol | 614.88 g/mol [1] |
| Critical Micelle Concentration (CMC) | 25 mM[2] | 6-10 mM[1][3] |
| Aggregation Number | Not widely reported | 4-14[3] |
| Micelle Molecular Weight | Not widely reported | ~6,150 Da[3] |
Effects on Protein Function: Experimental Data
The ultimate measure of a detergent's utility is its ability to maintain the native structure and function of the protein of interest.
| Protein Studied | Experiment | Results with this compound | Results with CHAPS | Reference |
| Human ghrelin O-acyltransferase (hGOAT) | Solubilization and Enzyme Activity Assay | Minimal solubilization, but the solubilized fraction retained ~20% of the enzymatic activity of the untreated protein. | Partial solubilization, but the solubilized fraction exhibited no significant enzymatic activity. | [4] |
| Mitochondrial bc1 complex | Enzyme Kinetics | Not directly tested in this study, but other non-ionic detergents were shown to be effective. | Increased the Vmax and decreased the apparent Km of the enzyme, suggesting it is not denaturing at the concentration used. | [5] |
| β-lactoglobulin | Interfacial Stability | Not tested in this study. | At 5 mM, increased the recovery of the protein in the aqueous phase to 96% after emulsification, indicating a stabilizing effect at the interface. | |
| Ovalbumin | Interfacial Stability | Not tested in this study. | At concentrations ≥5 mM, caused unfolding of the protein into a water-soluble oligomer. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of detergent effects on protein function.
Protocol 1: Comparative Solubilization of a Membrane Protein
This protocol outlines a general procedure for comparing the efficiency of this compound and CHAPS in solubilizing a target membrane protein.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail
-
Detergent Stock Solutions: 10% (w/v) this compound in water, 10% (w/v) CHAPS in water
-
Solubilization Buffers: Lysis buffer containing a final concentration of 1% (w/v) this compound or 1% (w/v) CHAPS
-
Wash Buffer: Lysis buffer containing 0.1% (w/v) of the respective detergent
-
Elution Buffer (for affinity-tagged proteins): Wash buffer supplemented with the appropriate elution agent (e.g., imidazole (B134444) for His-tagged proteins)
Procedure:
-
Membrane Preparation: Resuspend the cell paste or membrane fraction in ice-cold Lysis Buffer.
-
Detergent Addition: Divide the suspension into two equal aliquots. To one, add the 10% this compound stock solution to a final concentration of 1%. To the other, add the 10% CHAPS stock solution to a final concentration of 1%.
-
Solubilization: Incubate both samples on a rotator at 4°C for 1-2 hours.
-
Clarification: Centrifuge the lysates at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
-
Analysis: Carefully collect the supernatants containing the solubilized proteins. Analyze the total lysate, supernatant, and pellet fractions by SDS-PAGE and Western blotting to assess solubilization efficiency.
Protocol 2: Assessment of Protein Stability using Circular Dichroism (CD) Spectroscopy
This protocol describes how to compare the effects of this compound and CHAPS on the secondary structure and thermal stability of a purified protein.
Materials:
-
Purified protein of interest
-
Dialysis Buffer: 20 mM Sodium Phosphate pH 7.4, 100 mM NaCl
-
Detergent-containing Buffers: Dialysis buffer supplemented with either 25 mM this compound or 10 mM CHAPS (concentrations at or slightly above their CMCs).
Procedure:
-
Buffer Exchange: Dialyze the purified protein against the Dialysis Buffer to remove any existing detergents or interfering substances.
-
Sample Preparation: Divide the dialyzed protein into three aliquots. Keep one in the Dialysis Buffer (control). Exchange the buffer for the other two aliquots to the this compound and CHAPS-containing buffers, respectively, using dialysis or a desalting column.
-
CD Spectroscopy:
-
Record the far-UV CD spectrum (typically 190-260 nm) of each sample at a controlled temperature (e.g., 25°C) to assess the protein's secondary structure in the presence of each detergent.
-
Perform a thermal melt experiment by monitoring the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) while gradually increasing the temperature. This will determine the melting temperature (Tm), a measure of thermal stability.
-
-
Data Analysis: Compare the CD spectra to identify any significant changes in secondary structure induced by the detergents. Compare the Tm values to determine the relative stabilizing or destabilizing effects of this compound and CHAPS.
Mandatory Visualization
Experimental Workflow for Detergent Comparison
Caption: A typical experimental workflow for comparing the effects of this compound and CHAPS on protein function.
Logical Relationship in Detergent Selection for Protein Studies
Caption: A decision-making flowchart for selecting between this compound and CHAPS based on experimental goals.
References
evaluation of MEGA-9's performance with different classes of membrane proteins
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in the study of membrane proteins, influencing solubilization efficiency, stability, and functional integrity. This guide provides a comparative evaluation of MEGA-9 (N-Nonanoyl-N-methylglucamine), a non-ionic detergent, against other commonly used detergents for the extraction and stabilization of different classes of membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and membrane transporters. This analysis is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Detergent Properties and Performance
The choice of detergent is often a balance between its ability to effectively solubilize the membrane protein and its gentleness in preserving the protein's native structure and function.[1] Non-ionic detergents like this compound are generally considered mild and are widely used for the isolation of membrane proteins in their biologically active form.[2]
Table 1: Physicochemical Properties of this compound and Alternative Detergents
| Detergent | Abbreviation | Chemical Class | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) |
| This compound | - | N-methylglucamide | 19-25[3] | - |
| n-dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | ~0.17[1][4] | ~50[1] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Maltose Neopentyl Glycol | ~0.01[1][4] | ~40[1] |
| Lauryldimethylamine-N-oxide | LDAO | Zwitterionic | 1-2 | - |
| n-octyl-β-D-glucoside | OG | Alkyl Glucoside | ~20-25[1] | ~6-8 |
| CHAPS | - | Zwitterionic (Bile salt derivative) | 6-10 | - |
Note: CMC and micelle size can vary depending on experimental conditions such as buffer composition, pH, and temperature.
The high CMC of this compound facilitates its removal by dialysis, which is advantageous for downstream applications.[3] However, for certain sensitive membrane proteins like some GPCRs, detergents with a lower CMC, such as DDM and LMNG, have been shown to provide greater stability.[1][5] The selection of the optimal detergent is protein-dependent and often requires empirical screening.
Performance with Different Membrane Protein Classes
While comprehensive quantitative data directly comparing this compound's performance across all membrane protein classes is not extensively available in a single source, the following sections provide insights based on the known properties of the detergents and findings from various studies.
G-Protein Coupled Receptors (GPCRs)
GPCRs are notoriously unstable upon removal from the cell membrane. While DDM has been a widely used detergent for GPCR solubilization, novel detergents like LMNG have shown superior performance in stabilizing these delicate proteins.[1][5] The branched structure of LMNG is thought to provide a more lipid-like environment, enhancing receptor stability.[5] Given this compound's properties as a mild, non-ionic detergent, it can be a viable candidate for initial screening, particularly for more robust GPCRs.
Ion Channels
The functional integrity of ion channels is paramount. The choice of detergent can significantly impact their activity. While harsh detergents can lead to denaturation, milder non-ionic detergents are generally preferred. The suitability of a detergent for functional assays, such as electrophysiology, must be considered. High-throughput screening methods, including automated patch-clamp and fluorescence-based assays, are often employed to assess the effect of different detergents on ion channel function.[6][7][8]
Membrane Transporters
Membrane transporters are a diverse group of proteins. The optimal detergent for their solubilization and purification can vary widely. For some transporters, a combination of detergents or the inclusion of lipids like cholesteryl hemisuccinate (CHS) may be necessary to maintain stability and activity.[9] Functional assessment of purified transporters often requires their reconstitution into liposomes to measure transport activity.[10]
Experimental Protocols
To aid researchers in their comparative analysis, detailed methodologies for key experiments are provided below.
Protocol 1: Detergent Screening for Membrane Protein Solubilization
This protocol outlines a general procedure for screening the effectiveness of different detergents in solubilizing a target membrane protein.
Materials:
-
Cell paste or membrane preparation containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Detergent stock solutions (e.g., 10% w/v of this compound, DDM, LDAO, etc.)
-
Ultracentrifuge
Procedure:
-
Resuspend the cell paste or membrane preparation in ice-cold Lysis Buffer.
-
Add the detergent to be tested to the final desired concentration (typically 1-2% w/v for initial screening).
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Analyze the supernatant and the pellet by SDS-PAGE and Western blotting with an antibody against the target protein to determine the solubilization efficiency.
Protocol 2: Thermal Shift Assay (TSA) for Protein Stability
TSA is a rapid and cost-effective method to assess the thermal stability of a protein in different buffer conditions, including the presence of various detergents. An increase in the melting temperature (Tm) indicates enhanced protein stability.
Materials:
-
Purified membrane protein in a specific detergent
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Real-time PCR instrument
-
Assay buffer with different detergents to be tested
Procedure:
-
Prepare a reaction mixture containing the purified protein, SYPRO Orange dye, and the assay buffer with the detergent of interest.
-
Place the mixture in the real-time PCR instrument.
-
Increase the temperature gradually (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
Visualizing Cellular Processes
Understanding the biological context of the membrane proteins under investigation is crucial. The following diagrams, generated using the DOT language, illustrate key signaling and transport mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel screening techniques for ion channel targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 10. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MEGA-9: A Guide for Laboratory Professionals
MEGA-9 (N-nonanoyl-N-methylglucamine) is a nonionic detergent widely used in research laboratories for solubilizing membrane proteins. While it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper disposal is crucial to ensure laboratory safety and environmental protection.[1][2] This guide provides essential information on the safe and compliant disposal of this compound.
Chemical and Physical Properties
Understanding the properties of this compound is the first step toward safe handling and disposal.
| Property | Value |
| CAS Number | 85261-19-4 |
| Molecular Formula | C₁₆H₃₃NO₆ |
| Appearance | Solid |
| GHS Classification | Not classified as hazardous[1][2] |
| Environmental Impact | The product is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment.[1] |
Disposal Procedures
Follow these step-by-step procedures for the proper disposal of this compound and associated waste.
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or expired pure this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated waste.
-
Aqueous Solutions: Solutions containing this compound should be collected and disposed of as liquid chemical waste. Do not pour solutions down the drain unless permitted by local regulations.
Step 2: Containerization
-
Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste.
-
The container label should include:
-
The words "Hazardous Waste" (as a general best practice for laboratory chemical waste).
-
The full chemical name: "this compound (N-nonanoyl-N-methylglucamine)".
-
The concentration (if in solution).
-
An indication of the hazards (in this case, "Non-hazardous" can be noted, but it should still be handled as chemical waste).
-
Step 3: Storage
-
Store the waste container in a designated and well-ventilated secondary containment area, away from incompatible materials.
-
Keep the container securely closed when not in use.
Step 4: Disposal
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for chemical waste disposal.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MEGA-9
For researchers and scientists engaged in drug development and laboratory research, ensuring a safe and efficient workflow is paramount. This guide provides essential, immediate safety and logistical information for the handling of MEGA-9 (Nonanoyl-N-Methylglucamide), a nonionic detergent. By adhering to these procedural, step-by-step instructions, you can minimize risks and streamline your experimental processes.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to ensure a safe working environment.[1][2][3] Adherence to these guidelines will protect researchers and maintain the integrity of your experiments.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound in its solid (powder) form and when preparing and using solutions.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Recommended for their resistance to a variety of chemicals and for preventing direct skin contact.[4][5] |
| Eye Protection | Safety glasses with side shields or safety goggles | Essential to protect against accidental splashes of solutions or contact with airborne powder.[6][7] |
| Body Protection | Laboratory coat | Standard protection for clothing and skin against spills. |
| Respiratory Protection | Not generally required for small quantities | For large-scale operations or if dust is generated, a dust mask or working in a fume hood is advisable to prevent inhalation. |
Emergency First-Aid Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| After inhalation | Move the individual to fresh air. If they feel unwell, seek medical attention.[1][3] |
| After skin contact | Wash the affected area thoroughly with soap and water.[1][3] |
| After eye contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician if irritation persists.[1][3] |
| After ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical advice if symptoms persist.[1][3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure both safety and the quality of your research. The following workflow outlines the key steps from preparation to cleanup.
Detailed Experimental Protocols
While specific experimental protocols will vary depending on the application, the following provides a general methodology for the solubilization of membrane proteins using this compound.
-
Preparation of this compound Stock Solution :
-
Put on all required personal protective equipment.
-
In a designated clean area, weigh out the desired amount of this compound powder using a calibrated scale.
-
Slowly add the powder to the appropriate buffer (e.g., Tris-HCl, PBS) while stirring to avoid clumping.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear and colorless.[5]
-
-
Solubilization of Membrane Proteins :
-
Prepare the membrane fraction containing the protein of interest according to your established protocol.
-
Add the this compound stock solution to the membrane preparation to achieve the desired final detergent concentration. The optimal concentration will need to be determined empirically but is often above the critical micelle concentration (CMC).
-
Incubate the mixture under appropriate conditions (e.g., temperature, time) with gentle agitation to allow for the solubilization of the membrane proteins.
-
Centrifuge the sample to pellet any insoluble material.
-
The supernatant will contain the solubilized membrane proteins.
-
Disposal Plan for this compound Waste
Proper disposal of chemical waste is essential for laboratory safety and environmental protection. As this compound is not classified as hazardous, the disposal procedure is straightforward but must be followed diligently.
Important Considerations for Disposal:
-
Institutional Policies : Always consult and adhere to your institution's specific guidelines for chemical waste disposal.
-
Contaminated Waste : If this compound is mixed with or has come into contact with hazardous materials, it must be disposed of as hazardous waste following the appropriate procedures for the hazardous component.
-
Empty Containers : Rinse empty this compound containers with water before disposing of them in the regular trash.
By implementing these safety and handling protocols, researchers can confidently and safely utilize this compound in their laboratory work, contributing to a culture of safety and scientific excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
